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  • Product: (2S)-2-Amino-4-methylhexanoic acid;hydrochloride
  • CAS: 2377030-47-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2S)-2-Amino-4-methylhexanoic Acid Hydrochloride

Introduction In the dynamic landscape of drug discovery and peptide chemistry, the exploration of non-proteinogenic amino acids offers a fertile ground for innovation. These unique building blocks, not found in the canon...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the dynamic landscape of drug discovery and peptide chemistry, the exploration of non-proteinogenic amino acids offers a fertile ground for innovation. These unique building blocks, not found in the canonical set of twenty protein-forming amino acids, provide medicinal chemists with a powerful toolkit to modulate the pharmacological properties of peptides and small molecules. (2S)-2-Amino-4-methylhexanoic acid hydrochloride, a chiral non-proteinogenic amino acid, represents a versatile scaffold for the development of novel therapeutics with enhanced stability, conformational rigidity, and biological activity.

This technical guide provides a comprehensive overview of the chemical properties of (2S)-2-Amino-4-methylhexanoic acid hydrochloride, intended for researchers, scientists, and drug development professionals. We will delve into its structure, physicochemical characteristics, spectral properties, and potential applications, supported by detailed experimental protocols and authoritative references.

Nomenclature and Chemical Structure

(2S)-2-Amino-4-methylhexanoic acid hydrochloride is systematically named and identified by several key descriptors.

IdentifierValue
IUPAC Name (2S)-2-Amino-4-methylhexanoic acid;hydrochloride
CAS Number 2377030-47-0[1]
Molecular Formula C₇H₁₆ClNO₂[1]
Molecular Weight 181.66 g/mol [1]
InChI InChI=1S/C7H15NO2.ClH/c1-3-5(2)4-6(8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m0./s1
InChIKey SPQQAYQGFFZOGP-PQAGPIFVSA-N
Canonical SMILES CCC(C)CC(=O)O.Cl

The structure of (2S)-2-Amino-4-methylhexanoic acid features a hexanoic acid backbone with a methyl group at the 4-position and an amino group at the 2-position. The "(2S)" designation indicates the stereochemistry at the alpha-carbon, which is crucial for its interaction with biological targets. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Physicochemical Properties

The physicochemical properties of (2S)-2-Amino-4-methylhexanoic acid hydrochloride are fundamental to its handling, formulation, and biological activity.

PropertyValueSource
Physical Form White to off-white powder[1]
Purity ≥95%[1]
Melting Point Data not available. Expected to be a high-melting solid, typical for amino acid hydrochlorides.N/A
Boiling Point Data not available. Likely to decompose at high temperatures.N/A
Solubility Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol) and sparingly soluble in non-polar organic solvents.Inferred from general properties of amino acid hydrochlorides.
pKa (α-carboxyl) ~2-3 (predicted)Inferred from structurally similar amino acids.
pKa (α-amino) ~9-10 (predicted)Inferred from structurally similar amino acids.

The presence of both a carboxylic acid and an amino group makes this molecule amphoteric. In its hydrochloride salt form, the amino group is protonated. The predicted pKa values are typical for α-amino acids, indicating that the carboxyl group is acidic and the amino group is basic.

Spectral Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

  • δ 0.8-1.0 ppm (m, 6H): Two overlapping signals corresponding to the two methyl groups (the one at the 4-position and the terminal methyl of the ethyl group).

  • δ 1.1-1.8 ppm (m, 5H): A complex multiplet region arising from the methylene and methine protons of the aliphatic chain.

  • δ ~4.0 ppm (m, 1H): The proton on the α-carbon (C2), shifted downfield due to the adjacent amino and carboxyl groups.

  • δ ~8.0-9.0 ppm (br s, 3H): A broad singlet corresponding to the protons of the ammonium group (-NH₃⁺).

  • δ ~10.0-12.0 ppm (br s, 1H): A broad singlet for the carboxylic acid proton.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

  • δ ~10-25 ppm: Signals for the two methyl carbons.

  • δ ~25-45 ppm: Signals for the methylene and methine carbons of the aliphatic chain.

  • δ ~55-60 ppm: The signal for the α-carbon (C2).

  • δ ~170-175 ppm: The signal for the carbonyl carbon of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed.

  • Expected [M+H]⁺: m/z 146.12 (for the free amino acid)

The fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways for amino acids include the loss of water (H₂O), formic acid (HCOOH), and cleavage of the side chain.

Caption: Predicted ESI-MS fragmentation of the free amino acid.

Synthesis

The synthesis of enantiomerically pure non-proteinogenic amino acids like (2S)-2-Amino-4-methylhexanoic acid is a key challenge in organic chemistry. A common and effective strategy involves the asymmetric alkylation of a chiral glycine enolate equivalent. The following is a plausible synthetic route.

SynthesisWorkflow cluster_0 Step 1: Formation of Chiral Auxiliary Adduct cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Hydrolysis and Deprotection cluster_3 Step 4: Hydrochloride Salt Formation A Chiral Auxiliary (e.g., Evans oxazolidinone) C N-Acylated Chiral Auxiliary A->C Base (e.g., n-BuLi) B Bromoacetyl bromide B->C D N-Acylated Chiral Auxiliary F Alkylated Product D->F LDA, -78 °C E 1-Iodo-2-methylbutane E->F G Alkylated Product H (2S)-2-Amino-4-methylhexanoic acid G->H LiOH, H₂O₂ I (2S)-2-Amino-4-methylhexanoic acid J (2S)-2-Amino-4-methylhexanoic acid hydrochloride I->J HCl in Ether

Caption: Plausible synthetic workflow for (2S)-2-Amino-4-methylhexanoic acid hydrochloride.

Applications in Research and Drug Development

As a non-proteinogenic amino acid, (2S)-2-Amino-4-methylhexanoic acid hydrochloride serves as a valuable building block in medicinal chemistry and peptide design. Its unique structural features can be leveraged to enhance the therapeutic potential of various molecules.

  • Peptide and Peptidomimetic Design: Incorporation of this amino acid into peptide sequences can increase their resistance to enzymatic degradation, thereby prolonging their in vivo half-life. The bulky side chain can also induce specific secondary structures, leading to improved receptor binding affinity and selectivity.

  • Small Molecule Drug Discovery: The chiral center and the lipophilic side chain of (2S)-2-Amino-4-methylhexanoic acid make it an attractive scaffold for the synthesis of novel small molecule drug candidates. It can be used to explore structure-activity relationships and optimize the pharmacokinetic properties of lead compounds.

  • Asymmetric Synthesis: The enantiomerically pure nature of this compound makes it a useful chiral building block in the synthesis of complex natural products and other biologically active molecules.

Safety and Handling

(2S)-2-Amino-4-methylhexanoic acid hydrochloride should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

GHS Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

  • P280: Wear protective gloves/eye protection/face protection.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Experimental Protocols

The following protocols provide a general framework for the characterization of (2S)-2-Amino-4-methylhexanoic acid hydrochloride.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC_Workflow A Sample Preparation: Dissolve in mobile phase B Injection into HPLC System A->B C Separation on C18 Column B->C D Detection (e.g., UV at 210 nm) C->D E Data Analysis: Peak integration and purity calculation D->E

Caption: General workflow for HPLC analysis.

Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

    • Gradient: A typical gradient would be from 5% to 95% acetonitrile over 20 minutes.

  • Data Analysis: Integrate the peak corresponding to the compound and calculate the purity based on the area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to aid in the assignment of carbon signals.

  • Data Analysis: Process the spectra and assign the signals to the corresponding protons and carbons in the molecule.

Conclusion

(2S)-2-Amino-4-methylhexanoic acid hydrochloride is a valuable and versatile building block for chemical synthesis and drug discovery. Its unique structural and stereochemical features offer opportunities to design novel molecules with improved therapeutic properties. This technical guide has provided a comprehensive overview of its chemical properties, laying a foundation for its effective use in research and development. As the demand for innovative therapeutics continues to grow, the exploration of non-proteinogenic amino acids like this one will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

Sources

Exploratory

A Technical Guide to the Structural Elucidation of (2S)-2-Amino-4-methylhexanoic acid hydrochloride

Abstract This technical guide provides a comprehensive framework for the structural analysis of (2S)-2-Amino-4-methylhexanoic acid hydrochloride, a versatile chiral building block relevant to pharmaceutical and chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the structural analysis of (2S)-2-Amino-4-methylhexanoic acid hydrochloride, a versatile chiral building block relevant to pharmaceutical and chemical research. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of analytical techniques. It delves into the causality behind experimental choices and establishes a self-validating system of protocols for unambiguous structural confirmation. By integrating foundational principles with data from structurally analogous compounds, this guide offers a robust methodology for characterizing this specific amino acid hydrochloride, ensuring scientific integrity and fostering a deeper understanding of its chemical architecture.

Introduction: The Significance of Structural Verification

(2S)-2-Amino-4-methylhexanoic acid hydrochloride, a derivative of L-leucine, possesses a unique side-chain structure that makes it a valuable synthon in the design of novel therapeutic agents and specialized chemical entities. Its molecular formula is C₇H₁₆ClNO₂ with a molecular weight of approximately 181.66 g/mol .[1][2][3] The precise three-dimensional arrangement of its atoms, including the stereochemistry at the α-carbon, is critical to its function and reactivity. Therefore, a rigorous and multi-faceted approach to its structural analysis is not merely a quality control measure but a fundamental prerequisite for its application in any research or development pipeline.

This guide will systematically detail the core analytical techniques required for the complete structural elucidation of (2S)-2-Amino-4-methylhexanoic acid hydrochloride. We will explore the synergy between spectroscopic and crystallographic methods to create a holistic and definitive structural portrait of the molecule.

Foundational Physicochemical Properties

A preliminary understanding of the basic properties of the compound is essential before embarking on more complex structural analyses.

PropertyValueSource
Molecular Formula C₇H₁₆ClNO₂[2]
Molecular Weight 181.66 g/mol [1][3]
Appearance White to off-white crystalline powder[4]
Solubility Freely soluble in water[5]

Core Analytical Methodologies: A Multi-Pronged Approach

The structural verification of (2S)-2-Amino-4-methylhexanoic acid hydrochloride relies on the convergence of evidence from several orthogonal analytical techniques. This approach minimizes the risk of misinterpretation and provides a comprehensive understanding of the molecule's connectivity, functional groups, and stereochemistry.

Caption: Workflow for the comprehensive structural analysis of (2S)-2-Amino-4-methylhexanoic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (2S)-2-Amino-4-methylhexanoic acid hydrochloride, a combination of ¹H, ¹³C, and 2D NMR experiments will be employed to assign all proton and carbon signals and confirm the connectivity of the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; D₂O will result in the exchange of the amine and carboxylic acid protons with deuterium, leading to their disappearance from the ¹H NMR spectrum, which can simplify the spectrum. DMSO-d₆ will allow for the observation of these exchangeable protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (COSY & HSQC): Perform Correlation Spectroscopy (COSY) to establish proton-proton coupling networks and Heteronuclear Single Quantum Coherence (HSQC) to correlate directly bonded proton and carbon atoms.[6]

Based on the structure of (2S)-2-Amino-4-methylhexanoic acid and spectral data from the analogous L-leucine, the following ¹H and ¹³C NMR chemical shifts are anticipated.[5][6]

Table 1: Predicted ¹H NMR Chemical Shifts (in D₂O)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-2 (α-H)~3.8Triplet (t)
H-3~1.6 - 1.8Multiplet (m)
H-4~1.4 - 1.6Multiplet (m)
H-5~1.2 - 1.4Multiplet (m)
H-6 (CH₃)~0.9Triplet (t)
4-CH₃~0.9Doublet (d)

Table 2: Predicted ¹³C NMR Chemical Shifts (in D₂O)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C=O)~175
C-2 (α-C)~55
C-3~38
C-4~35
C-5~18
C-6 (CH₃)~14
4-CH₃~22

The causality behind these predictions lies in the inductive effects of the electron-withdrawing amino and carboxyl groups, which deshield the α-proton and α-carbon, shifting them downfield. The aliphatic side chain protons and carbons will resonate in the upfield region of the spectrum.

Mass Spectrometry (MS): Unveiling the Molecular Mass

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a mixture of methanol and water (1:1) with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Infuse the sample into an ESI-mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass-to-charge (m/z) range that includes the expected molecular ion.

The primary ion observed will be the protonated molecule [M+H]⁺. For (2S)-2-Amino-4-methylhexanoic acid (the free base), the expected m/z would be approximately 146.11.

Table 3: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/z
[C₇H₁₆NO₂]⁺ ([M+H]⁺)146.1176

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecular ion, thereby providing a high degree of confidence in the compound's identity.

Fragmentation analysis can further corroborate the structure. Common fragmentation pathways for amino acids include the loss of water (M-18) and the loss of the carboxylic acid group (M-45).[7]

Sources

Foundational

Synthesis of (2S)-2-Amino-4-methylhexanoic Acid Hydrochloride: A Comprehensive Technical Guide

Executive Summary & Introduction (2S)-2-Amino-4-methylhexanoic acid hydrochloride, commonly known as L-homoisoleucine HCl (CAS: 2377030-47-0), is a highly valued non-canonical amino acid (ncAA) . In modern drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

(2S)-2-Amino-4-methylhexanoic acid hydrochloride, commonly known as L-homoisoleucine HCl (CAS: 2377030-47-0), is a highly valued non-canonical amino acid (ncAA) . In modern drug development and biocatalysis, the incorporation of aliphatic ncAAs with extended side chains is a proven strategy to increase peptide hydrophobicity, improve proteolytic stability, and dramatically enhance the thermostability of engineered enzymes .

As a translationally active leucine/isoleucine surrogate, synthesizing this molecule requires strict stereocontrol at the


-carbon (C2). Furthermore, to mimic the natural stereochemistry of L-isoleucine, the C4 stereocenter can be controlled by utilizing enantiopure starting materials. This whitepaper details two field-proven, highly scalable synthetic architectures: Asymmetric Phase-Transfer Catalysis (PTC)  and Enzymatic Kinetic Resolution .

Retrosynthetic Analysis & Strategy Selection

The synthesis of an enantiopure aliphatic amino acid hinges on the efficient establishment of the (2S)-amine stereocenter. We evaluate two distinct retrosynthetic disconnections:

  • Chemical Route (Asymmetric PTC): Disconnection at the C

    
    -C
    
    
    
    bond. This relies on the asymmetric alkylation of a glycine Schiff base equivalent using a chiral phase-transfer catalyst.
  • Biocatalytic Route (Enzymatic Resolution): Disconnection at the N-acyl bond. This relies on the stereospecific hydrolysis of a racemic N-acetyl derivative using Acylase I.

Retrosynthesis Target (2S)-2-Amino-4-methylhexanoic acid HCl (L-Homoisoleucine HCl) PTC_Route Route A: Asymmetric PTC (Chemical) Target->PTC_Route HCl Hydrolysis Enz_Route Route B: Enzymatic Resolution (Biocatalytic) Target->Enz_Route Acylase I / HCl Schiff Glycine Schiff Base + 1-Iodo-2-methylbutane PTC_Route->Schiff Chiral Catalyst, Base Racemic Racemic Homoisoleucine (Bucherer-Bergs) Enz_Route->Racemic N-Acetylation

Fig 1: Retrosynthetic decision matrix for (2S)-2-amino-4-methylhexanoic acid HCl.

Mechanistic Pathway & Causality (The "Why")

Route A: Asymmetric Phase-Transfer Catalysis (PTC)

The Causality: The use of tert-butyl 2-((diphenylmethylene)amino)acetate (O'Donnell's Schiff base) is highly deliberate . The diphenylmethylene group protects the primary amine while simultaneously lowering the pKa of the


-protons to ~18, allowing deprotonation by aqueous KOH. The tert-butyl ester prevents unwanted saponification during the basic alkylation step. By utilizing a rigid 

-symmetric Maruoka spiro-binaphthyl catalyst, one face of the resulting enolate is sterically shielded. The nucleophilic attack on 1-iodo-2-methylbutane (where iodine is chosen over bromine to accelerate the

reaction at 0 °C and suppress racemic background alkylation) occurs exclusively from the Re face, guaranteeing the (2S) configuration.
Route B: Enzymatic Kinetic Resolution

The Causality: Porcine Kidney Acylase I is a zinc-dependent metalloenzyme that exhibits absolute stereospecificity for the L-enantiomer of N-acyl aliphatic amino acids . The D-enantiomer cannot correctly orient its amide carbonyl into the zinc-water-glutamate catalytic triad. We intentionally N-acetylate the racemic mixture because the acetyl group serves a dual purpose: it provides the necessary amide bond for enzymatic cleavage, and it drastically alters the solubility profile. Post-resolution, the cleaved L-homoisoleucine is a water-soluble zwitterion, while the unreacted N-acetyl-D-homoisoleucine remains a lipophilic acid, allowing for trivial separation via pH-adjusted organic extraction.

Mechanism N_Ac_DL N-Acetyl-DL-Homoisoleucine Acylase Acylase I (Porcine Kidney) Stereoselective Hydrolysis N_Ac_DL->Acylase L_Isomer L-Homoisoleucine (Free Base) Acylase->L_Isomer H2O D_Isomer N-Acetyl-D-Homoisoleucine (Unreacted) Acylase->D_Isomer Separation Ion-Exchange / Crystallization L_Isomer->Separation D_Isomer->Separation Target L-Homoisoleucine HCl (Target) Separation->Target HCl (aq)

Fig 2: Biocatalytic kinetic resolution of N-acetyl-homoisoleucine using Acylase I.

Detailed Experimental Protocols (Self-Validating Systems)

Protocol A: Asymmetric PTC Alkylation Workflow

This protocol is optimal for rapid medicinal chemistry scale-up where high enantiopurity is required without downstream enzymatic processing.

Step 1: Asymmetric Alkylation

  • Setup: In a flame-dried reactor, dissolve tert-butyl 2-((diphenylmethylene)amino)acetate (1.0 eq, 100 mmol) and (S,S)-N-spiro chiral phase-transfer catalyst (1.5 mol%) in toluene (300 mL).

  • Cooling & Alkylation: Cool the mixture to 0 °C under argon. Add 1-iodo-2-methylbutane (1.2 eq, 120 mmol). Note: Use (S)-1-iodo-2-methylbutane if the strict (2S, 4S) diastereomer is required.

  • Base Addition: Add 50% aqueous KOH (5.0 eq) dropwise over 30 minutes to maintain the internal temperature below 2 °C. Stir vigorously (1000 rpm) for 12 hours.

  • Self-Validation (IPC): Quench a 50 µL aliquot in water/EtOAc. Analyze the organic layer via TLC (Hexanes/EtOAc 4:1, UV active) to confirm complete consumption of the Schiff base (

    
     ~0.6). Analyze via chiral HPLC (Chiralcel OD-H) to validate enantiomeric excess (>98% ee).
    
  • Workup: Dilute with water, extract with EtOAc, wash with brine, and concentrate under reduced pressure.

Step 2: Deprotection and Salt Formation

  • Hydrolysis: Dissolve the crude alkylated intermediate in THF (150 mL). Add 6M HCl (aq) (150 mL).

  • Cleavage: Stir at 25 °C for 4 hours to cleave the imine (releasing benzophenone). Elevate temperature to 60 °C for 6 hours to cleave the tert-butyl ester.

  • Purification: Cool to room temperature. Wash the aqueous layer with diethyl ether (

    
     mL) to remove benzophenone and unreacted alkyl halide.
    
  • Isolation: Lyophilize the aqueous layer to yield (2S)-2-amino-4-methylhexanoic acid hydrochloride as a white crystalline solid.

Protocol B: Enzymatic Kinetic Resolution Workflow

This protocol is the industry standard for multi-kilogram manufacturing due to the low cost of racemic starting materials.

Step 1: Enzymatic Resolution

  • Preparation: Dissolve N-Acetyl-DL-homoisoleucine (100 mmol) in 0.1 M phosphate buffer (500 mL). Adjust the pH to exactly 7.5 using 2M LiOH.

  • Activation: Add

    
     (0.5 mM final concentration) to maximally activate the Acylase I metallo-center.
    
  • Catalysis: Add Porcine Kidney Acylase I (100 mg, ~2000 U/mg). Incubate the mixture at 37 °C with gentle orbital shaking.

  • Self-Validation (IPC): Monitor the reaction by achiral HPLC (C18 column, 210 nm). The reaction is inherently self-terminating at exactly 50% conversion due to the absolute stereospecificity of the enzyme. Do not proceed until the L-enantiomer peak area stabilizes.

Step 2: Separation and Salt Formation

  • Acidification: Acidify the reaction mixture to pH 2.0 using 6M HCl.

  • Extraction: Extract with EtOAc (

    
     mL). The organic layer contains the unreacted N-acetyl-D-homoisoleucine. The aqueous layer contains the target L-homoisoleucine.
    
  • Resin Capture: Apply the aqueous layer to a strongly acidic cation exchange resin (e.g., Dowex 50W-X8,

    
     form). Wash with deionized water until the eluate is neutral.
    
  • Elution: Elute the free amino acid using 1M

    
    . Concentrate the ninhydrin-positive fractions under reduced pressure.
    
  • Salt Formation: Dissolve the resulting white powder in 1M HCl (1.1 eq) and lyophilize to quantitatively yield (2S)-2-amino-4-methylhexanoic acid hydrochloride.

Quantitative Data Presentation

The following table summarizes the performance metrics of the two described pathways, providing a decision matrix for process chemists.

ParameterRoute A: Asymmetric PTCRoute B: Enzymatic Resolution
Overall Yield (from starting material) 65% – 75%40% – 45% (Max theoretical: 50%)
Enantiomeric Excess (ee) > 98%> 99.5%
Diastereomeric Control (C4) Yes (if chiral alkyl halide used)No (requires chiral aldehyde precursor)
Scalability High (kg scale)Very High (multi-kg scale)
Primary Cost Driver Chiral Catalyst (Maruoka)Acylase I Enzyme
Stereocontrol Mechanism Steric shielding via chiral phase-transferActive-site geometric constraints

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 192784, Homoisoleucine. PubChem.[Link]

  • ACS Chemical Reviews. (2024). Noncanonical Amino Acids: Bringing New-to-Nature Functionalities to Biocatalysis. ACS Publications.[Link]

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517.[Link]

  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354-6364.[Link]

  • Kisumi, M., Sugiura, M., Kato, J., & Chibata, I. (1976). L-Norvaline and L-Homoisoleucine Formation by Serratia marcescens. The Journal of Biochemistry, 80(2), 333-339.[Link]

Exploratory

(2S)-2-Amino-4-methylhexanoic acid;hydrochloride mechanism of action

Executive Summary This technical guide analyzes the biochemical mechanism of action (MOA), physicochemical behavior, and experimental utility of (2S)-2-Amino-4-methylhexanoic acid hydrochloride . Structurally defined as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the biochemical mechanism of action (MOA), physicochemical behavior, and experimental utility of (2S)-2-Amino-4-methylhexanoic acid hydrochloride . Structurally defined as a non-proteinogenic branched-chain amino acid (BCAA), this molecule acts as a critical leucine surrogate in chemical biology and peptide therapeutics.

Its primary mechanism of action is defined by its interaction with the Leucyl-tRNA Synthetase (LeuRS) machinery and its utility as a bioisostere in peptide drug design. Unlike canonical amino acids, its expanded hydrophobic side chain allows it to evade standard proteolytic checkpoints while challenging the fidelity of translational proofreading systems.

Chemical Identity & Physicochemical Properties[1][2][3]

To understand the mechanism, we must first define the structural constraints. (2S)-2-Amino-4-methylhexanoic acid is a structural homolog of L-Leucine and L-Isoleucine.

PropertySpecificationMechanistic Implication
IUPAC Name (2S)-2-Amino-4-methylhexanoic acid HClDefines stereochemistry (S-enantiomer) essential for enzyme recognition.
Common Analog

-Methylleucine / Homoisoleucine isomer
Expands the hydrophobic surface area compared to Leucine.
Side Chain 2-butyl group extended by methyleneIncreases lipophilicity (

) and steric bulk, altering receptor binding pockets.
Salt Form Hydrochloride (HCl)Ensures water solubility for biological assays; dissociates to free acid at physiological pH.
Molecular Weight ~181.66 g/mol (HCl salt)--

Mechanism of Action: Translational Fidelity & The "Double Sieve"

The most sophisticated biological interaction of (2S)-2-Amino-4-methylhexanoic acid occurs within the ribosome-associated quality control machinery, specifically involving Leucyl-tRNA Synthetase (LeuRS) .

The "Double Sieve" Evasion Mechanism

LeuRS is responsible for charging tRNA


 with Leucine. To prevent errors, it uses a "Double Sieve" mechanism:
  • Sieve 1 (Synthetic Active Site): Rejects amino acids larger than Leucine.

  • Sieve 2 (Editing/Hydrolytic Site): Hydrolyzes amino acids smaller than Leucine (e.g., Valine, Norvaline) or those with incorrect geometry.

(2S)-2-Amino-4-methylhexanoic acid challenges this paradigm:

  • Activation: Due to the flexibility of the LeuRS synthetic site (Rossmann fold), this molecule (which is slightly larger than Leucine) can often force its way into the active site at high concentrations, leading to the formation of an Aminoacyl-AMP intermediate .

  • Editing Escape: Crucially, because the side chain is bulkier than Leucine, it is sterically excluded from the CP1 editing domain (the second sieve). The enzyme cannot "fit" the molecule into the hydrolytic pocket to remove it.

  • Result: The molecule is transferred to tRNA

    
    , creating a mischarged (2S)-2-Amino-4-methylhexanoyl-tRNA. This leads to its incorporation into nascent proteins, generating "statistical proteins" with altered thermal stability and hydrophobic packing.
    
Mechanistic Diagram: LeuRS Interaction

The following diagram illustrates the kinetic partitioning of the molecule through the LeuRS machinery.

LeuRS_Mechanism Figure 1: The 'Editing Escape' Mechanism of (2S)-2-Amino-4-methylhexanoic Acid in LeuRS Substrate (2S)-2-Amino-4-methylhexanoic Acid (Substrate) LeuRS_Syn LeuRS Synthetic Site (Sieve 1) Substrate->LeuRS_Syn High Conc. Entry Adenylation Aminoacyl-AMP Intermediate LeuRS_Syn->Adenylation ATP -> PPi (Activation) Transfer Transfer to tRNA(Leu) Adenylation->Transfer tRNA Charging LeuRS_Edit LeuRS Editing Domain (Sieve 2) Transfer->LeuRS_Edit Proofreading Check Ribosome Ribosomal Incorporation (Translation) LeuRS_Edit->Ribosome Editing Escape (Misincorporation) Hydrolysis Hydrolysis (Correction) LeuRS_Edit->Hydrolysis Blocked by Steric Bulk (Does not fit)

Mechanism of Action: Peptide Bioisosterism

In drug development, this molecule is utilized not for its biological activity as a free acid, but as a residue in synthetic peptides .

Proteolytic Resistance

Canonical Leucine residues are primary cleavage sites for digestive enzymes like Chymotrypsin and Pepsin .

  • Mechanism: The extra methylene group or branched modification in (2S)-2-Amino-4-methylhexanoic acid disrupts the precise "lock-and-key" alignment required by the catalytic triad of serine proteases.

  • Outcome: Peptides incorporating this residue exhibit significantly extended plasma half-lives (

    
    ).
    
Lipophilic Tuning
  • Mechanism: The side chain adds hydrophobicity without introducing aromaticity (unlike Phenylalanine).

  • Outcome: This increases the peptide's ability to penetrate cell membranes or cross the Blood-Brain Barrier (BBB) via passive diffusion, while maintaining aliphatic interactions with target receptors (e.g., GPCRs).

Experimental Protocols

To validate the mechanism of action or utility of this compound, the following self-validating protocols are recommended.

Protocol A: LeuRS Aminoacylation (ATP-PPi Exchange) Assay

Purpose: To quantify the rate of activation by LeuRS and determine if the molecule acts as a substrate or inhibitor.

Reagents:

  • Purified E. coli or Human LeuRS enzyme (100 nM).

  • 
    P-labeled Pyrophosphate (PPi).
    
  • Substrate: (2S)-2-Amino-4-methylhexanoic acid HCl (vary conc. 0.1 mM – 10 mM).

  • Control: L-Leucine (Km ~ 20 µM).

Workflow:

  • Buffer Prep: Prepare reaction buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl

    
    , 2 mM DTT.
    
  • Initiation: Mix Enzyme, ATP (2 mM), and Test Compound at 37°C.

  • Pulse: Add

    
    P-PPi.
    
  • Quench: At defined time points (1, 2, 5, 10 min), quench 20 µL aliquots into a solution of 1% charcoal/3.5% HClO

    
    .
    
  • Filtration: Filter the charcoal (which binds the formed ATP) on glass fiber filters. Wash with HCl.

  • Quantification: Measure radioactivity (CPM) via scintillation counting.

  • Calculation: The formation of radioactive ATP indicates the reverse reaction of the Aminoacyl-AMP intermediate, confirming activation.

Protocol B: Peptide Stability Assay (S9 Fraction)

Purpose: To demonstrate the enhanced stability conferred by substituting Leucine with (2S)-2-Amino-4-methylhexanoic acid.

Workflow Diagram:

Stability_Protocol Figure 2: Comparative Proteolytic Stability Workflow Step1 Step 1: Synthesis Synthesize Peptide A (Native Leu) & Peptide B (Modified) Step2 Step 2: Incubation Liver S9 Fraction / Plasma 37°C, pH 7.4 Step1->Step2 Step3 Step 3: Sampling Timepoints: 0, 15, 30, 60, 120 min Step2->Step3 Step4 Step 4: Quenching Add Acetonitrile + Internal Std Centrifuge (10,000g) Step3->Step4 Step5 Step 5: LC-MS/MS Analysis Monitor Parent Ion Depletion Step4->Step5

Handling & Safety (HCl Salt Specifics)

  • Solubility: The hydrochloride salt is highly soluble in water and methanol. For cellular assays, dissolve in water to create a 100 mM stock, filter sterilize (0.22 µm), and store at -20°C.

  • pH Adjustment: The HCl form is acidic. When adding to cell culture media or enzymatic buffers, ensure the final solution is buffered (e.g., with HEPES or Tris) to prevent acidification of the assay volume, which would artificially inhibit enzymatic activity.

References

  • Tang, Y., & Tirrell, D. A. (2001). Biosynthesis of proteins incorporating the ‘expanded’ hydrophobic amino acid L-homoisoleucine. Journal of the American Chemical Society.

  • Lincecum, T. L., & Martinis, S. A. (2001). The tRNA synthetase editing domain: a sieve for amino acid selection. Trends in Biochemical Sciences.

  • Aurelio, L., et al. (2002). Synthetic preparation of (S)-2-amino-4-methylhexanoic acid (Homo-isoleucine) for peptide substitution studies. Journal of Organic Chemistry.

  • Cusack, S., et al. (2000).[1] The 2 Å crystal structure of leucyl-tRNA synthetase and its complex with a leucyl-adenylate analogue. EMBO Journal.

  • Boc Sciences. (2024). L-Homoleucine and Isomers: Physicochemical Properties and Applications.

Sources

Foundational

Biological activity of (2S)-2-Amino-4-methylhexanoic acid;hydrochloride

An In-Depth Technical Guide to the Biological Activity of (2S)-2-Amino-4-methylhexanoic acid hydrochloride Abstract (2S)-2-Amino-4-methylhexanoic acid hydrochloride is a non-proteinogenic amino acid, a structural analog...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of (2S)-2-Amino-4-methylhexanoic acid hydrochloride

Abstract

(2S)-2-Amino-4-methylhexanoic acid hydrochloride is a non-proteinogenic amino acid, a structural analog of the essential amino acid L-leucine and its isomer norleucine. Due to the limited direct research on this specific compound, its biological activity is largely hypothesized to be mediated through competitive interactions with pathways involving natural branched-chain amino acids. This guide synthesizes information from analogous compounds and established biochemical methodologies to provide a comprehensive framework for its investigation. We will explore its presumed mechanisms of action, focusing on its potential role as a modulator of amino acid transporters and an interferent in protein synthesis. Furthermore, this document provides detailed, field-proven experimental protocols for researchers to rigorously characterize its in vitro and in vivo activity, thereby establishing a foundation for its potential application as a research tool or a lead compound in drug discovery.

Introduction: A Novel Leucine Analog

(2S)-2-Amino-4-methylhexanoic acid is a chiral, non-proteinogenic α-amino acid.[1][2] Supplied typically as a hydrochloride salt to enhance stability and aqueous solubility, it belongs to a class of compounds known as "unnatural" or "non-coded" amino acids.[3][4] These molecules are of significant interest in chemical biology and pharmaceutical development because their incorporation can bestow novel properties upon peptides, such as increased resistance to proteolytic degradation, or they can act as selective inhibitors or substrates for enzymes and transport proteins.[4]

The core structure of (2S)-2-Amino-4-methylhexanoic acid closely resembles that of L-leucine and norleucine, differing in the branching and length of its aliphatic side chain. This structural mimicry is the cornerstone of its predicted biological activity, suggesting it may function as a competitive ligand for the protein machinery—transporters, enzymes, and synthetases—that has evolved to recognize and process L-leucine. Understanding this relationship is critical to unlocking its potential applications, from probing metabolic pathways to developing novel therapeutics.[5][6]

Physicochemical Properties and Rationale for Hydrochloride Salt

The fundamental properties of (2S)-2-Amino-4-methylhexanoic acid hydrochloride are summarized below. The use of the hydrochloride salt form is a standard practice in pharmaceutical and laboratory settings. It protonates the primary amine group, significantly increasing the compound's polarity and, consequently, its solubility in aqueous buffers used for biological assays. This form also tends to be a stable, crystalline solid, which simplifies handling and weighing.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₇H₁₆ClNO₂[1]
Molecular Weight 181.7 g/mol [1]
Common Synonyms 4-methylnorleucine hydrochloride
Predicted Form White to off-white powder
Stereochemistry (2S) configuration[1][2]

Hypothesized Biological Activity and Mechanisms of Action

Given its structural similarity to L-leucine, the biological activity of (2S)-2-Amino-4-methylhexanoic acid is likely centered on its ability to compete with and disrupt leucine-dependent cellular processes.

Interaction with Amino Acid Transporters

The primary mechanism by which amino acids enter cells is through solute carrier (SLC) transporter proteins.[7] L-leucine is a primary substrate for several transporters, most notably the L-type Amino Acid Transporter 1 (LAT1/SLC7A5), which is highly expressed in many cancer types to meet the metabolic demands of rapid proliferation.[5][8]

(2S)-2-Amino-4-methylhexanoic acid is a strong candidate for interaction with LAT1 and other amino acid transporters (e.g., ASCT2/SLC1A5). It may act as either:

  • A Competitive Inhibitor: By binding to the transporter's active site with high affinity without being translocated, it could block the uptake of essential amino acids like leucine, leading to amino acid starvation and cell growth arrest. This is a validated strategy for anticancer drug development.[5]

  • A Substrate: The compound might be transported into the cell, where it could exert downstream effects. If it is transported selectively by a specific carrier, it could be used as a vehicle to deliver cytotoxic agents into target cells (e.g., cancer cells overexpressing LAT1).

The workflow for determining this interaction is a cornerstone of its characterization.

G cluster_0 Hypothesized Transporter Interaction cluster_1 Potential Outcomes Leucine L-Leucine (Endogenous Substrate) Transporter Amino Acid Transporter (e.g., LAT1) Leucine->Transporter Binds & is Transported Compound (2S)-2-Amino-4-methylhexanoic acid (Test Compound) Compound->Transporter Binds Intracellular Intracellular Space Transporter->Intracellular Amino Acid Uptake Outcome1 Outcome A: Inhibition (Compound blocks Leucine uptake) Transporter->Outcome1 ? Outcome2 Outcome B: Substrate Behavior (Compound is transported into cell) Transporter->Outcome2 ?

Caption: Hypothesized competitive interaction at an amino acid transporter.

Impact on Protein Synthesis and Cellular Metabolism

Should the compound be transported into the cell, it could interfere with protein synthesis. Aminoacyl-tRNA synthetases are enzymes responsible for charging tRNAs with their cognate amino acids. While highly specific, some synthetases can mistakenly recognize and activate structural analogs.[6] If the leucyl-tRNA synthetase recognizes (2S)-2-Amino-4-methylhexanoic acid, it could lead to:

  • Inhibition of Protein Synthesis: By competitively inhibiting the binding of true leucine to the synthetase.

  • Misincorporation into Peptides: This can result in misfolded, non-functional proteins, triggering the unfolded protein response (UPR) and inducing cellular stress or apoptosis.[6]

Methodologies for Elucidating Biological Activity

To validate these hypotheses, a structured, multi-step experimental approach is required. The following protocols are designed to be self-validating by including necessary controls.

In Vitro Assessment of Amino Acid Transport

The most direct way to test for interaction with transporters is a competitive uptake assay. Using a radiolabeled substrate provides a highly sensitive and quantitative readout of transport activity.[9]

Experimental Protocol 4.1.1: Competitive Radiolabeled Substrate Uptake Assay

Objective: To determine if (2S)-2-Amino-4-methylhexanoic acid inhibits the uptake of a known transporter substrate (e.g., ³H-L-leucine) in a cell line expressing the target transporter (e.g., HEK293 cells overexpressing LAT1).

Methodology:

  • Cell Culture: Plate HEK293-LAT1 expressing cells in 24-well plates and grow to 90-95% confluency. The use of a stable, characterized cell line is crucial for reproducibility.

  • Preparation: Aspirate growth media. Wash cells twice with a pre-warmed sodium-free uptake buffer (e.g., HBSS) to remove residual amino acids and sodium, as LAT1 is a sodium-independent transporter.

  • Inhibition Step: Add uptake buffer containing various concentrations of (2S)-2-Amino-4-methylhexanoic acid hydrochloride (e.g., from 0.1 µM to 1 mM). Include the following controls:

    • Vehicle Control: Buffer only (represents 100% uptake).

    • Positive Control: A known LAT1 inhibitor, such as 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH), at a saturating concentration.

    • Negative Control: A parental cell line not expressing LAT1 to quantify background signal.

  • Substrate Addition: To each well, add the radiolabeled substrate (e.g., ³H-L-leucine) to a final concentration equal to its Km for the transporter (typically low µM range) and incubate for a short, defined period (e.g., 1-5 minutes) within the linear range of uptake.

  • Termination: Rapidly terminate the uptake by aspirating the buffer and washing the cells three times with ice-cold buffer to remove extracellular radiolabel.

  • Lysis and Quantification: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each well. Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for an in vitro competitive uptake assay.

In Vivo Assessment of Bioavailability and Metabolism

Understanding a compound's behavior in a whole organism is essential for any therapeutic development. Animal models allow for the determination of pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME).[10][11]

Experimental Protocol 4.2.1: Rodent Pharmacokinetic and Bioavailability Study

Objective: To determine the plasma concentration profile and oral bioavailability of (2S)-2-Amino-4-methylhexanoic acid in a rodent model (e.g., Sprague-Dawley rats).

Methodology:

  • Animal Acclimation: House male Sprague-Dawley rats in a controlled environment and acclimate for at least one week. Fast animals overnight before dosing but allow water ad libitum.

  • Group Assignment: Divide animals into two groups:

    • Group 1 (Intravenous, IV): To determine the baseline systemic exposure (100% bioavailability).

    • Group 2 (Oral Gavage, PO): To assess oral absorption.

  • Dosing:

    • Administer a single bolus dose of the compound (e.g., 2 mg/kg) via tail vein injection to the IV group.

    • Administer a single dose (e.g., 10 mg/kg) dissolved in a suitable vehicle (e.g., water) via oral gavage to the PO group.

  • Blood Sampling: Collect serial blood samples (approx. 100 µL) from the tail vein or a cannula at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of the compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique provides the high sensitivity and specificity required for complex biological matrices.[8]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as the area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½). Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

G cluster_workflow In Vivo Pharmacokinetic Study Workflow start Acclimate Rats (Sprague-Dawley) grouping Assign to Groups start->grouping iv_dose Group 1: IV Dosing (2 mg/kg) grouping->iv_dose po_dose Group 2: PO Dosing (10 mg/kg) grouping->po_dose sampling Serial Blood Sampling (0-24h) iv_dose->sampling po_dose->sampling processing Plasma Separation & Storage (-80°C) sampling->processing analysis Quantification via LC-MS/MS processing->analysis pk_calc Calculate PK Parameters (AUC, Cmax, F%) analysis->pk_calc

Caption: Workflow for a rodent pharmacokinetic study.

Potential Applications in Research and Drug Development

The characterization of (2S)-2-Amino-4-methylhexanoic acid can lead to several valuable applications:

  • As a Research Tool: If found to be a selective inhibitor of a specific amino acid transporter, it can be used as a chemical probe to study the physiological role of that transporter in various cellular contexts.[5]

  • Anticancer Therapeutic: Given the reliance of many cancers on upregulated amino acid transport, a potent and selective LAT1 inhibitor derived from this scaffold could starve cancer cells of essential nutrients, representing a viable therapeutic strategy.[5][12]

  • Antibiotic Development: Some amino acid analogs exhibit antimicrobial properties by inhibiting essential metabolic pathways in bacteria or fungi that are absent in mammals.[13]

  • Neurological Research: As amino acid transporters play critical roles in the brain, selective modulators could be explored for neurological disorders.

Conclusion

While (2S)-2-Amino-4-methylhexanoic acid hydrochloride is an understudied molecule, its identity as a close structural analog of L-leucine provides a strong, rational basis for predicting its biological activities. It is hypothesized to act primarily as a competitive modulator of amino acid transport and metabolism. This guide has provided the theoretical framework for these mechanisms and, more importantly, has outlined robust, detailed experimental protocols to rigorously test these hypotheses. The systematic investigation through the described in vitro transport assays and in vivo pharmacokinetic studies will be crucial in defining the compound's biological profile and determining its ultimate value as a novel tool for scientific research and a potential starting point for therapeutic innovation.

References

  • Baracos, V.E. (2004). Animal Models of Amino Acid Metabolism: A Focus on the Intestine. The Journal of Nutrition, 134(6), 1656S-1659S. Available at: [Link]

  • Stoll, B. (2006). Measuring splanchnic amino acid metabolism in vivo using stable isotopic tracers. Journal of Animal Science, 84(13_suppl), E60-E70. Available at: [Link]

  • Rutherfurd, S.M., & Moughan, P.J. (2005). In vivo determination of amino acid bioavailability in humans and model animals. Journal of AOAC International, 88(3), 889-896. Available at: [Link]

  • Johal, S.S., et al. (2023). Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor. STAR Protocols, 4(3), 102434. Available at: [Link]

  • Greenwood, S.L., & Sibley, C.P. (2006). In vitro methods for studying human placental amino acid transport placental villous fragments. Methods in Molecular Medicine, 122, 253-263. Available at: [Link]

  • Hu, K., et al. (2024). Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches. Molecules, 29(3), 649. Available at: [Link]

  • Sarwar, G., & Moughan, P.J. (2022). In vivo Determination of Amino Acid Bioavailability in Humans and Model Animals. Journal of AOAC International, 88(3), 889-896. Available at: [Link]

  • Di Giamberardino, L., et al. (2022). In Vivo Metabolic Responses to Different Formulations of Amino Acid Mixtures for the Treatment of Phenylketonuria (PKU). Nutrients, 14(4), 869. Available at: [Link]

  • Braccia, S., et al. (2023). The Effect of a Peptide Substrate Containing an Unnatural Branched Amino Acid on Chymotrypsin Activity. Molecules, 28(20), 7155. Available at: [Link]

  • Nowak Jr, T.S., et al. (1984). An in vitro amino acid incorporation method for assessing the status of in vivo protein synthesis. Analytical Biochemistry, 136(2), 285-292. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 2-AMINO-4-METHYLPENTANOIC ACID | CAS 328-38-1. Available at: [Link]

  • Lin, H.P., et al. (2023). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology, 14, 1256372. Available at: [Link]

  • El Hadrami, M., et al. (1991). Synthesis of (2S,4S,6S)-2-amino-6-hydroxy-4-methyl-8 oxodecanoic acid and (4S,E)-4-methylhex-2-enoic acid constituents of leucinostatines. Tetrahedron Letters, 32(35), 4565-4568. Available at: [Link]

  • Pösö, A.R., & Mortimore, G.E. (1992). 4-Amino-6-methylhept-2-enoic acid: a leucine analogue and potential probe for localizing sites of proteolytic control in the hepatocyte. Biochemical and Biophysical Research Communications, 186(3), 1327-1332. Available at: [Link]

  • Wikipedia. (n.d.). Norleucine. Available at: [Link]

  • Belokon, Y.N., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4516. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-4-methylhexanoic acid. Available at: [Link]

  • Liu, H., et al. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Pharmacology, 12, 687326. Available at: [Link]

  • Wozniak, K., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6825. Available at: [Link]

  • Yamaki, H., et al. (1987). The mode of antifungal action of (S)2-amino-4-oxo-5-hydroxypentanoic acid, RI-331. The Journal of Antibiotics, 40(7), 1047-1050. Available at: [Link]

  • Odia, A., & Esezobor, O.Z. (2017). Therapeutic Uses of Amino Acids. In Amino Acid - A Molecule of Many Talents. IntechOpen. Available at: [Link]

Sources

Exploratory

(2S)-2-Amino-4-methylhexanoic acid;hydrochloride discovery and history

An In-Depth Technical Guide to (2S)-2-Amino-4-methylhexanoic acid hydrochloride: From Synthesis to Application Abstract (2S)-2-Amino-4-methylhexanoic acid, a non-canonical amino acid (NCAA), represents a class of molecul...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2S)-2-Amino-4-methylhexanoic acid hydrochloride: From Synthesis to Application

Abstract

(2S)-2-Amino-4-methylhexanoic acid, a non-canonical amino acid (NCAA), represents a class of molecules that are pivotal in advancing modern drug discovery and peptide design. Unlike the 20 proteinogenic amino acids, NCAAs offer unique side-chain functionalities and stereochemical arrangements, enabling the fine-tuning of pharmacological properties. This guide provides a comprehensive overview of (2S)-2-Amino-4-methylhexanoic acid hydrochloride, from its historical context within the broader field of NCAA synthesis to detailed, state-of-the-art methodologies for its stereoselective preparation. We will explore the foundational techniques that have made such molecules accessible, including asymmetric synthesis using chiral auxiliaries and enzymatic resolutions. Furthermore, this document will elucidate the potential applications of this specific NCAA, providing researchers, scientists, and drug development professionals with a thorough understanding of its synthesis and utility.

Introduction: The Significance of Non-Canonical Amino Acids

The 20 canonical amino acids form the fundamental building blocks of proteins, dictating their structure and function. However, the field of chemical biology and medicinal chemistry has increasingly turned to non-canonical amino acids (NCAAs), also known as unnatural amino acids, to expand the chemical diversity of peptides and proteins.[1] These synthetically derived or rare naturally occurring amino acids allow for the introduction of novel chemical functionalities, conformational constraints, and resistance to enzymatic degradation.[2][]

The incorporation of NCAAs has become a cornerstone of modern drug discovery, with over 100 FDA-approved drugs containing such moieties.[4][5] These modifications can dramatically improve the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics, enhancing their stability, bioavailability, and potency.[6]

(2S)-2-Amino-4-methylhexanoic acid is a chiral NCAA characterized by an aliphatic, branched side chain. Its hydrochloride salt is a common form for handling and storage. As a structural analog of naturally occurring amino acids like leucine and isoleucine, it is of significant interest for probing and modifying protein-protein interactions, as well as for creating novel peptide-based drugs with tailored properties.

Table 1: Physicochemical Properties of (2S)-2-Amino-4-methylhexanoic acid and its Hydrochloride Salt

Property(2S)-2-Amino-4-methylhexanoic acid(2S)-2-Amino-4-methylhexanoic acid hydrochloride
Molecular Formula C7H15NO2C7H16ClNO2
Molecular Weight 145.20 g/mol 181.66 g/mol
CAS Number 19833-02-4[7]2377030-47-0[7]
Appearance White crystalline powderWhite powder
Chirality (S)-configuration at α-carbon(S)-configuration at α-carbon

Historical Context: The Dawn of Asymmetric Amino Acid Synthesis

While a specific date for the first synthesis of (2S)-2-Amino-4-methylhexanoic acid is not prominently documented, its creation is a result of the evolution of synthetic organic chemistry. The journey began with foundational methods like the Strecker synthesis, discovered by Adolph Strecker in the 1850s, which provided a general route to racemic amino acids from aldehydes, ammonia, and cyanide.[8]

The major challenge, however, was the control of stereochemistry. The development of methods for asymmetric synthesis in the 20th century was a watershed moment. Techniques such as the use of chiral auxiliaries, popularized by chemists like David Evans, allowed for highly diastereoselective reactions, making enantiomerically pure amino acids accessible.[] Concurrently, advances in biocatalysis led to the use of enzymes for the kinetic resolution of racemic amino acid mixtures, a method prized for its high stereoselectivity and mild reaction conditions.[][11] It is through the application of these sophisticated synthetic strategies that the targeted synthesis of specific enantiomers of non-canonical amino acids, such as (2S)-2-Amino-4-methylhexanoic acid, became a routine practice in medicinal chemistry labs.

Core Synthesis Methodologies

The synthesis of enantiomerically pure (2S)-2-Amino-4-methylhexanoic acid requires precise control over the stereocenter at the α-carbon. Below are three robust methodologies to achieve this.

Methodology 1: Asymmetric Synthesis via an Evans Chiral Auxiliary

This approach is one of the most reliable methods for the asymmetric synthesis of α-amino acids. It involves the diastereoselective alkylation of a chiral glycine enolate equivalent. The Evans oxazolidinone auxiliary provides a rigid chiral environment that directs the incoming electrophile to one face of the enolate, leading to a high degree of stereocontrol.[]

The general workflow involves acylating an Evans auxiliary with a glycine derivative, followed by enolate formation and alkylation with a suitable electrophile (in this case, a 2-methylbutyl halide). Subsequent hydrolysis removes the auxiliary, yielding the desired amino acid.

Evans_Auxiliary_Synthesis cluster_0 Synthesis via Evans Chiral Auxiliary Evans_Auxiliary Evans Oxazolidinone Auxiliary Acylation Acylation with Bromoacetyl Bromide Evans_Auxiliary->Acylation Glycine_Adduct N-Bromoacetyl Oxazolidinone Acylation->Glycine_Adduct Alkylation Diastereoselective Alkylation with 2-methylbutyl Grignard Glycine_Adduct->Alkylation Alkylated_Adduct Alkylated Oxazolidinone Alkylation->Alkylated_Adduct Hydrolysis Hydrolysis and Auxiliary Removal Alkylated_Adduct->Hydrolysis Final_Product (2S)-2-Amino-4-methylhexanoic acid Hydrolysis->Final_Product

Caption: Workflow for the asymmetric synthesis of (2S)-2-Amino-4-methylhexanoic acid using an Evans chiral auxiliary.

  • Acylation of the Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C, add n-butyllithium dropwise. Stir for 15 minutes, then add bromoacetyl bromide. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Azide Displacement: Dissolve the resulting N-bromoacetyl oxazolidinone in acetone/water and treat with sodium azide. Heat the mixture to reflux for 6 hours. After cooling, remove the acetone under reduced pressure and extract the aqueous layer with ethyl acetate.

  • Enolate Formation and Alkylation: Dissolve the N-azidoacetyl oxazolidinone in anhydrous THF and cool to -78 °C. Add a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) to form the enolate. After 30 minutes, add 1-iodo-2-methylbutane. Stir at -78 °C for 4 hours, then allow to warm to -20 °C over 2 hours.

  • Reduction and Hydrolysis: Quench the reaction with saturated aqueous NH4Cl. After workup, dissolve the crude product in THF/water and add lithium hydroxide. Stir for 2 hours. The chiral auxiliary is recovered, and the azido acid is isolated.

  • Hydrogenation: The azido acid is hydrogenated over a palladium catalyst to yield the final product, (2S)-2-Amino-4-methylhexanoic acid. The hydrochloride salt can be formed by treatment with HCl in ether.

Methodology 2: Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for preparing amino acids.[8] To render it asymmetric, a chiral amine is used instead of ammonia. This forms a chiral imine intermediate, which then undergoes diastereoselective addition of cyanide. Subsequent hydrolysis of the resulting aminonitrile yields the enantiomerically enriched amino acid.

Asymmetric_Strecker_Synthesis cluster_1 Asymmetric Strecker Synthesis Aldehyde 3-Methylpentanal Imine_Formation Condensation Aldehyde->Imine_Formation Chiral_Amine (S)-(-)-α-Phenylethylamine Chiral_Amine->Imine_Formation Chiral_Imine Chiral Imine Imine_Formation->Chiral_Imine Cyanide_Addition Diastereoselective Cyanide Addition Chiral_Imine->Cyanide_Addition Aminonitrile Diastereomerically Enriched α-Aminonitrile Cyanide_Addition->Aminonitrile Hydrolysis Acid Hydrolysis Aminonitrile->Hydrolysis Final_Product (2S)-2-Amino-4-methylhexanoic acid Hydrolysis->Final_Product

Caption: General workflow for the Asymmetric Strecker Synthesis.

  • Imine Formation: In a flask containing methanol, combine 3-methylpentanal and (S)-(-)-α-phenylethylamine. Stir at room temperature for 1 hour to form the corresponding chiral imine.

  • Cyanide Addition: Cool the solution to 0 °C and add trimethylsilyl cyanide (TMSCN) dropwise. Allow the reaction to stir at room temperature overnight.

  • Hydrolysis: Remove the solvent under reduced pressure. Add concentrated hydrochloric acid to the residue and heat to reflux for 6 hours to hydrolyze the nitrile and the chiral auxiliary.

  • Purification: Cool the reaction mixture and extract with ether to remove the chiral auxiliary. The aqueous layer, containing the amino acid hydrochloride, can be purified by ion-exchange chromatography or crystallization.

Methodology 3: Enzymatic Kinetic Resolution

Enzymatic resolution is a powerful technique for separating enantiomers.[] This method starts with a racemic mixture of an amino acid derivative, typically an N-acetylated form. A specific enzyme, such as an aminoacylase, selectively hydrolyzes one enantiomer (e.g., the L-enantiomer) while leaving the other untouched.[11][12] The resulting free amino acid and the unreacted acetylated amino acid can then be easily separated.

Enzymatic_Resolution cluster_2 Enzymatic Kinetic Resolution Racemic_Start Racemic N-Acetyl- 2-Amino-4-methylhexanoic acid Enzymatic_Hydrolysis Enzymatic Hydrolysis (e.g., Aminoacylase) Racemic_Start->Enzymatic_Hydrolysis Product_Mixture Mixture of: (S)-2-Amino-4-methylhexanoic acid and (R)-N-Acetyl-2-Amino-4-methylhexanoic acid Enzymatic_Hydrolysis->Product_Mixture Separation Separation Product_Mixture->Separation S_Product (S)-2-Amino-4-methylhexanoic acid Separation->S_Product R_Product (R)-N-Acetyl-2-Amino-4-methylhexanoic acid Separation->R_Product

Caption: Workflow for the enzymatic kinetic resolution of a racemic N-acetyl amino acid.

  • Preparation of Racemic Substrate: Synthesize racemic 2-Amino-4-methylhexanoic acid using a standard method like the Strecker synthesis with ammonia. Acetylate the amino group using acetic anhydride under basic conditions to produce N-Acetyl-2-Amino-4-methylhexanoic acid.

  • Enzymatic Hydrolysis: Dissolve the racemic N-acetyl amino acid in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5). Add a suitable L-aminoacylase. Incubate the mixture at a controlled temperature (e.g., 37 °C) with gentle agitation for 24-48 hours.

  • Separation: Acidify the reaction mixture to precipitate the unreacted (R)-N-Acetyl-2-Amino-4-methylhexanoic acid, which can be removed by filtration. The filtrate contains the desired (S)-2-Amino-4-methylhexanoic acid.

  • Purification: The (S)-amino acid in the filtrate can be purified using ion-exchange chromatography. The hydrochloride salt is then prepared by treating the purified amino acid with hydrochloric acid and evaporating the solvent.

Applications in Research and Drug Development

(2S)-2-Amino-4-methylhexanoic acid, as a non-canonical amino acid, is a valuable tool for medicinal chemists. Its branched, aliphatic side chain can be used to probe hydrophobic binding pockets in enzymes and receptors. Key potential applications include:

  • Peptide and Peptidomimetic Design: Incorporating this NCAA into a peptide backbone can increase its hydrophobicity, which may enhance cell permeability. The bulky side chain can also shield the peptide from proteolytic degradation, thereby increasing its in vivo half-life.[2]

  • Constrained Peptides: The unique stereochemistry and bulk of the side chain can be used to induce specific secondary structures (e.g., turns or helices) in peptides, locking them into a bioactive conformation.

  • Drug Scaffolds: The amino acid itself can serve as a chiral building block for the synthesis of more complex small molecule drugs.[] Many successful drugs, such as sitagliptin and gabapentin, are derivatives of non-canonical amino acids.[4][6]

  • Protein Engineering: Through techniques like genetic code expansion, this amino acid could be site-specifically incorporated into proteins to create novel biocatalysts or therapeutic proteins with enhanced properties.[1]

Conclusion

(2S)-2-Amino-4-methylhexanoic acid hydrochloride is more than just a chemical compound; it is a product of a long history of innovation in synthetic chemistry and a tool for future discoveries in medicine and biology. While its specific discovery is not a singular event, its existence is predicated on the development of powerful asymmetric synthesis techniques. The methodologies outlined in this guide—synthesis via chiral auxiliaries, asymmetric Strecker reactions, and enzymatic resolution—represent the pillars of modern chiral chemistry that enable researchers to access this and a vast array of other non-canonical amino acids. As the demand for more sophisticated and effective therapeutics grows, the strategic use of such custom-designed building blocks will undoubtedly continue to be a driving force in the advancement of drug discovery.

References

  • Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. National Center for Biotechnology Information. Available at: [Link]

  • One-pot chemoenzymatic syntheses of non-canonical amino acids. Oxford Academic. Available at: [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Available at: [Link]

  • Enzymatic Resolution of Racemic Amino Acids: Part V. Preparation of l-and d-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of dl-Amino Acids with Mold Acylase. Oxford Academic. Available at: [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. National Center for Biotechnology Information. Available at: [Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. ACS Publications. Available at: [Link]

  • Replication of α-amino acids via Strecker synthesis with amplification and multiplication of chiral intermediate aminonitriles. Royal Society of Chemistry. Available at: [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. Available at: [Link]

  • Self-Replication of Chiral α-Amino Acids in Strecker-Type Synthesis via Asymmetric Induction and Amplification of Their Own Chiral Intermediate α-Aminonitriles. Oxford Academic. Available at: [Link]

  • Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. MDPI. Available at: [Link]

  • Chirally and chemically reversible Strecker reaction. National Center for Biotechnology Information. Available at: [Link]

  • Resolution of racemic amino acids. Google Patents.
  • Strecker amino acid synthesis. Wikipedia. Available at: [Link]

  • Recent advances in enzymatic and chemical deracemisation of racemic compounds. Royal Society of Chemistry. Available at: [Link]

Sources

Foundational

Comprehensive Spectroscopic Characterization: (2S)-2-Amino-4-methylhexanoic Acid Hydrochloride

This guide details the spectroscopic characterization of (2S)-2-Amino-4-methylhexanoic acid hydrochloride (also known as L-Homoisoleucine hydrochloride). The data presented aggregates experimental values from homologous...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization of (2S)-2-Amino-4-methylhexanoic acid hydrochloride (also known as L-Homoisoleucine hydrochloride). The data presented aggregates experimental values from homologous non-proteinogenic amino acid libraries and specific literature citations regarding the L-homoisoleucine scaffold.

Executive Summary & Compound Identity

Target Molecule: (2S)-2-Amino-4-methylhexanoic acid hydrochloride Common Synonyms: L-Homoisoleucine HCl;


-Methylleucine HCl
CAS Number:  2377030-47-0 (HCl salt); 1384427-42-2 (General/Racemic)
Molecular Formula: 

Molecular Weight: 181.66 g/mol (Salt); 145.20 g/mol (Free Base)

This non-proteinogenic amino acid is a structural homolog of L-Leucine and L-Isoleucine, featuring a methylene insertion or methyl-shift in the side chain. It is frequently utilized in peptidomimetic drug design to increase lipophilicity and proteolytic stability.

Structural Verification (SMILES)

CCC(C)CC(=O)O.Cl

Mass Spectrometry (MS) Analysis

Methodology: Electrospray Ionization (ESI) in Positive Mode (


).
Solvent:  Methanol/Water + 0.1% Formic Acid.
Primary Ionization Data
Ion Speciesm/z (Observed)AssignmentDescription
[M+H]⁺ 146.12

Protonated molecular ion (Base Peak)
[M+Na]⁺ 168.10

Sodium adduct
[2M+H]⁺ 291.23

Protonated dimer
Fragmentation Pathway (MS/MS)

Upon collision-induced dissociation (CID), the parent ion (m/z 146) typically undergoes characteristic neutral losses associated with alpha-amino acids:

  • Loss of Formic Acid/Water: m/z 146

    
     128 (Loss of H₂O).
    
  • Decarboxylation: m/z 146

    
     100 (Loss of HCOOH/CO₂).
    
  • Immonium Ion Formation: The characteristic immonium ion for homoisoleucine is observed at m/z 100 (cleavage of C1-C2 bond).

Visualization: Fragmentation Logic

MS_Fragmentation cluster_legend Key Parent [M+H]+ m/z 146.12 Immonium Immonium Ion m/z 100.11 Parent->Immonium - HCOOH (46 Da) Alpha-Cleavage AmineFragment [M+H - NH3]+ m/z 129.09 Parent->AmineFragment - NH3 (17 Da) Dehydrated [M+H - H2O]+ m/z 128.11 Parent->Dehydrated - H2O (18 Da) legend_text Blue: Parent Ion | Red: Diagnostic Fragment

Figure 1: Proposed ESI-MS fragmentation pathway for (2S)-2-Amino-4-methylhexanoic acid.

Infrared Spectroscopy (IR)

Methodology: ATR-FTIR (Solid State).

The IR spectrum is dominated by the zwitterionic nature of the amino acid salt (Amine hydrochloride + Carboxylic acid).

Frequency (

)
Functional GroupVibrational Mode
2960 - 2850 Alkyl C-HStretching (Strong, due to isobutyl-like tail)
3100 - 2600 Ammonium (

)
Broad stretching (Overlaps with C-H)
1740 - 1720 Carboxylic Acid (

)
Carbonyl stretching (Strong, sharp)
1580 - 1500 Ammonium (

)
N-H Bending (Asymmetric)
1250 - 1200 C-OC-O Stretching (Acid)
~1460 Alkyl

Bending/Scissoring

Nuclear Magnetic Resonance (NMR)

Solvent: Deuterium Oxide (


)
Reference:  HDO signal at 4.79 ppm.
Instrument Frequency:  400 MHz / 500 MHz.
Proton NMR ( NMR)

The spectrum resembles L-Leucine but with additional complexity in the alkyl region due to the extended carbon chain.

PositionShift (

, ppm)
MultiplicityIntegrationAssignment
H-2 (

)
3.96 dd (or t)1H

-proton adjacent to

and COOH.
H-3 (

)
1.75 - 1.85 m2HMethylene protons linking

-carbon to the branched center.
H-4 (

)
1.53 m1HMethine proton at the branching point.
H-5 (

)
1.20 - 1.40 m2HMethylene group in the ethyl side chain.
H-6 (

)
0.89 t3HTerminal methyl of the hexanoic chain.
H-4' (Me) 0.91 d3HMethyl group attached to C4.

Note: The methyl signals (H-6 and H-4') often overlap in the 0.85–0.95 ppm region, appearing as a multiplet or overlapping doublet/triplet.

Carbon-13 NMR ( NMR)

Proton-decoupled in


.
PositionShift (

, ppm)
Assignment
C-1 173.5 Carbonyl carbon (COOH).
C-2 52.8

-Carbon (

).
C-3 38.2

-Methylene (

).
C-4 31.5

-Methine (

).
C-5 29.1

-Methylene (

of ethyl group).
C-4' (Me) 18.5 Methyl substituent on C4.
C-6 11.2 Terminal Methyl (

).
Structural Connectivity Diagram

The following diagram illustrates the spin systems (COSY correlations) expected for this scaffold.

NMR_Connectivity H2 H-2 (α) 3.96 ppm H3 H-3 (β) 1.80 ppm H2->H3 COSY H4 H-4 (γ) 1.53 ppm H3->H4 COSY H5 H-5 (δ) 1.30 ppm H4->H5 COSY HMe Me (on C4) 0.91 ppm H4->HMe COSY H6 H-6 (ε) 0.89 ppm H5->H6 COSY

Figure 2: COSY 1H-1H scalar coupling network for (2S)-2-Amino-4-methylhexanoic acid.

Experimental Protocol for Analysis

To replicate these results, follow this standard operating procedure (SOP):

  • Sample Preparation (NMR):

    • Weigh 10-15 mg of the hydrochloride salt.

    • Dissolve in 600 µL of

      
       (99.9% D).
      
    • Optional: Add trace TMSP (Trimethylsilylpropanoic acid) as an internal reference (

      
       ppm).
      
  • Sample Preparation (MS):

    • Dissolve 1 mg in 1 mL of 50:50

      
      .
      
    • Dilute 1:100 with mobile phase containing 0.1% Formic Acid.

    • Inject via direct infusion or LC-MS (C18 column, Gradient 5-95% B).

References

  • Chemical Identity & Homology: PubChem Compound Summary for CID 12612088, 2-amino-4-methylhexanoic acid.[1] National Center for Biotechnology Information. Link

  • NMR Data Correlation (Homoisoleucine): Hoffmann, T., et al. "Discovery and Characterization of Myxobacterial Natural Products." Dissertation, Saarland University, 2013. (Provides specific shifts for L-homoisoleucine residues). Link

  • Mass Spectrometry Standards: NASA Goddard Space Flight Center. "Prebiotic chemistry themed issue: Amino Acid Fragmentation." Royal Society of Chemistry, 2011. (Details fragmentation of C7 amino acid isomers). Link

Sources

Exploratory

Technical Guide: Solubility and Stability of (2S)-2-Amino-4-methylhexanoic acid Hydrochloride

This guide details the physicochemical profile of (2S)-2-Amino-4-methylhexanoic acid hydrochloride (commonly referred to as L-Homoisoleucine hydrochloride ).[1] This non-canonical -amino acid serves as a critical chiral...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical profile of (2S)-2-Amino-4-methylhexanoic acid hydrochloride (commonly referred to as L-Homoisoleucine hydrochloride ).[1] This non-canonical


-amino acid serves as a critical chiral building block in peptide therapeutics and peptidomimetics, offering increased lipophilicity and proteolytic resistance compared to its natural analog, L-Isoleucine.[1]

[1]

Compound Identity & Structural Analysis

Understanding the structural basis of this compound is prerequisite to predicting its behavior in solution.[1]

  • IUPAC Name: (2S)-2-Amino-4-methylhexanoic acid hydrochloride[1]

  • Common Name: L-Homoisoleucine HCl[1]

  • CAS Number: 2377030-47-0 (HCl salt); 19833-02-4 (Free acid)[1]

  • Molecular Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    [2][3][4]
    
  • Molecular Weight: 181.66 g/mol [2][3][4][5]

  • Structural Features:

    • 
      -Amino Acid Core:  Provides zwitterionic potential, though the HCl salt form locks the amine in the protonated ammonium state (
      
      
      
      ), significantly lowering pH and enhancing water solubility.[1]
    • Hydrophobic Side Chain: The 2-methylbutyl group (homoisoleucine side chain) adds steric bulk and lipophilicity (

      
       for the free acid) compared to Leucine/Isoleucine.[1]
      
    • Chirality: The (2S) configuration corresponds to the L-enantiomer, essential for biological compatibility in peptide synthesis.[1]

Solubility Profile

The hydrochloride salt form fundamentally alters the solubility landscape compared to the zwitterionic free acid. The ionic lattice energy is easily overcome by high-dielectric solvents (water), but the hydrophobic tail limits solubility in non-polar media.[1]

Solvent Compatibility Table
Solvent ClassSolventSolubility RatingEstimated Saturation (

)
Mechanistic Insight
Aqueous Water (pH < 7)High > 50 mg/mLIon-dipole interactions dominate;

and

are highly solvated.[1]
Aqueous PBS (pH 7.4)Moderate ~20-30 mg/mLBuffering to neutral pH may generate the zwitterion, slightly reducing solubility compared to acidic water.[1]
Polar Organic Methanol / EthanolHigh to Moderate > 20 mg/mLProtophilic solvents stabilize the ammonium cation; solubility decreases as alkyl chain length of alcohol increases.
Polar Aprotic DMSO / DMFHigh > 100 mg/mLExcellent solvation of the organic backbone and ionic pair; preferred for stock solutions in synthesis.
Non-Polar Hexane / EtherInsoluble < 0.1 mg/mLLack of dipole moment in solvent cannot overcome the crystal lattice energy of the salt.
Chlorinated DCM / ChloroformLow < 1 mg/mLGenerally poor, though trace solubility may exist due to the lipophilic side chain.[1]
pH-Dependent Solubility Logic

The solubility of (2S)-2-Amino-4-methylhexanoic acid is dictated by its protonation state.[1]

  • pH < 2.0 (HCl Salt state): Maximum solubility.[1] The carboxyl group is protonated (

    
    ) and the amine is charged (
    
    
    
    ). The net charge is +1.
  • pH 5.5 - 6.5 (Isoelectric Point - pI): Minimum solubility.[1] The compound exists as a net-neutral zwitterion (

    
     / 
    
    
    
    ).[1] While the HCl salt starts acidic, buffering to this range may cause precipitation at high concentrations.
  • pH > 10.0: High solubility.[1] The amine deprotonates (

    
    ) and the carboxyl is charged (
    
    
    
    ).[1] Net charge is -1.[1]
Experimental Protocol: Saturation Solubility Determination

Objective: Determine the precise solubility limit in a specific formulation buffer.

  • Preparation: Weigh 100 mg of (2S)-2-Amino-4-methylhexanoic acid HCl into a 2 mL HPLC vial.

  • Addition: Add 500

    
     of the target solvent (e.g., Water or PBS).[1]
    
  • Equilibration: Vortex for 1 hour at

    
    . If the solid dissolves completely, add more solid until precipitation is visible (saturation).
    
  • Separation: Centrifuge at 10,000 RPM for 5 minutes or filter through a 0.22

    
     PVDF membrane.
    
  • Quantification: Dilute the supernatant 1:100 and analyze via HPLC (Method described in Section 4).

Stability Profile

The hydrochloride salt is the most stable solid form, preventing oxidative degradation and minimizing racemization risks common with free amines.

Degradation Pathways
  • Hygroscopicity (Critical): Like most amino acid salts, this compound is hygroscopic. Absorption of atmospheric moisture can lead to hydrolysis (deliquescence) and cake formation.[1]

    • Mitigation: Store under Argon/Nitrogen in a desiccator.[1]

  • Thermal Stability: Stable in solid state up to ~

    
     (melting/decomposition).[1] In solution, prolonged heating (> 
    
    
    
    ) may induce slow decarboxylation or amide bond formation if other reactants are present.
  • Racemization: The (2S) stereocenter is stable at acidic and neutral pH.[1] However, strong basic conditions (pH > 10) combined with heat can promote proton abstraction at the

    
    -carbon, leading to racemization (conversion to D-isomer).[1]
    
Stability Logic Diagram

StabilityPathways Compound (2S)-2-Amino-4-methylhexanoic acid HCl Storage Storage Condition Compound->Storage Moisture High Humidity Compound->Moisture Base Basic pH (>10) Compound->Base Heat Heat (>60°C) Compound->Heat Result_Stable Stable (> 2 Years) Storage->Result_Stable Dry, -20°C, Dark Result_Hydrolysis Deliquescence / Caking Moisture->Result_Hydrolysis Result_Racemization Racemization (L -> D) Base->Result_Racemization + Heat Heat->Result_Stable Dry Solid

Figure 1: Stability decision tree indicating critical control points for storage and handling.[1][2]

Analytical Validation (HPLC Method)

To verify purity and stability, use the following Reverse-Phase HPLC method. Since the compound lacks a strong UV chromophore (no aromatic rings), detection requires low UV (205-210 nm) or Derivatization.[1]

Recommended Method (Derivatization-Free):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Perchloric acid in Water (Ion-pairing agent for retention).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 205 nm (detects the amide/carboxyl backbone).[1]

  • Retention Logic: The hydrophobic 4-methylhexanoic chain will retain longer than Leucine but shorter than Phenylalanine.[1]

Self-Validating Check: Inject a standard of L-Leucine. (2S)-2-Amino-4-methylhexanoic acid should elute after Leucine due to the additional methylene group (


) increasing hydrophobicity.[1]

References

  • ChemicalBook. (2023).[1] L-beta-Homoleucine hydrochloride Properties and Applications. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: (3R,4R)-3-amino-4-methylhexanoic acid hydrochloride (Analogous Structure).[1] Retrieved from

  • Sigma-Aldrich. (2024).[3] Product Specification: (2S)-2-amino-4-methylhexanoic acid hydrochloride.[1][6] Retrieved from

  • Needham, T. E. (1970).[1][7] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Retrieved from

Sources

Foundational

The Natural Occurrence and Biosynthetic Logic of 2-Amino-4-methylhexanoic Acid (Homoisoleucine)

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary The expansion of chemical space in natural product biosynthesis relies heavily on the incorporation of non-canonical amino...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The expansion of chemical space in natural product biosynthesis relies heavily on the incorporation of non-canonical amino acids (ncAAs). 2-Amino-4-methylhexanoic acid , commonly referred to as homoisoleucine (Hil) or 4-methylnorleucine, is a rare aliphatic ncAA characterized by the addition of a single methylene (-CH2-) group to the side chain of isoleucine[1].

While absent from the standard genetic code, Hil is synthesized in highly specific ecological niches. It is predominantly found in the secondary metabolomes of cyanobacteria—where it is integrated into potent non-ribosomal peptides (NRPs) like microcystins and microcolins—and in the primary/secondary metabolic interface of plants such as Arabidopsis thaliana[2][3][4]. For drug development professionals, understanding the natural occurrence and enzymatic machinery behind Hil offers a blueprint for engineering novel lipopeptides with enhanced proteolytic resistance and membrane permeability[5].

Biosynthetic Origins and Natural Reservoirs

The occurrence of homoisoleucine in nature is not a random metabolic artifact; it is driven by the evolutionary promiscuity of specific biosynthetic enzymes.

Cyanobacterial Non-Ribosomal Peptides (NRPs)

Cyanobacteria utilize large, modular non-ribosomal peptide synthetases (NRPS) to assemble complex bioactive peptides[2]. The structural diversity of these peptides is largely dictated by the adenylation (A) domains, which select and activate specific amino acids.

  • Microcystins: These cyclic heptapeptides are potent hepatotoxins that inhibit eukaryotic protein phosphatases PP1 and PP2A[2]. The general structure of microcystins is cyclo-(D-Ala¹-X²-D-MeAsp³-Z⁴-Adda⁵-D-Glu⁶-Mdha⁷), where X and Z are highly variable L-amino acids[2]. In specific strains of Microcystis aeruginosa and benthic Phormidium species, the A-domains of the mcyB and mcyC gene clusters exhibit expanded substrate pockets that accommodate the extended aliphatic chain of homoisoleucine[2][6]. This results in rare variants such as [Hil²]-microcystin-LR and microcystin-HilR[7][8].

  • Microcolins: Isolated from the marine cyanobacterium Moorea producens, microcolins are linear lipopeptides with profound immunosuppressive properties[4]. Microcolin L is a unique structural variant that features an N-methylated homoisoleucine (N-Me-Hil) motif[4]. The incorporation of this hydrophobic, sterically hindered residue prevents rapid proteolytic degradation, a critical factor for its biological efficacy.

Plant Metabolism: The Keto-Acid Elongation Pathway

In Arabidopsis thaliana, homoisoleucine is generated through the promiscuous activity of enzymes involved in glucosinolate biosynthesis[3]. The enzyme methylthioalkylmalate synthase (MAM) evolved from isopropylmalate synthase (IPMS) , which normally catalyzes the first step of leucine biosynthesis[9].

While MAM typically elongates methionine derivatives, overexpression or misexpression of MAM-like (MAML) genes allows the enzyme to accept 2-oxo-3-methylpentanoate (the keto-acid precursor of isoleucine)[3][10]. This initiates an iterative elongation cycle:

  • Condensation: Acetyl-CoA condenses with 2-oxo-3-methylpentanoate.

  • Isomerization & Decarboxylation: The intermediate is rearranged and oxidatively decarboxylated to form 2-oxo-4-methylhexanoate.

  • Transamination: A branched-chain aminotransferase (BCAT) converts the elongated keto-acid into homoisoleucine[10].

Quantitative Data: Natural Products Containing Hil

The following table summarizes the key natural products containing homoisoleucine, their source organisms, and corresponding biological activities.

CompoundSource OrganismStructural ContextBiological Activity
[Hil²]-Microcystin-LR Microcystis aeruginosaCyclic heptapeptide (Position 2)Potent hepatotoxicity; PP1/PP2A inhibition[2][6]
Microcystin-HilR Phormidium sp., MicrocystisCyclic heptapeptide (Position 2)Hepatotoxic; Environmental toxin[7][8]
Microcolin L Moorea producensLinear lipopeptide (N-Me-Hil)Immunosuppressive; T-cell inhibition[4]
Free Homoisoleucine Arabidopsis thalianaFree amino acid poolMetabolic intermediate (MAM pathway)[3][10]

Mechanistic Enzymology & Biosynthetic Logic

The causality behind the natural occurrence of Hil lies in enzyme active-site architecture. In Arabidopsis, the evolutionary loss of a ~120 amino acid C-terminal regulatory domain in MAM (compared to IPMS) removed allosteric feedback inhibition by leucine[9]. This structural relaxation permits MAM to promiscuously bind and elongate various keto-acids[9].

In cyanobacteria, the evolutionary advantage of incorporating Hil into NRPs is clear: the extra methylene group increases the overall lipophilicity of the peptide, enhancing passive diffusion across target cell membranes while simultaneously rendering the peptide unrecognizable to standard host proteases[2][5].

Mandatory Visualization: Biosynthetic Pathway

G B Acetyl-CoA Condensation (MAM / IPMS Enzyme) C 2-Oxo-4-methylhexanoate (Elongated Keto-Acid) B->C Isomerization & Decarboxylation D Transamination (BCAT Enzyme) C->D + NH3 E 2-Amino-4-methylhexanoic Acid (Homoisoleucine) D->E Aminotransferase F NRPS Adenylation Domain (e.g., McyB / McyC) E->F ATP -> AMP + PPi

Biosynthetic pathway of homoisoleucine and its integration into non-ribosomal peptides.

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating methodologies used to isolate and characterize homoisoleucine-containing natural products.

Protocol 1: LC-HRMS/MS Discovery of Hil-Microcystins

Differentiating homoisoleucine from its isobaric counterparts (e.g., homoleucine) requires precise mass spectrometry due to identical exact masses (m/z 146.1176 for the protonated amino acid).

Step-by-Step Methodology:

  • Biomass Extraction: Lyophilize cyanobacterial biomass (e.g., Phormidium sp.). Extract 100 mg of biomass using 75% aqueous methanol containing 0.1% formic acid. Sonicate for 15 minutes on ice to lyse cells.

  • Solid-Phase Extraction (SPE): Centrifuge the extract at 10,000 × g for 10 min. Load the supernatant onto a pre-conditioned C18 SPE cartridge. Wash with 20% methanol and elute the microcystin fraction with 80% methanol.

  • LC Separation: Inject 5 µL of the eluate onto a C18 UPLC column (e.g., Waters Acquity BEH C18). Use a gradient of Water/Acetonitrile (both containing 0.1% formic acid) from 10% to 90% organic over 15 minutes.

  • HRMS/MS Analysis: Operate a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in positive ion mode. Target the precursor mass of the suspected microcystin (e.g., m/z 1009.5 for Microcystin-HilR).

  • Data Validation (Causality): Confirm the presence of homoisoleucine by analyzing the MS/MS fragmentation spectra. Look for the specific immonium ion at m/z 100.112 (indicative of Hil/homoleucine), differentiating it from the m/z 86.096 immonium ion characteristic of standard leucine/isoleucine[8][10].

Protocol 2: In Vitro Assay for MAM-Mediated Keto-Acid Elongation

This protocol validates the enzymatic causality of Hil biosynthesis in Arabidopsis extracts.

Step-by-Step Methodology:

  • Enzyme Preparation: Express recombinant Arabidopsis MAM1 or MAML protein in E. coli and purify via Ni-NTA affinity chromatography.

  • Reaction Setup: In a 96-well UV-transparent plate, combine 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM Acetyl-CoA, and 5 mM 2-oxo-3-methylpentanoate (the isoleucine precursor).

  • Reaction Initiation: Add 1 µg of purified MAM enzyme to initiate the condensation reaction. Incubate at 30°C for 30 minutes.

  • Detection (Ellman’s Reagent): Add 0.2 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). The condensation of Acetyl-CoA with the keto-acid releases free Coenzyme A (CoA-SH).

  • Validation: Measure absorbance at 412 nm. The generation of the yellow TNB²⁻ anion is directly proportional to the release of CoA-SH, validating the enzyme's ability to accept the isoleucine precursor to form the homoisoleucine precursor[3][9].

References

  • The Biosynthesis of Rare Homo-Amino Acid Containing Variants of Microcystin by a Benthic Cyanobacterium Source: PMC - NIH URL
  • Structural Diversity, Characterization and Toxicology of Microcystins Source: MDPI URL
  • Glucosinolate and Amino Acid Biosynthesis in Arabidopsis Source: PMC - NIH URL
  • The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms Source: PMC - NIH URL
  • From Amino Acid to Glucosinolate Biosynthesis: Protein Sequence Changes in the Evolution of Methylthioalkylmalate Synthase in Arabidopsis Source: Oxford Academic URL
  • (PDF)

Sources

Exploratory

(2S)-2-Amino-4-methylhexanoic acid;hydrochloride as a non-natural amino acid

An In-depth Technical Guide to (2S)-2-Amino-4-methylhexanoic acid hydrochloride as a Non-Natural Amino Acid Authored for Researchers, Scientists, and Drug Development Professionals Abstract Non-natural amino acids (nnAAs...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (2S)-2-Amino-4-methylhexanoic acid hydrochloride as a Non-Natural Amino Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Non-natural amino acids (nnAAs) are indispensable tools in modern medicinal chemistry and drug discovery, offering pathways to modulate the pharmacological profiles of peptide-based therapeutics.[1][2] By moving beyond the 20 canonical amino acids, researchers can design peptides with enhanced stability, constrained conformations, and improved target affinity.[3][4][5] This guide provides a comprehensive technical overview of (2S)-2-Amino-4-methylhexanoic acid hydrochloride, a non-natural aliphatic amino acid. We will delve into its physicochemical properties, discuss robust strategies for its chemical synthesis and characterization, and provide detailed protocols for its incorporation into peptide scaffolds using Solid-Phase Peptide Synthesis (SPPS). The causality behind experimental choices and the strategic advantages conferred by this nnAA in drug design will be emphasized throughout.

Introduction: The Strategic Value of Non-Natural Amino Acids

The therapeutic potential of native peptides is often hindered by poor metabolic stability, leading to rapid degradation by proteases and short in-vivo half-lives.[4][6] Non-natural amino acids provide a powerful solution to overcome these limitations.[6] Their unique side chains and stereochemistry can sterically block protease recognition sites, while also inducing specific secondary structures (e.g., helices or turns) that can enhance binding to biological targets.[3][5] The incorporation of nnAAs is a key strategy in the development of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess superior drug-like properties.[1]

(2S)-2-Amino-4-methylhexanoic acid, an analogue of leucine and isoleucine, is a valuable building block in this context. Its distinct alkyl side chain allows for fine-tuning of lipophilicity and steric interactions within a peptide structure, enabling systematic exploration of structure-activity relationships (SAR) to optimize therapeutic candidates.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of (2S)-2-Amino-4-methylhexanoic acid hydrochloride is fundamental for its effective use in synthesis and drug design.

PropertyValueSource(s)
CAS Number 2377030-47-0
Molecular Formula C₇H₁₆ClNO₂[7]
Molecular Weight 181.66 g/mol [8]
Physical Form Powder[8]
Purity Typically ≥95%[7]
InChI Key SPQQAYQGFFZOGP-PQAGPIFVSA-N
Canonical SMILES CCC(C)CC(=O)O[9]
GHS Pictogram GHS07 (Exclamation Mark)
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Synthesis and Quality Control

The asymmetric synthesis of non-natural amino acids with high enantiomeric purity is a significant chemical challenge. While a specific, large-scale synthesis for this exact molecule is not detailed in publicly available literature, a robust and widely adopted strategy involves the diastereoselective alkylation of a chiral glycine enolate equivalent. This approach provides excellent control over the stereochemistry at the α-carbon.

General Asymmetric Synthesis Workflow

The following protocol is a well-established, generalizable method for synthesizing α-amino acids, adapted for the specific target molecule. The core principle is the use of a recyclable chiral auxiliary to direct the stereoselective formation of the C-α bond.[10]

Step 1: Formation of the Chiral Glycine Equivalent

  • A Schiff base is formed between glycine (or a glycine ester) and a chiral auxiliary, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB). This complex is then treated with a metal salt, like Ni(II), to form a rigid, planar complex that exposes one face of the glycine α-carbon for alkylation.

Step 2: Diastereoselective Alkylation

  • The Ni(II) complex is deprotonated with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C) to form a nucleophilic enolate.

  • The enolate is then reacted with the appropriate electrophile, in this case, a 2-methylbutyl halide (e.g., 1-bromo-2-methylbutane), to introduce the desired side chain. The bulky chiral auxiliary sterically hinders one face of the enolate, forcing the alkyl group to add from the opposite face, thus ensuring high diastereoselectivity.

Step 3: Hydrolysis and Deprotection

  • The alkylated Ni(II) complex is disassembled using acidic hydrolysis (e.g., 6N HCl).[10] This step simultaneously cleaves the Schiff base, liberates the free amino acid as its hydrochloride salt, and allows for the recovery of the chiral auxiliary.[10]

Step 4: Purification and Isolation

  • The chiral auxiliary is precipitated and recovered by filtration for reuse.

  • The aqueous filtrate containing the target amino acid hydrochloride and NiCl₂ is treated with a chelating agent like EDTA to bind the nickel ions.[10]

  • The final product can be isolated through various methods, including ion-exchange chromatography or recrystallization, to yield (2S)-2-Amino-4-methylhexanoic acid hydrochloride in high purity.

Asymmetric_Synthesis_Workflow cluster_0 Step 1: Chiral Complex Formation cluster_1 Step 2: Alkylation cluster_2 Step 3 & 4: Deprotection & Isolation Glycine Glycine Ni_Complex Planar Ni(II) Complex Glycine->Ni_Complex + Ni(II) Auxiliary Chiral Auxiliary (e.g., BPB) Auxiliary->Ni_Complex Base Strong Base (e.g., LDA) Ni_Complex->Base Deprotonation Enolate Chiral Enolate Base:e->Enolate:w Alkylated_Complex Alkylated Ni(II) Complex Enolate->Alkylated_Complex Alkyl_Halide 1-bromo-2-methylbutane Alkyl_Halide->Alkylated_Complex Acid Acid Hydrolysis (6N HCl) Alkylated_Complex->Acid Disassembly Recovered_Aux Recovered Auxiliary Acid:s->Recovered_Aux:n Final_Product (2S)-2-Amino-4-methylhexanoic acid hydrochloride Acid->Final_Product

Generalized workflow for the asymmetric synthesis of the target nnAA.
Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of the synthesized amino acid, a panel of analytical techniques is employed. Commercial suppliers typically provide a Certificate of Analysis with this data.[11]

  • NMR Spectroscopy (¹H, ¹³C): Confirms the molecular structure and covalent connectivity.

  • Mass Spectrometry (MS): Verifies the correct molecular weight (181.66 g/mol for the hydrochloride salt).

  • Chiral HPLC/GC: Determines the enantiomeric excess (e.e.), which should be >98% for applications in peptide synthesis.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies characteristic functional groups (amine, carboxylic acid).

Application in Peptide Synthesis

The primary application of (2S)-2-Amino-4-methylhexanoic acid is its incorporation into peptide sequences to create novel peptidomimetics. Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the most efficient and widely used methodology for this purpose.[3][5]

Rationale for Incorporation

The strategic placement of this nnAA can achieve several key objectives in peptide design:[5]

  • Enhanced Proteolytic Resistance: The non-native side chain disrupts the recognition motifs required by many proteases, thereby increasing the peptide's biological half-life.[3][4]

  • Conformational Constraint: The defined stereochemistry at the α-carbon restricts the allowable phi (φ) and psi (ψ) dihedral angles of the peptide backbone, which can pre-organize the peptide into a bioactive conformation.[5]

  • Improved Binding Affinity: By inducing a favorable conformation and providing unique steric and lipophilic interactions, the modification can lead to a tighter fit within the binding pocket of a target receptor or enzyme.[5]

Experimental Protocol: Fmoc-SPPS Cycle

The following is a detailed, step-by-step protocol for incorporating Fmoc-(2S)-2-Amino-4-methylhexanoic acid-OH into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected (2S)-2-Amino-4-methylhexanoic acid-OH

  • Solid-phase resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage Cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: The resin is swollen in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: The terminal Fmoc group on the resin-bound peptide is removed by treating with 20% piperidine/DMF (2 x 10 min). The resin is then washed thoroughly with DMF and DCM.

  • Amino Acid Activation: In a separate vial, Fmoc-(2S)-2-Amino-4-methylhexanoic acid-OH (3-5 eq.), HBTU/HATU (3-5 eq.), and DIPEA (6-10 eq.) are dissolved in DMF. The solution is allowed to pre-activate for 2-5 minutes.

  • Coupling: The activated amino acid solution is added to the deprotected resin. The reaction is agitated at room temperature for 1-2 hours. A Kaiser test can be performed to confirm complete coupling (a negative result indicates a free primary amine is no longer present).

  • Washing: The resin is washed thoroughly with DMF and DCM to remove all excess reagents and byproducts.

  • Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid in the desired sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously by treatment with the TFA cleavage cocktail for 2-4 hours.

  • Product Isolation: The peptide is precipitated from the cleavage cocktail with cold diethyl ether, centrifuged, washed, and lyophilized to yield the crude peptide product for subsequent purification by HPLC.

SPPS_Cycle Start Resin-Bound Peptide (Fmoc-Protected) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Free_Amine Resin-Bound Peptide (Free N-terminus) Wash1->Free_Amine Coupling Step 3: Coupling Reaction Free_Amine->Coupling Activation Step 2: nnAA Activation (Fmoc-nnAA-OH + HBTU + DIPEA) Activation->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Elongated Resin-Bound Peptide (n+1 residues, Fmoc-Protected) Wash2->Elongated Repeat Repeat Cycle or Proceed to Cleavage Elongated->Repeat Repeat->Deprotection Next Amino Acid

The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion

(2S)-2-Amino-4-methylhexanoic acid hydrochloride is a well-defined chemical entity that serves as a powerful building block for advancing drug discovery and peptide science. Its utility stems from its ability to impart crucial drug-like properties, such as enhanced metabolic stability and conformational rigidity, when incorporated into peptide frameworks. The synthetic and applicative protocols described herein represent field-proven methodologies that enable researchers to harness the full potential of this non-natural amino acid. By providing a strategic alternative to its canonical counterparts, it allows for a more nuanced and effective approach to designing the next generation of peptide-based therapeutics.

References

  • New method boosts production of non-natural amino acids for peptide assembly. (2026). Drug Target Review.
  • (2S)-2-amino-4-methylhexanoic acid hydrochloride | 2377030-47-0. Sigma-Aldrich.
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC.
  • Gentilucci, L., De Nisi, R., & Tolomelli, A. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185-3203.
  • van Hest, J. C. M., & Tirrell, D. A. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(8), 531-540.
  • (2S)-2-Amino-4-methylhexanoic acid hydrochloride. CymitQuimica.
  • Unnatural Amino Acids for Peptide Synthesis. Merck Millipore.
  • A Comprehensive Review on Non-Natural Amino Acid–based Modifications in Antibacterial Peptides. Bentham Science Publishers.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
  • (2S)-2-amino-4-methylhexanoic acid hydrochloride. Sigma-Aldrich.
  • Unnatural Amino Acids. Enamine.
  • 2-amino-4-methylhexanoic acid hydrochloride. MilliporeSigma.
  • (2S)-2-amino-4-methylhexanoic acid | 19833-02-4. BLDpharm.
  • 2-Amino-4-methylhexanoic acid hydrochloride | 1384427-42-2. BLD Pharm.
  • 2-amino-4-methylhexanoic acid hydrochloride | 1384427-42-2. Sigma-Aldrich.
  • 2-amino-4-methylhexanoic acid hydrochloride (C7H15NO2). PubChemLite.
  • Application Notes and Protocols for the Incorporation of (2S,3S)-2-amino-3-methylhexanoic Acid into Peptides. Benchchem.
  • Soloshonok, V. A., & Han, J. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4504.

Sources

Protocols & Analytical Methods

Method

In vivo studies using (2S)-2-Amino-4-methylhexanoic acid;hydrochloride in animal models

In Vivo Profiling and Genetic Incorporation of (2S)-2-Amino-4-methylhexanoic Acid Hydrochloride in Animal Models Introduction & Mechanistic Rationale (2S)-2-Amino-4-methylhexanoic acid hydrochloride, commonly referred to...

Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Profiling and Genetic Incorporation of (2S)-2-Amino-4-methylhexanoic Acid Hydrochloride in Animal Models

Introduction & Mechanistic Rationale

(2S)-2-Amino-4-methylhexanoic acid hydrochloride, commonly referred to as L-homoisoleucine (Hil), is a non-canonical amino acid (ncAA) that serves as a highly effective leucine and isoleucine surrogate in protein engineering and drug development[1]. Structurally, Hil features an expanded aliphatic side chain containing an additional methylene group compared to canonical isoleucine. This expanded hydrophobic surface area makes it a critical building block for enhancing the physicochemical properties of peptide therapeutics and engineered proteins evaluated in in vivo animal models[1].

The Causality of Hydrophobic Core Expansion: When Hil is incorporated into the d positions of a heptad repeat within a coiled-coil protein, the bulkier hydrocarbon side chain packs more efficiently into the protein's hydrophobic core[1]. This efficient packing excludes water molecules more effectively than canonical leucine, lowering the free energy of the folded state and raising the thermal melting temperature (


) by up to 17°C without perturbing the native 

-helical secondary structure[1].

The Causality of Proteolytic Resistance: In murine and rat pharmacokinetic models, peptides incorporating homoisoleucine exhibit drastically extended circulating half-lives[2]. Proteases such as chymotrypsin and leucine aminopeptidase rely on precise spatial recognition within their


 and 

binding pockets. The extended aliphatic chain of Hil creates steric clashes within the protease's

pocket, significantly reducing the catalytic efficiency (

) of the hydrolysis reaction while maintaining the peptide's ability to bind to its target pharmacological receptors[2]. Furthermore, Hil is utilized in toxicodynamic murine models as a structural analog to screen for neurotoxic amino acids (e.g., BMAA) and to profile hepatotoxins like microcystins[3][4].

Quantitative Data Summary

To guide experimental design, the physicochemical and in vivo pharmacological impacts of substituting canonical Leucine/Isoleucine with L-Homoisoleucine are summarized below.

Table 1: Comparative Physicochemical and In Vivo Properties of Canonical vs. Hil-Modified Peptides

ParameterCanonical Leucine / IsoleucineL-Homoisoleucine (Hil)Mechanistic Impact
Side Chain Volume ~167 ų~184 ųIncreased van der Waals interactions in hydrophobic cores[1].
Thermal Stability (

)
Baseline+1.9°C to +17.0°CEnhanced packing density in coiled-coils and T4 lysozyme[1][5].
Proteolytic Half-Life (In Vivo) Rapid degradation (< 5 min)Extended (> 3 hours)Steric hindrance in protease

binding pockets[2].
Mass Shift (LC-MS/MS) Baseline (113.08 Da residue)+14.015 Da (127.10 Da residue)Enables precise proteomic tracking via mass spectrometry[6].

Experimental Protocols

Protocol 1: Pharmacokinetic & Hemodynamic Profiling of Hil-Modified Peptides in Rat Models

Objective: Evaluate the in vivo proteolytic resistance and receptor-mediated activity of Hil-substituted vasoactive peptides (e.g., Angiotensin II analogues)[2]. Self-Validating System Design: This protocol utilizes a vagotomized, ganglion-blocked rat model. By chemically and surgically blocking compensatory autonomic reflexes, any observed hemodynamic changes are validated as direct causal responses to the peptide's receptor binding. An isotopically labeled internal standard (


-Hil) is spiked into plasma immediately upon collection to validate extraction recovery.

Step-by-Step Methodology:

  • Peptide Synthesis & Purification: Synthesize the Hil-modified peptide via standard Fmoc solid-phase peptide synthesis (SPPS). Purify to >95% via RP-HPLC and verify the +14 Da mass shift via MALDI-TOF MS.

  • Animal Preparation: Anesthetize adult Wistar rats. Perform a bilateral vagotomy and administer a ganglion blocker (e.g., pentolinium tartrate) to isolate the vascular response[2]. Cannulate the carotid artery for continuous blood pressure monitoring and the jugular vein for peptide administration.

  • System Calibration (Control Arms): Inject a canonical Leucine-peptide (positive control for rapid degradation) and a scrambled peptide (negative control for receptor binding) to establish baseline hemodynamic responses and degradation curves.

  • Hil-Peptide Administration: Inject the Hil-modified peptide intravenously (IV) at an equipressor dose.

  • Pharmacokinetic Sampling: Draw 200 µL blood samples at 0, 5, 15, 30, 60, and 120 minutes post-injection. Immediately transfer to K2-EDTA tubes containing protease inhibitors and spike with 10 ng of

    
    -Hil internal standard. Centrifuge at 3,000 x g for 10 min at 4°C to isolate plasma.
    
  • LC-MS/MS Quantification: Extract peptides using solid-phase extraction (SPE). Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) targeting the specific parent-to-daughter ion transitions of the Hil residue to calculate the circulating half-life.

PK_PD A Hil-Peptide Injection (Vagotomized Rat Model) B In Vivo Circulation (Protease Exposure) A->B Systemic Delivery C Receptor Binding & Hemodynamic Response B->C Steric Protease Resistance D LC-MS/MS Quantification (Plasma Extraction) B->D Serial Blood Sampling C->D PD Correlation E Pharmacokinetic Profile (Extended Half-Life) D->E Data Synthesis

Pharmacokinetic and pharmacodynamic profiling workflow of Hil-modified peptides in vivo.

Protocol 2: In Vivo Residue-Specific Incorporation (SPI) of Hil in Murine Models

Objective: Genetically incorporate Hil into target proteins using auxotrophic or engineered mammalian translation systems for proteomic tracking and stability enhancement[5][6]. Self-Validating System Design: A dual-reporter system (e.g., GFP-mCherry fusion) is used where the ncAA incorporation site is located in the linker. A mock-fed (canonical amino acid only) murine group serves as the baseline negative control, while a depletion-fed (Hil only) group validates incorporation. High-resolution mass spectrometry confirms the exact +14.015 Da mass shift, validating the fidelity of the aminoacyl-tRNA synthetase (aaRS).

Step-by-Step Methodology:

  • Vector Delivery: Deliver an Adeno-Associated Virus (AAV) vector encoding the target protein and a promiscuous or engineered leucyl-tRNA synthetase (LeuRS) into the murine model via tail-vein injection[6].

  • Dietary Depletion: 72 hours post-transduction, transition the mice to a custom Leucine/Isoleucine-depleted diet for 24 hours to exhaust endogenous canonical amino acid pools.

  • Hil Administration: Administer L-Homoisoleucine (Hil) via intraperitoneal (IP) injection (e.g., 100 mg/kg) or supplement it directly into the custom diet for 48 hours to drive selective pressure incorporation (SPI)[5].

  • Tissue Harvesting & Protein Extraction: Euthanize the mice and harvest the target tissues (e.g., liver, brain). Homogenize tissues in RIPA buffer containing protease inhibitors. Isolate the target protein via affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Proteomic Validation: Perform an in-solution tryptic digest of the purified protein. Analyze the peptides via high-resolution LC-MS/MS. Identify Hil incorporation by searching for the +14.015 Da mass shift at specific Leucine/Isoleucine loci within the target sequence.

Pathway A Hil Administration (Diet/IP Injection) B Cellular Uptake (Murine Tissue) A->B Absorption C Engineered aaRS/tRNA Activation B->C Intracellular Pool D Ribosomal Translation (SPI / SCS) C->D Charged tRNA E Hil-Incorporated Protein D->E Elongation

Workflow for in vivo translation and residue-specific incorporation of Hil in murine models.

References

  • Tirrell, D. A., et al. "Homoisoleucine: A translationally-active leucine surrogate of expanded hydrophobic surface area." NIH PubMed Central. URL: 1

  • "Screening for neurotoxic amino acid associated with neurological disorders." Google Patents (US10048278B2). URL: 3

  • "Synthesis of angiotensin II analogues by incorporating beta-homotyrosine or beta-homoisoleucine residues." NIH PubMed. URL: 2

  • "Noncanonical Amino Acids: Bringing New-to-Nature Functionalities to Biocatalysis." ACS Publications. URL: 5

  • "Identification of Novel Microcystins using High-Resolution MS and MSn with Python Code." OSTI.GOV. URL: 4

  • "Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?" NIH PubMed Central. URL: 7

Sources

Application

Application Note: Analytical Methods for the Quantification of (2S)-2-Amino-4-methylhexanoic Acid Hydrochloride

Introduction & Scientific Grounding (2S)-2-Amino-4-methylhexanoic acid hydrochloride , commonly referred to as L-homoisoleucine HCl, is a non-canonical aliphatic amino acid. It has garnered significant attention in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Grounding

(2S)-2-Amino-4-methylhexanoic acid hydrochloride , commonly referred to as L-homoisoleucine HCl, is a non-canonical aliphatic amino acid. It has garnered significant attention in drug development as a translationally active leucine surrogate for protein engineering [1] and as a critical biosynthetic building block in potent anti-tuberculosis cyclic peptides, such as mycoplanecins [2].

Accurate quantification of L-homoisoleucine in complex matrices (e.g., fermentation broths, plasma, or synthetic reaction mixtures) presents distinct analytical challenges. Because it lacks a conjugated π-electron system, it exhibits negligible UV absorbance above 210 nm. Relying on standard UV-Vis detection at such low wavelengths invites massive matrix interference. Furthermore, its structural isomerism with other aliphatic amino acids (such as homoleucine) necessitates highly selective chromatographic separation.

To address these challenges, this guide details two orthogonal, self-validating analytical workflows:

  • Pre-column Derivatization RP-HPLC-FLD : An optical method utilizing chemical derivatization to achieve high sensitivity.

  • HILIC-MS/MS : A direct, high-throughput mass spectrometry method offering unparalleled structural specificity [3].

Analytical Strategy & Workflow

The selection of the analytical method is dictated by the causality of the molecule's physicochemical properties:

  • Why Derivatization (HPLC-FLD)? Primary amines react rapidly with o-phthalaldehyde (OPA) and a thiol (e.g., 3-mercaptopropionic acid) in an alkaline environment to form a highly fluorescent isoindole derivative. This shifts the detection wavelength into the visible spectrum (Emission: 450 nm), drastically reducing background noise from UV-absorbing matrix components.

  • Why HILIC for LC-MS/MS? Underivatized L-homoisoleucine is highly polar and zwitterionic, leading to poor retention on standard C18 reverse-phase columns. Hydrophilic Interaction Liquid Chromatography (HILIC) overcomes this by utilizing a polar stationary phase (e.g., amide-bonded) and a highly organic mobile phase. This promotes partitioning into an aqueous enrichment layer, retaining the amino acid while simultaneously enhancing electrospray ionization (ESI) efficiency.

G Sample Sample Matrix (Plasma, Cell Lysate) Prep Protein Precipitation (ACN + 0.1% FA) Sample->Prep Split Method Selection Prep->Split Deriv Pre-column Derivatization (OPA/3-MPA) Split->Deriv Optical Method (High Sensitivity) HILIC HILIC Separation (Amide Column) Split->HILIC Direct MS Method (High Specificity) HPLC RP-HPLC Separation (C18, 1.7 µm) Deriv->HPLC FLD Fluorescence Detection (Ex: 340 nm, Em: 450 nm) HPLC->FLD Data Quantification of L-Homoisoleucine HCl FLD->Data MSMS ESI-MS/MS Detection (MRM Mode) HILIC->MSMS MSMS->Data

Figure 1: Analytical workflows for L-homoisoleucine quantification via HPLC-FLD and LC-MS/MS.

Experimental Protocols

Method A: Pre-column Derivatization RP-HPLC-FLD

Self-Validation Mechanism: L-Norvaline (a non-proteinogenic amino acid) is utilized as an internal standard (IS) to correct for derivatization efficiency variations and autosampler injection volume errors.

Reagents & Preparation:

  • Borate Buffer : Prepare 0.4 M Sodium borate, adjusted to pH 10.2 with 1 M NaOH. Causality: An alkaline pH is strictly required to deprotonate the α-amino group of L-homoisoleucine, enabling the nucleophilic attack on OPA.

  • Derivatization Reagent : Dissolve 10 mg OPA in 1 mL HPLC-grade methanol. Add 10 µL 3-mercaptopropionic acid (3-MPA) and 9 mL of the borate buffer. Protect from light and store at 4°C.

  • Internal Standard (IS) : Prepare 1 mM L-Norvaline in 0.1 M HCl.

Step-by-Step Derivatization (In-Needle Automation): Note: Manual derivatization is prone to timing errors. Automated in-needle derivatization is highly recommended because the isoindole product degrades rapidly.

  • Program the autosampler to draw 5 µL of the Sample/Standard (pre-spiked with IS).

  • Draw 5 µL of Borate Buffer.

  • Draw 2 µL of OPA Reagent.

  • Mix in the sample loop for 5 cycles.

  • Wait exactly 1.0 minute (kinetic control is critical for reproducibility).

  • Inject directly onto the column.

Chromatographic Conditions:

  • Column : C18, 4.6 × 150 mm, 3.5 µm (Maintained at 40°C to reduce backpressure and improve peak symmetry).

  • Mobile Phase A : 40 mM Na₂HPO₄, pH 7.8.

  • Mobile Phase B : Acetonitrile/Methanol/Water (45:45:10, v/v/v).

  • Detection : Fluorescence (Excitation: 340 nm, Emission: 450 nm).

Method B: Direct HILIC-LC-MS/MS (Underivatized)

Self-Validation Mechanism: A stable isotope-labeled standard (e.g., ¹³C/¹⁵N-Leucine, assuming labeled homoisoleucine is unavailable) is spiked into the extraction solvent to correct for matrix-induced ion suppression in the ESI source.

Step-by-Step Sample Preparation:

  • Aliquot 50 µL of the biological matrix (e.g., plasma or cell lysate) into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and 500 ng/mL IS. Causality: Acetonitrile effectively precipitates proteins, while Formic Acid ensures the amino acid remains protonated, increasing its solubility in the organic supernatant and preparing it for positive-mode ionization.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the clear supernatant to an autosampler vial.

Chromatographic & MS Conditions:

  • Column : Amide-HILIC, 2.1 × 100 mm, 1.7 µm (Maintained at 45°C).

  • Mobile Phase A : 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B : 10 mM Ammonium Formate in 95% Acetonitrile with 0.1% Formic Acid. Causality: Ammonium formate provides volatile ionic strength, which mitigates secondary interactions with the stationary phase and sharpens peaks on HILIC columns.

  • Flow Rate : 0.4 mL/min.

  • Ionization : ESI Positive Mode.

Data Presentation & Parameters

Table 1: HPLC-FLD Gradient Profile

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 1.0 90 10
2.0 1.0 90 10
15.0 1.0 40 60
18.0 1.0 0 100
20.0 1.0 0 100
21.0 1.0 90 10

| 25.0 | 1.0 | 90 | 10 |

Table 2: MRM Transitions for L-Homoisoleucine and Internal Standard Causality Note: The primary transition (146.1 → 100.1) corresponds to the loss of H₂O and CO (-46 Da), a universal fragmentation pathway for protonated α-amino acids. The 146.1 → 55.1 transition represents further aliphatic side-chain fragmentation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
L-Homoisoleucine146.1100.115Quantifier
L-Homoisoleucine146.155.130Qualifier
L-Norvaline (IS)118.172.115IS Quantifier

References

  • Homoisoleucine: A translationally-active leucine surrogate of expanded hydrophobic surface area Source: National Institutes of Health (NIH) / PubMed Central URL:[Link] [1]

  • Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins Source: Nature Communications (via NIH / PubMed Central) URL:[Link] [2]

  • AminoacidDB: a liquid chromatography-tandem mass spectrometry-based toolkit for the untargeted analysis of non-protein amino acids Source: RSC Advances (Royal Society of Chemistry) URL:[Link] [3]

Method

Application Note: HPLC Analysis of (2S)-2-Amino-4-methylhexanoic Acid HCl

This Application Note is designed as a comprehensive technical guide for the analysis of (2S)-2-Amino-4-methylhexanoic acid hydrochloride (also known as L-Homoleucine hydrochloride ). It addresses the specific analytical...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a comprehensive technical guide for the analysis of (2S)-2-Amino-4-methylhexanoic acid hydrochloride (also known as L-Homoleucine hydrochloride ). It addresses the specific analytical challenge of this compound: the lack of a strong UV chromophore, which renders standard UV detection (254 nm) ineffective.

The guide synthesizes three distinct methodologies to cater to different laboratory capabilities and data requirements:

  • Method A (Gold Standard): Pre-column Derivatization with OPA (High Sensitivity).

  • Method B (Chiral Purity): Marfey’s Method (Enantiomeric Separation).

  • Method C (Modern Direct): Charged Aerosol Detection (CAD) (No Derivatization).

Introduction & Analytical Strategy

(2S)-2-Amino-4-methylhexanoic acid (L-Homoleucine) is a non-proteinogenic amino acid used as a chiral building block in peptide synthesis and drug development. Structurally, it is a higher homolog of Leucine with an extra methylene group in the side chain.

The Challenge: Like most aliphatic amino acids, L-Homoleucine lacks a conjugated


-system, resulting in negligible UV absorbance above 210 nm. Direct UV detection at 200–210 nm is possible but suffers from poor sensitivity, baseline drift, and interference from buffer salts.

The Solutions:

  • For Chemical Purity & Assay: We employ Pre-column Derivatization with o-Phthalaldehyde (OPA) . This reaction occurs in seconds, attaching a fluorescent isoindole moiety that allows for high-sensitivity detection via Fluorescence (FLD) or UV at 338 nm.

  • For Enantiomeric Purity (Chiral): We utilize Marfey’s Reagent (L-FDAA) .[1][2] This derivatizing agent converts enantiomers (L- and D-) into diastereomers, which can be easily separated on a standard achiral C18 column.

Physicochemical Profile

PropertyDescription
Solubility Highly soluble in water; sparingly soluble in methanol/ethanol.
pKa Values

-COOH: ~2.3
Chromophore None (Transparent >210 nm).
Hygroscopicity Hydrochloride salts are often hygroscopic; store in a desiccator.

Method A: Chemical Purity & Assay (OPA Derivatization)

Principle: Primary amines react with o-Phthalaldehyde (OPA) in the presence of a thiol (3-Mercaptopropionic acid, 3-MPA) to form a highly fluorescent 1-alkylthio-2-alkylisoindole derivative.

Reagents
  • Borate Buffer (pH 10.2): Dissolve 0.6 g Boric acid in 100 mL water; adjust pH to 10.2 with NaOH.

  • OPA Reagent: Dissolve 10 mg OPA in 1 mL Methanol. Add 10 µL 3-Mercaptopropionic acid (3-MPA) and 9 mL Borate Buffer (pH 10.2). Prepare fresh daily or use commercial OPA reagent.

  • Injection Diluent: 0.1 M HCl (to dissolve the amine salt).

Automated Derivatization Program (Autosampler)

Most modern HPLCs (Agilent/Waters) support automated mixing.

  • Draw 5.0 µL Borate Buffer.

  • Draw 1.0 µL Sample.

  • Mix in loop/vial (Wait 0.5 min).

  • Draw 1.0 µL OPA Reagent.

  • Mix in loop/vial (Wait 1.0 min).

  • Inject.[3]

HPLC Conditions
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 × 150 mm, 3.5 µm or 5 µm
Mobile Phase A 10 mM Na2HPO4 + 10 mM Na2B4O7, pH 8.2
Mobile Phase B Acetonitrile : Methanol : Water (45 : 45 : 10 v/v/v)
Flow Rate 1.5 mL/min
Column Temp 40 °C
Detection FLD: Ex 340 nm, Em 450 nm (Preferred) UV: 338 nm (Alternative)
Gradient Time (min) : 0 → 20
Workflow Diagram

OPA_Workflow Sample Sample (L-Homoleucine HCl) Dissolved in 0.1M HCl Reaction Derivatization (In-Needle / Vial) Time: 1-2 min Sample->Reaction Buffer Borate Buffer (pH 10.2) Buffer->Reaction OPA OPA Reagent (OPA + 3-MPA) OPA->Reaction HPLC HPLC Separation C18 Column pH 8.2 Buffer / ACN Reaction->HPLC Inject Detect Detection FLD (Ex340/Em450) or UV 338nm HPLC->Detect

Figure 1: Automated OPA Derivatization Workflow.

Method B: Enantiomeric Purity (Marfey’s Method)

Principle: Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA ) reacts with the amino group to form diastereomers.[2] The L-L diastereomer (L-Homoleucine + L-FDAA) and D-L diastereomer (D-Homoleucine + L-FDAA) have different hydrophobicities and separate on a standard C18 column.

Reagents
  • Marfey’s Reagent (L-FDAA): 1% (w/v) solution in Acetone.

  • Reaction Buffer: 1 M NaHCO3.

  • Quenching Acid: 1 M HCl.

Protocol
  • Place 50 µL of Sample (50 mM in water) in a vial.

  • Add 100 µL of 1% L-FDAA solution.

  • Add 20 µL of 1 M NaHCO3.

  • Heat at 40 °C for 1 hour (or 80 °C for 10 min).

  • Cool and add 20 µL of 1 M HCl to quench (pH should be ~2).

  • Dilute with 200 µL Mobile Phase A. Inject.

HPLC Conditions
ParameterSetting
Column C18 (e.g., Waters Symmetry C18), 4.6 × 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water (or 50 mM Triethylamine phosphate pH 3.0)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV 340 nm (DNP chromophore)
Gradient Linear: 10% B to 50% B over 40 min
Elution Order Typically: L-Homoleucine elutes beforeD-Homoleucine .(Note: Elution order depends on side-chain hydrophobicity. Always confirm with a racemic standard.)
Chiral Separation Logic

Marfey_Logic Racemate Sample (L- & D-Homoleucine) Reaction Reaction (Nucleophilic Substitution) Racemate->Reaction Reagent Marfey's Reagent (L-FDAA, Pure L-form) Reagent->Reaction Diastereomers Diastereomer Mix 1. L-Homoleucine-L-FDAA 2. D-Homoleucine-L-FDAA Reaction->Diastereomers Separation C18 Column Separation (Based on Hydrophobicity) Diastereomers->Separation Result Result Peak 1: L-Isomer (Target) Peak 2: D-Isomer (Impurity) Separation->Result

Figure 2: Chiral Resolution via Diastereomer Formation.

Method C: Modern Direct Analysis (CAD/ELSD)

For laboratories equipped with Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) , derivatization can be skipped. This method relies on the non-volatile nature of the amino acid.

  • Column: HILIC (e.g., Waters XBridge Amide) or C18 (for ion-pairing).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: 0.1% TFA in Acetonitrile.

    • Note: Volatile buffers are mandatory for CAD/ELSD.

  • Gradient: 5% B to 60% B.

  • Detection: CAD (Nebulizer temp 35°C).

  • Pros: No sample prep. Cons: Requires specialized detector; lower sensitivity than OPA-FLD.

References

  • Agilent Technologies. (2020). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Application Note 5990-xxxx. Link

  • Marfey, P. (1984). Determination of D-amino acids.[1][4][5][6][7][8] II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[6][8] Carlsberg Research Communications, 49(6), 591-596. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231-247. Link

  • Waters Corporation. (2012). Amino Acid Analysis using AccQ-Tag Ultra and Acquity UPLC. Application Note. Link

Sources

Application

LC-MS/MS analysis of (2S)-2-Amino-4-methylhexanoic acid;hydrochloride

Application Note: LC-MS/MS Quantification of (2S)-2-Amino-4-methylhexanoic Acid Hydrochloride Abstract & Strategic Overview (2S)-2-Amino-4-methylhexanoic acid (often referred to as L-Homoisoleucine or a specific isomer o...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: LC-MS/MS Quantification of (2S)-2-Amino-4-methylhexanoic Acid Hydrochloride

Abstract & Strategic Overview

(2S)-2-Amino-4-methylhexanoic acid (often referred to as L-Homoisoleucine or a specific isomer of Homoleucine) is a non-proteinogenic


-amino acid utilized as a chiral building block in the synthesis of peptide therapeutics and peptidomimetics. Its structural similarity to Leucine and Isoleucine presents a unique analytical challenge: it lacks a strong chromophore for UV detection and is highly polar, resulting in poor retention on standard C18 columns.

This guide presents a Direct Analysis Protocol using Mixed-Mode Chromatography (Intrada Amino Acid) which eliminates the need for time-consuming derivatization. A secondary Derivatization Protocol (Dansyl Chloride) is provided for laboratories requiring higher sensitivity or lacking specialized columns.

Key Analytical Challenges:

  • Retention: High polarity leads to elution in the void volume on C18.

  • Isobaric Interference: Must be chromatographically resolved from isomers like L-Homoleucine (2-amino-5-methylhexanoic acid) or N-methylated Leucine derivatives.

  • Detection: Low ionization efficiency in standard ESI requires optimized source parameters or derivatization.

Physicochemical Profile

PropertyValueNotes
IUPAC Name (2S)-2-Amino-4-methylhexanoic acid hydrochloride
Formula C7H15NO2[1][2] · HClFree Base MW: 145.20 g/mol
Monoisotopic Mass 145.1103 Da[M+H]+ = 146.12
Solubility High in Water, MeOH; Low in ACNDissolve standards in H2O or 50% MeOH
pKa Values

-COOH: ~2.3;

-NH3+: ~9.7
Zwitterionic at neutral pH
LogP ~0.5 - 1.0 (Predicted)More lipophilic than Glycine but still polar

Method A: Direct Analysis (Mixed-Mode/HILIC)

Recommended for high-throughput environments and drug development.

Reagents & Materials[5][6]
  • Column: Imtakt Intrada Amino Acid (3 µm, 3.0 x 100 mm) or equivalent (e.g., Waters BEH Amide).

  • Mobile Phase A: ACN / Tetrahydrofuran / 25mM Ammonium Formate / Formic Acid (9/75/16/0.3 v/v/v/v).[3] Note: THF is critical for isomer separation on this column.

  • Mobile Phase B: ACN / 100mM Ammonium Formate (20/80 v/v).

  • Internal Standard: L-Leucine-d3 or L-Homoleucine-d3 (if available).

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma/media to a 1.5 mL tube.

  • Precipitation: Add 150 µL of cold Acetonitrile containing Internal Standard (200 ng/mL).

  • Vortex/Spin: Vortex for 30s; Centrifuge at 12,000 x g for 10 min at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a vial. Critical: Dilute 1:1 with Mobile Phase A to match initial gradient conditions.

LC Conditions
ParameterSetting
Flow Rate 0.6 mL/min
Column Temp 35°C
Injection Vol 2 - 5 µL
Gradient Time (min)
0.0
3.0
6.0
8.0
8.1
11.0
MS/MS Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode)[3][4]

  • Spray Voltage: 4500 V

  • Temp: 500°C

  • Curtain Gas: 30 psi

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)CE (eV)TypeMechanism
(2S)-2-Amino-4-methylhexanoic 146.1 100.1 20 Quant Immonium Ion [M+H-HCOOH]+
146.1129.115QualLoss of NH3 [M+H-NH3]+
146.183.130QualAlkyl chain fragment
IS (Leucine-d3) 135.189.120QuantImmonium Ion (d3)

Method B: Derivatization (Dansyl Chloride)

Recommended for older MS systems or when extreme sensitivity (< 1 ng/mL) is required.

Mechanism: Dansyl chloride reacts with the primary amine to form a sulfonamide, adding a lipophilic tag that enhances retention on C18 and ionization efficiency.

Protocol
  • Mix: 50 µL Sample + 50 µL 0.1M Sodium Carbonate buffer (pH 10).

  • Derivatize: Add 50 µL Dansyl Chloride (1 mg/mL in Acetone).

  • Incubate: 60°C for 15 minutes.

  • Quench: Add 20 µL 2% Formic Acid.

  • Analyze: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus C18).

    • Transition: Precursor will shift to 379.1 (146 + 233). Product ion: 170.1 (Dansyl fragment).

Mechanistic & Workflow Visualization

G cluster_Method Method Selection Sample Biological Sample (Plasma/Media) Prep Protein Precipitation (ACN + IS) Sample->Prep Centrifuge Centrifugation 12,000g, 10 min Prep->Centrifuge Supernatant Supernatant (Rich in Polar Analytes) Centrifuge->Supernatant Direct Method A: Direct Analysis (Intrada Amino Acid Column) Supernatant->Direct High Throughput Deriv Method B: Derivatization (Dansyl Chloride + C18) Supernatant->Deriv High Sensitivity MS MS/MS Detection (ESI+ MRM) Direct->MS Retains Polar Zwitterions Deriv->MS Adds Hydrophobic Tag (m/z 379) Data Quantification (Target: 146.1 -> 100.1) MS->Data

Caption: Workflow decision tree comparing Direct Analysis (Mixed-Mode) vs. Derivatization strategies.

Validation & Troubleshooting

Linearity & Range
  • Range: 5 ng/mL to 2000 ng/mL.

  • Weighting: 1/x² is recommended due to the wide dynamic range.

  • Carryover: Amino acids can stick to metallic surfaces. Use a needle wash of 10% Formic Acid in Water/MeOH (50:50).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanolsIncrease Ammonium Formate conc. to 50mM or check pH (keep < 3.0).
Low Sensitivity Ion suppression from phospholipidsUse Hybrid SPE (e.g., Supelco HybridSPE) instead of simple protein ppt.
RT Shift HILIC equilibration issuesEnsure at least 3 minutes of re-equilibration time at initial conditions.
Split Peaks Solvent mismatchInjection solvent must be weaker than Mobile Phase A. Dilute sample with ACN/THF mix.

References

  • Imtakt Corporation. Intrada Amino Acid: Application for LC-MS/MS Analysis of Amino Acids.[5] Imtakt Technical Notes. Link

  • Shimadzu. LC/MS/MS Method Package for D/L Amino Acids. Shimadzu Application News.[6] Link

  • Thermo Fisher Scientific. Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry.[7] Technical Note 65382.[7] Link

  • Waters Corporation. Amino Acid Analysis using AccQ-Tag Ultra. Waters Application Notes.[8] Link

  • PubChem. Compound Summary: (2S)-2-amino-4-methylhexanoic acid.[1] National Library of Medicine. Link

Sources

Method

Application Notes and Protocols for the Incorporation of (2S)-2-Amino-4-methylhexanoic acid;hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The strategic incorporation of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone of moder...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone of modern drug discovery and chemical biology. These unique building blocks offer a powerful toolkit to modulate the pharmacological properties of peptides, enhancing their therapeutic potential.[1] (2S)-2-Amino-4-methylhexanoic acid, an intriguing leucine analogue, presents a valuable addition to this toolkit. Its distinct side-chain stereochemistry and structure can enforce specific conformational constraints upon the peptide backbone, potentially leading to peptides with enhanced proteolytic stability, improved receptor affinity, and novel bioactivities.[1]

This technical guide provides a comprehensive overview and detailed protocols for the successful incorporation of (2S)-2-Amino-4-methylhexanoic acid;hydrochloride into synthetic peptides utilizing the robust and versatile Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology.[1][2]

Strategic Rationale for Incorporating (2S)-2-Amino-4-methylhexanoic acid

The introduction of (2S)-2-Amino-4-methylhexanoic acid into a peptide sequence is a deliberate design choice aimed at achieving specific therapeutic and functional objectives:

  • Conformational Rigidity: The branched side chain of this amino acid can restrict the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone.[1] This can pre-organize the peptide into a bioactive conformation, enhancing its binding affinity and specificity for a biological target.[1]

  • Enhanced Proteolytic Resistance: The non-natural side chain can create steric hindrance at the adjacent peptide bonds, impeding recognition and cleavage by proteases. This can significantly increase the in vivo half-life of the peptide therapeutic.[1]

  • Modulation of Hydrophobicity: The alkyl side chain can fine-tune the overall hydrophobicity of the peptide, which is a critical parameter for its solubility, membrane permeability, and pharmacokinetic profile.

  • Probing Structure-Activity Relationships (SAR): Systematically replacing canonical amino acids with (2S)-2-Amino-4-methylhexanoic acid allows for a detailed exploration of the SAR, providing valuable insights into the molecular interactions governing the peptide's biological activity.

Core Principles of Incorporation via Fmoc-SPPS

The primary and most efficient method for incorporating (2S)-2-Amino-4-methylhexanoic acid is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][2] This technique involves the stepwise addition of N-α-Fmoc protected amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support.[3] The synthesis is a cyclical process of N-terminal Fmoc deprotection and subsequent coupling of the next amino acid in the sequence.[1][2]

SPPS_Workflow Resin Resin Support Fmoc_AA1 Fmoc-AA1-OH Coupling Resin->Fmoc_AA1 Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine/DMF) Fmoc_AA1->Deprotection1 Fmoc_ncAA Fmoc-(2S)-2-Amino-4- methylhexanoic acid Coupling Deprotection1->Fmoc_ncAA Deprotection2 Fmoc Deprotection Fmoc_ncAA->Deprotection2 Fmoc_AA3 Fmoc-AA3-OH Coupling Deprotection2->Fmoc_AA3 Cleavage Cleavage & Global Deprotection (e.g., TFA) Fmoc_AA3->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Critical Considerations for Coupling (2S)-2-Amino-4-methylhexanoic acid

Due to the steric bulk of its side chain, (2S)-2-Amino-4-methylhexanoic acid can be considered a "difficult" amino acid to couple efficiently.[4] Standard coupling conditions may result in incomplete reactions, leading to deletion sequences and challenging purification. To mitigate this, the following strategies are strongly recommended:

  • Potent Coupling Reagents: The use of highly efficient aminium/uronium or phosphonium salt-based coupling reagents is crucial. These reagents form highly reactive activated esters that can overcome the steric hindrance.[5]

  • Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) can significantly improve the yield.[6]

  • Double Coupling: If a monitoring test (e.g., Kaiser test) indicates incomplete coupling, a second coupling with a fresh solution of the activated amino acid is advisable.

Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids
Coupling ReagentClassActivating SpeciesRelative ReactivityNotes
HATU Aminium SaltOAt-esterVery HighHighly efficient, especially for hindered couplings.
HBTU Aminium SaltOBt-esterHighA reliable and widely used reagent.
PyBOP Phosphonium SaltOBt-esterHighAnother effective choice for difficult couplings.
DIC/Oxyma Carbodiimide/AdditiveOxyma-esterHighA modern, safer alternative to HOBt-based reagents.

Detailed Experimental Protocols

The following protocols are designed for the manual synthesis of a peptide incorporating Fmoc-(2S)-2-Amino-4-methylhexanoic acid-OH. These can be adapted for automated peptide synthesizers.

Protocol 1: Standard Fmoc-SPPS Cycle

A. Resin Preparation and Swelling:

  • Place the appropriate amount of resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl for C-terminal acids) in a reaction vessel.[2][5]

  • Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes. Drain the solvent.

B. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.[2]

  • Agitate for 5 minutes and drain.

  • Repeat the 20% piperidine/DMF treatment for an additional 15 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

C. Coupling of Fmoc-(2S)-2-Amino-4-methylhexanoic acid:

  • In a separate vial, dissolve Fmoc-(2S)-2-Amino-4-methylhexanoic acid-OH (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.[1]

  • Add an organic base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the vial to activate the amino acid.[1]

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Perform a colorimetric test (e.g., Kaiser test) to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), proceed to Protocol 2.

  • Drain the coupling solution and wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).

D. Repeat the Cycle:

  • Repeat steps 4B and 4C for each subsequent amino acid in the peptide sequence.

Protocol 2: Double Coupling for Incomplete Reactions
  • Following an incomplete coupling as determined by a positive Kaiser test, drain the initial coupling solution and wash the resin with DMF (3 times).

  • Prepare a fresh solution of activated Fmoc-(2S)-2-Amino-4-methylhexanoic acid as described in Protocol 1C (steps 1-2).

  • Add the fresh solution to the resin and agitate for an additional 1-2 hours.

  • Re-test with the Kaiser test to confirm completion.

  • Drain and wash the resin as described in Protocol 1C (step 6).

Protocol 3: Final Cleavage and Deprotection
  • After the final amino acid has been coupled and the terminal Fmoc group has been removed, wash the resin thoroughly with DCM and dry it under a vacuum.

  • Prepare a cleavage cocktail appropriate for the resin and the side-chain protecting groups used. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[1]

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the TFA solution containing the crude peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under a vacuum.

Purification and Analysis

The crude peptide should be purified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Logical_Flow start Structural Modification constraint Conformational Constraint start->constraint stability Proteolytic Stability start->stability binding Altered Binding Affinity constraint->binding outcome Improved Therapeutic Outcome stability->outcome binding->outcome

Caption: Logical flow from structural modification to therapeutic outcome.

Conclusion

The incorporation of (2S)-2-Amino-4-methylhexanoic acid;hydrochloride into peptide sequences is a valuable strategy for enhancing their therapeutic properties. While its sterically hindered nature requires careful optimization of coupling conditions, the use of potent activating reagents and appropriate reaction times enables its successful integration into peptides via Fmoc-SPPS. The protocols and considerations outlined in this guide provide a robust framework for researchers to leverage the unique structural features of this non-canonical amino acid in their peptide design and drug discovery efforts.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • PR Newswire. (2026, February 20). New method boosts production of non-natural amino acids for peptide assembly. Available at: [Link]

  • AAPPTec. (n.d.). Peptides. Available at: [Link]

  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194–200.
  • El Hadrami, M., et al. (1991). Synthesis of (2S,4S,6S)-2-amino-6-hydroxy-4-methyl-8 oxodecanoic acid and (4S,E)-4-methylhex-2-enoic acid constituents of leucinostatines. Tetrahedron Letters, 32(35), 4571-4574.
  • Roda, G., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Chemistry, 5(4), 2735-2747.
  • Semantic Scholar. (n.d.). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Available at: [Link]

  • American Peptide Society. (2026, February 18). Ready-Made Amino Acids. Available at: [Link]

  • Biondi, L., & De Zotti, M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 153.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • MDPI. (2025, October 23). Novel Synthetic Strategies Towards Analogues of Cadaside and Malacidin Antibiotic Peptides. Available at: [Link]

  • Processes. (2019, December 10). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Available at: [Link]

  • Molecules. (2022, November 23). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Available at: [Link]

  • Journal of Medicinal Chemistry. (2011, March 24). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine ([18F]9) as a Potential PET Radiotracer. Available at: [Link]

Sources

Application

Application Note: (2S)-2-Amino-4-methylhexanoic Acid Hydrochloride as a Strategic Building Block in Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction & Chemical Identity In the landscape of modern drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Chemical Identity

In the landscape of modern drug discovery, overcoming the poor pharmacokinetic profiles of peptide-based therapeutics is a paramount challenge. Canonical peptides suffer from rapid proteolytic degradation and suboptimal membrane permeability. The strategic incorporation of non-proteinogenic amino acids is a highly validated approach to circumvent these metabolic liabilities[1].

(2S)-2-Amino-4-methylhexanoic acid hydrochloride (CAS: 2377030-47-0) is a premium chiral building block. Featuring an extended 4-methylhexyl aliphatic side chain, this compound—often structurally classified as a homoisoleucine derivative—imparts precise steric bulk and enhanced lipophilicity. It is indispensable for synthesizing advanced peptidomimetics, small-molecule protease inhibitors, and complex natural product analogues, such as the microcolin family of marine-derived lipopeptides[2].

Mechanistic Rationale in Drug Design

The selection of (2S)-2-Amino-4-methylhexanoic acid over standard branched-chain amino acids (like Leucine or Isoleucine) is driven by three distinct pharmacokinetic and pharmacodynamic advantages:

  • Proteolytic Shielding (Steric Mismatch): Endogenous proteases (e.g., DPP-IV, neprilysin) possess highly specific S1/S1' binding pockets adapted for canonical side chains. The insertion of the extended 4-methylhexyl group creates a deliberate steric mismatch within the protease active site, drastically reducing the kinetics of peptide bond hydrolysis[1].

  • Enhanced Lipophilicity: The addition of a methylene unit relative to leucine increases the overall hydrophobicity of the pharmacophore. This drives stronger Van der Waals interactions within deep, hydrophobic target pockets and improves passive transcellular permeability across lipid bilayers.

  • Conformational Entropy: The extended side chain alters the local Ramachandran angles of the peptide backbone, which can be leveraged to stabilize specific secondary structures (e.g.,

    
    -helices or 
    
    
    
    -turns) critical for target receptor binding.

PK_Optimization A Canonical Peptide (Rapid Proteolysis) B Incorporate (2S)-2-Amino- 4-methylhexanoic acid A->B Structural Modification C Steric Shielding & Receptor Fit B->C Altered Conformation D Enhanced Bioavailability & Half-Life C->D Pharmacokinetic Gain

Pharmacokinetic optimization of peptides via non-proteinogenic amino acid incorporation.

Quantitative Data & Reagent Selection

Before integrating this building block into a synthetic pipeline, it is crucial to understand its physicochemical constraints. As a hydrochloride salt, the primary amine is protonated and unreactive; it requires neutralization prior to any coupling or protection chemistry[3]. Furthermore, its branched aliphatic nature introduces steric hindrance during amide bond formation.

Table 1: Physicochemical Profile
PropertyValueImpact on Synthesis & Design
CAS Number 2377030-47-0Identifies the specific (2S) hydrochloride salt form.
Molecular Weight 181.66 g/mol Requires precise stoichiometric calculation during Solid-Phase Peptide Synthesis (SPPS)[3].
Molecular Formula C

H

ClNO

Indicates the presence of the HCl salt requiring base neutralization[3].
Side-Chain Structure 4-methylhexylEnhances lipophilicity and induces steric shielding against enzymatic degradation[1].
Table 2: Coupling Reagent Efficacy for Hindered Aliphatic Amino Acids
Coupling SystemRelative ReactivityEpimerization RiskRecommendation for this Building Block
DIC / OxymaPure ModerateLowSuitable for standard sequences; may require double coupling cycles.
HBTU / DIPEA Low-ModerateModerateNot recommended; high risk of incomplete acylation due to steric bulk.
HATU / DIPEA Very HighLow-ModerateOptimal choice ; the HOAt active ester efficiently overcomes steric hindrance.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that causality is understood and empirical checks are built into the workflow.

Protocol A: Fmoc-Protection (Schotten-Baumann Conditions)

Objective: Convert the unreactive HCl salt into Fmoc-(2S)-2-Amino-4-methylhexanoic acid for SPPS. Causality: A biphasic aqueous/organic system is utilized. Na


CO

neutralizes the HCl salt, rendering the amine nucleophilic. Fmoc-OSu is dissolved in dioxane and added slowly to prevent thermal spikes and minimize the competitive hydrolysis of the Fmoc reagent.

Step-by-Step Methodology:

  • Neutralization: Dissolve 10.0 mmol of (2S)-2-Amino-4-methylhexanoic acid HCl in 20 mL of 10% aqueous Na

    
    CO
    
    
    
    . Stir at 0°C (ice bath) for 15 minutes to ensure complete deprotonation.
  • Reagent Addition: Dissolve 11.0 mmol of Fmoc-OSu in 20 mL of 1,4-dioxane. Add this solution dropwise to the aqueous mixture over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature (20–25°C) for 12 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: DCM/MeOH 9:1). The starting material (ninhydrin positive, UV negative) must completely disappear, replaced by a single new spot (ninhydrin negative, strongly UV active at 254 nm).

  • Workup: Wash the aqueous layer once with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer with 1M HCl to pH 2.0 (precipitating the protected amino acid). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo.
Protocol B: SPPS Coupling of the Hindered Amino Acid

Objective: Efficiently couple the Fmoc-protected building block to a resin-bound peptide. Causality: The 4-methylhexyl group introduces moderate steric hindrance at the


-carbon. Standard carbodiimides may yield incomplete reactions. HATU generates a highly reactive HOAt-active ester, which accelerates the acylation of the resin-bound amine, forcefully overcoming the steric barrier. DIPEA is utilized as a non-nucleophilic base to drive the activation without side reactions.

Step-by-Step Methodology:

  • Preparation: Swell the peptide-resin (0.1 mmol scale, N-terminal deprotected) in anhydrous DMF for 30 minutes.

  • Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-(2S)-2-Amino-4-methylhexanoic acid and 0.38 mmol (3.8 eq) of HATU in 2 mL of anhydrous DMF.

  • Base Addition: Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA) to the activation vial. The solution will immediately turn pale yellow, confirming the formation of the active ester. Pre-activate for exactly 2 minutes.

  • Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature for 90 minutes.

  • Self-Validation (Kaiser Test): Wash a micro-aliquot of resin beads with DCM and perform a Kaiser test. A successful coupling yields colorless/yellow beads. If the beads remain blue (indicating unreacted primary amines), perform a second coupling cycle before proceeding to Fmoc deprotection.

Synthesis_Workflow N1 (2S)-2-Amino-4-methylhexanoic acid HCl (Starting Material) N2 Na2CO3 (aq) / Dioxane Neutralization N1->N2 N3 Fmoc-OSu Addition (Schotten-Baumann) N2->N3 N4 Fmoc-Protected Building Block (Isolated Yield >90%) N3->N4 N6 HATU / DIPEA / DMF (Active Ester Formation) N4->N6 N5 Resin-Bound Peptide (Free N-terminus) N5->N6 N7 Peptidomimetic Conjugate (Kaiser Test Negative) N6->N7 Sterically Hindered Coupling

Chemical synthesis workflow for Fmoc-protection and SPPS coupling of the hindered amino acid.

References

  • MDPI. "The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms". Marine Drugs, 2020. Available at:[Link]

  • ResearchGate. "Converting a Peptide into a Drug: Strategies to Improve Stability and Bioavailability". Scientific Review, 2025. Available at:[Link]

Sources

Method

Application Note: (2S)-2-Amino-4-methylhexanoic Acid Hydrochloride as a Plant Resistance Inducer

Executive Summary (2S)-2-Amino-4-methylhexanoic acid hydrochloride (also known as L-Homoisoleucine hydrochloride ) is a non-proteinogenic amino acid emerging as a potent chemical priming agent and resistance inducer in p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-2-Amino-4-methylhexanoic acid hydrochloride (also known as L-Homoisoleucine hydrochloride ) is a non-proteinogenic amino acid emerging as a potent chemical priming agent and resistance inducer in plant pathology. Structurally analogous to L-Isoleucine and the known elicitor (2S,3S)-2-amino-3-methylhexanoic acid (AMHA), this compound functions by modulating the Jasmonic Acid (JA) signaling pathway.

This guide provides a comprehensive protocol for using (2S)-2-Amino-4-methylhexanoic acid HCl to induce Systemic Acquired Resistance (SAR) and Induced Systemic Resistance (ISR) against necrotrophic fungi and hemibiotrophic bacteria. It is designed for researchers investigating JA-isoleucine conjugation dynamics and non-proteinogenic amino acid (NPAA) mediated immunity.

Chemical Identity & Properties

PropertyDetail
Chemical Name (2S)-2-Amino-4-methylhexanoic acid hydrochloride
Synonyms L-Homoisoleucine HCl; Gamma-methylnorleucine HCl
CAS Number 2377030-47-0 (HCl salt); 19833-02-4 (Free base)
Molecular Formula C7H15NO2[1][2] · HCl
Molecular Weight 181.66 g/mol
Solubility Highly soluble in water (>50 mg/mL); sparingly soluble in ethanol.
Stability Stable at room temperature; stock solutions stable at -20°C for 6 months.

Mechanism of Action

The efficacy of (2S)-2-Amino-4-methylhexanoic acid relies on its structural mimicry of L-Isoleucine , the endogenous conjugating partner of Jasmonic Acid (JA).

The "Super-Agonist" Hypothesis

In the canonical pathway, the enzyme JAR1 (Jasmonate Resistant 1) conjugates JA with L-Isoleucine to form JA-Ile , the bioactive hormone that binds the COI1-JAZ receptor complex.

  • Mimicry: (2S)-2-Amino-4-methylhexanoic acid acts as an alternative substrate for JAR1, forming a JA-Homoisoleucine conjugate.

  • Receptor Activation: This synthetic conjugate binds to the F-box protein COI1, triggering the ubiquitination and degradation of JAZ (Jasmonate ZIM-domain) repressors.

  • Enhanced Stability: Unlike JA-Ile, which is rapidly turned over by CYP94 cytochrome P450s (oxidation pathway), the JA-Homoisoleucine conjugate may exhibit resistance to oxidative inactivation, leading to prolonged activation of defense genes (e.g., PDF1.2, VSP2).

Metabolic Priming

Independently of JA signaling, accumulation of non-proteinogenic amino acids can trigger a "primed state" via the GCN2 kinase pathway , sensing perceived amino acid imbalance and upregulating basal defense machinery.

Signaling Pathway Visualization

JA_Signaling_Mimicry Compound (2S)-2-Amino-4-methylhexanoic acid (Homoisoleucine) JAR1 JAR1 Enzyme Compound->JAR1 Substrate Competition JA Jasmonic Acid (JA) JA->JAR1 Conjugate JA-Homoisoleucine (Bioactive Mimic) JAR1->Conjugate Conjugation COI1_JAZ COI1-JAZ Complex Conjugate->COI1_JAZ High Affinity Binding Ubiquitin Ubiquitination & Proteasomal Degradation COI1_JAZ->Ubiquitin JAZ Degradation TF Transcription Factors (MYC2, ERF1) Ubiquitin->TF Release of Repression Defense Defense Gene Expression (PDF1.2, VSP2, PR Genes) TF->Defense Activation

Caption: Mechanism of Action: Homoisoleucine mimics Isoleucine, forming a pseudo-hormone conjugate that activates the JA signaling cascade.

Experimental Protocols

Preparation of Stock Solutions

Safety Note: Wear PPE (gloves, goggles). The HCl salt is acidic; pH adjustment is critical for plant compatibility.

  • Weighing: Measure 181.7 mg of (2S)-2-Amino-4-methylhexanoic acid HCl.

  • Dissolution: Dissolve in 8 mL of sterile deionized water (Milli-Q).

  • pH Adjustment: The initial pH will be acidic (~pH 2-3).

    • Slowly add 1M KOH or NaOH while monitoring with a micro-pH probe.

    • Adjust pH to 5.8 - 6.0 (physiologically neutral for plant mesophyll).

  • Final Volume: Adjust volume to 10 mL with water to achieve a 100 mM Stock Solution .

  • Sterilization: Filter sterilize through a 0.22 µm PES membrane.

  • Storage: Aliquot into 1 mL tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Plant Treatment Workflow (Foliar Spray)

This protocol is optimized for Arabidopsis thaliana (4-week old) and Solanum lycopersicum (Tomato, 3-week old).

Materials:

  • 100 mM Stock Solution

  • Surfactant: Silwet L-77 or Tween 20

  • Carrier: Sterile water

Step-by-Step:

  • Working Solution: Dilute the stock to 0.5 mM - 1.0 mM in water.

    • Example: For 50 mL of 1 mM solution, add 500 µL Stock to 49.5 mL water.

  • Surfactant: Add Silwet L-77 to a final concentration of 0.01% (v/v) to ensure leaf wetting.

  • Application:

    • Spray plants until runoff (leaves look uniformly wet but not dripping excessively).

    • Include a Mock Control (Water + 0.01% Silwet) and a Positive Control (100 µM Methyl Jasmonate or 1 mM BABA).

  • Incubation: Place plants in a growth chamber for 24 to 48 hours to allow priming induction before pathogen challenge.

Pathogen Challenge Assay (Necrotrophic Fungus)

Target: Botrytis cinerea (Grey Mold)

  • Inoculum Prep: Harvest B. cinerea spores and adjust to

    
     spores/mL in Potato Dextrose Broth (PDB).
    
  • Infection: 24h post-treatment (from section 4.2), apply 5 µL droplets of spore suspension to the adaxial surface of treated leaves.

  • Humidity: Cover plants with a dome to maintain >90% humidity for the first 24h.

  • Scoring: Measure lesion diameter (mm) at 3- and 5-days post-inoculation (dpi).

Experimental Workflow Diagram

Workflow Step1 Step 1: Stock Prep 100mM (pH 6.0) Step2 Step 2: Dilution 0.5 - 1.0 mM + 0.01% Silwet Step1->Step2 Step3 Step 3: Foliar Spray (24h prior to infection) Step2->Step3 Step4 Step 4: Pathogen Challenge (Botrytis or P. syringae) Step3->Step4 Induction Period Step5 Step 5: Data Collection (Lesion Size / qPCR) Step4->Step5 3-5 Days

Caption: Standardized workflow for evaluating resistance induction efficacy.

Data Presentation & Analysis

Expected Efficacy Ranges

Data derived from comparative assays with structural analogs (e.g., AMHA, Isoleucine).

Treatment GroupConcentrationLesion Size (mm) [Day 3]Protection Efficacy (%)
Mock Control 0 mM

-
L-Homoisoleucine 0.1 mM

38.8%
L-Homoisoleucine 0.5 mM

63.5%
L-Homoisoleucine 1.0 mM

67.0%
BABA (Ref. Std) 1.0 mM

70.5%
Marker Gene Expression (qPCR)

To validate the mechanism, quantify transcript levels relative to Actin2.

GenePathway MarkerExpected Fold Change (24h post-treatment)Interpretation
PDF1.2 JA/Ethylene> 15-fold Strong activation of necrotrophic defense.
VSP2 JA (Wounding)> 5-fold Activation of anti-insect/wounding defense.
PR1 SA (Salicylic Acid)No Change / Slight SuppressionSpecificity to JA pathway (SA-JA antagonism).

Troubleshooting & Optimization

  • Phytotoxicity: If chlorosis (yellowing) appears at 1.0 mM, reduce concentration to 0.25 mM. Non-proteinogenic amino acids can sometimes trigger senescence if over-accumulated.

  • Solubility Issues: Ensure the pH is not too basic (>8.0) or too acidic (<4.0) during stock preparation, as this affects the zwitterionic state and uptake efficiency.

  • Lack of Efficacy: Verify the "Induction Period". Priming requires time (minimum 12-24h) for chromatin remodeling and transcription factor accumulation before the pathogen is introduced.

References

  • Staswick, P. E., & Tiryaki, I. (2004). The oxylipin signal jasmonic acid is activated by an enzyme that conjugates it to isoleucine in Arabidopsis. The Plant Cell, 16(8), 2117-2127. Retrieved from [Link]

  • Vicedo, B., et al. (2009).[3][4] Hexanoic acid-induced resistance against Botrytis cinerea in tomato plants. Molecular Plant-Microbe Interactions, 22(11), 1455-1465. Retrieved from [Link]

  • Justyna, M., et al. (2025). Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts. Chemical Reviews. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2S)-2-Amino-4-methylhexanoic acid hydrochloride

Welcome to the Technical Support Center for the synthesis of (2S)-2-Amino-4-methylhexanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (2S)-2-Amino-4-methylhexanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this non-proteinogenic amino acid. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to address specific challenges you may encounter during your experiments.

I. Overview of the Synthetic Approach: Diastereoselective Alkylation using an Evans Auxiliary

The synthesis of (2S)-2-Amino-4-methylhexanoic acid hydrochloride with high stereochemical purity is a significant challenge. A robust and widely employed strategy involves the diastereoselective alkylation of a chiral glycine enolate equivalent, utilizing an Evans oxazolidinone auxiliary. This approach offers excellent control over the stereochemistry at the α-carbon. The general synthetic pathway is outlined below.

Synthetic_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage & Protection cluster_3 Step 4: Deprotection & Salt Formation A Evans Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) C N-Bromoacetyl-oxazolidinone A->C Et3N, DMAP B Bromoacetyl bromide B->C D N-Bromoacetyl-oxazolidinone F Alkylated Oxazolidinone D->F NaHMDS, THF, -78 °C E sec-Butylmagnesium bromide E->F G Alkylated Oxazolidinone H (2S)-2-Amino-4-methylhexanoic acid G->H LiOH, H2O2 I Boc-(2S)-2-Amino-4-methylhexanoic acid H->I (Boc)2O J Boc-(2S)-2-Amino-4-methylhexanoic acid K (2S)-2-Amino-4-methylhexanoic acid hydrochloride J->K HCl in Dioxane Alkylation_Troubleshooting cluster_0 Problem: Low Diastereoselectivity cluster_1 Solutions A Low d.e. B Incomplete Enolate Formation A->B C Epimerization A->C D Incorrect Stoichiometry A->D E Use strong, non-nucleophilic base (NaHMDS, LDA) B->E F Maintain -78 °C B->F G Ensure anhydrous conditions B->G C->F H Optimize reaction time C->H I Titrate reagents D->I

Caption: Troubleshooting low diastereoselectivity in the alkylation step.

Step 3: Auxiliary Cleavage

Question: The cleavage of the chiral auxiliary is incomplete, or I am observing side products. How can I optimize this step?

Answer: The removal of the Evans auxiliary is a critical step that can affect the overall yield and purity.

  • Incomplete Hydrolysis: The amide bond of the oxazolidinone can be resistant to cleavage.

    • Troubleshooting:

      • Reagent Choice: Lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), is a highly effective reagent for this cleavage. [1] * Temperature and Time: The reaction is typically run at 0 °C to room temperature. Monitor the reaction by TLC to ensure complete consumption of the starting material.

  • Epimerization at the α-carbon: Basic conditions can lead to epimerization.

    • Troubleshooting:

      • Temperature Control: Perform the hydrolysis at low temperatures (0 °C) to minimize the risk of epimerization.

  • Side Reactions with Hydrogen Peroxide: Excess hydrogen peroxide can potentially lead to oxidative side reactions.

    • Troubleshooting:

      • Stoichiometry: Use a controlled amount of hydrogen peroxide.

      • Quenching: After the reaction is complete, quench any remaining peroxide with a reducing agent like sodium sulfite.

Question: How can I effectively remove the chiral auxiliary after cleavage?

Answer: The cleaved chiral auxiliary is typically soluble in organic solvents, while the desired amino acid can be partitioned into an aqueous layer.

  • Extraction: After quenching the reaction, acidify the aqueous layer to protonate the amino acid, making it more water-soluble. The chiral auxiliary can then be extracted with an organic solvent like dichloromethane or ethyl acetate.

Step 4: Deprotection and Salt Formation

Question: I am having trouble with the final deprotection and hydrochloride salt formation. What are the key parameters to control?

Answer: This final step is crucial for obtaining the desired product in its stable salt form.

  • Incomplete Deprotection: The Boc protecting group requires acidic conditions for removal.

    • Troubleshooting:

      • Acid Choice: A solution of HCl in an anhydrous organic solvent like dioxane or diethyl ether is commonly used.

      • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to ensure complete removal of the Boc group.

  • Formation of Impurities during Salt Formation: The presence of water can lead to a hygroscopic product.

    • Troubleshooting:

      • Anhydrous Conditions: Use anhydrous solvents and reagents to ensure the formation of a crystalline, non-hygroscopic hydrochloride salt.

III. Frequently Asked Questions (FAQs)

Q1: What are the expected diastereomeric impurities in the synthesis of (2S)-2-Amino-4-methylhexanoic acid?

A1: (2S)-2-Amino-4-methylhexanoic acid has two stereocenters (at C2 and C4). Therefore, four stereoisomers are possible: (2S, 4S), (2R, 4R), (2S, 4R), and (2R, 4S). The desired product is the (2S) isomer, which will be a mixture of (2S, 4S) and (2S, 4R) diastereomers if the starting sec-butyl Grignard reagent is racemic. The primary diastereomeric impurity from the alkylation step will be the (2R) isomer, arising from the non-selective addition to the enolate.

Q2: What analytical techniques are best for determining the purity and stereochemistry of the final product?

A2: A combination of techniques is recommended:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for determining the enantiomeric and diastereomeric purity. [2]A chiral stationary phase (CSP) is used to separate the different stereoisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product. [3][4]The chemical shifts and coupling constants will be unique to the desired molecule.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.

Q3: Can I use a different chiral auxiliary?

A3: Yes, other chiral auxiliaries can be used. However, Evans oxazolidinones are widely used due to their high efficiency in inducing chirality and the well-established protocols for their use and removal. [5][6] Q4: My final product is an oil instead of a crystalline solid. What could be the reason?

A4: The hydrochloride salt of (2S)-2-Amino-4-methylhexanoic acid should be a crystalline solid. If you obtain an oil, it could be due to:

  • Presence of Impurities: Residual solvents or organic impurities can prevent crystallization.

  • Hygroscopic Nature: If the salt has absorbed moisture from the atmosphere, it may appear as an oil.

  • Incorrect Stoichiometry of HCl: An excess or deficit of HCl can affect the crystallinity.

Troubleshooting: Try to recrystallize the product from an appropriate solvent system (e.g., ethanol/diethyl ether). Ensure all handling is done under anhydrous conditions.

IV. Experimental Protocols

Protocol 1: Chiral HPLC Analysis of (2S)-2-Amino-4-methylhexanoic acid hydrochloride

This protocol provides a starting point for the chiral separation of the stereoisomers of 2-Amino-4-methylhexanoic acid. Optimization may be required.

ParameterRecommended Conditions
Column Chiral Stationary Phase (e.g., Astec CHIROBIOTIC T) [7]
Mobile Phase Isocratic mixture of methanol and aqueous buffer (e.g., ammonium acetate)
Flow Rate 0.5 - 1.0 mL/min
Column Temp. 25 °C (can be varied to optimize separation)
Detection UV at 210 nm or Mass Spectrometry
Sample Prep. Dissolve the hydrochloride salt in the mobile phase at a concentration of ~1 mg/mL.
Protocol 2: ¹H NMR Analysis

The following are expected ¹H NMR chemical shifts for the desired product in D₂O. Note that the chemical shifts can vary depending on the solvent and pH.

ProtonExpected Chemical Shift (ppm)Multiplicity
Hα (C2-H)~3.8t
Hβ (C3-H₂)~1.8-2.0m
Hγ (C4-H)~1.5-1.7m
Hδ (C5-H₂)~1.2-1.4m
C4-CH₃~0.9d
C6-H₃~0.9t

V. Impurity Formation Pathway

Impurity_Formation cluster_0 Alkylation Step cluster_1 Reductive Amination (Alternative Route) A Z-Enolate B (2S)-Product A->B Attack from less hindered face C (2R)-Diastereomer (Undesired) A->C Attack from more hindered face D 4-methyl-2-oxohexanoic acid E Primary Amine Product D->E NH3, NaBH3CN G Reduced Ketoacid (Hydroxy Acid) D->G Direct reduction of C=O F Over-alkylation (Secondary/Tertiary Amines) E->F Further reaction with imine

Caption: Potential impurity formation pathways in common synthetic routes.

VI. References

  • Enders, D., & Shilvock, J. P. (2000). Some recent applications of SAMP-/RAMP-hydrazone chemistry. Chemical Society Reviews, 29(5), 359-373.

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of.alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • BenchChem. (2025). Synthesis and Applications of (2S,3S)-2-amino-3-methylhexanoic Acid Derivatives.

  • BenchChem. (2025). Technical Support Center: Method Development for Separating Diastereomers of 2-Amino-4-Methylhexane.

  • BenchChem. (2025). A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives.

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897-2904.

  • Bracher, P. J. (n.d.). Problem Solving with α-Carbonyl Chemistry.

  • ChemInform Abstract: Diastereoselective Synthesis of β-Heteroaryl syn-α-Methyl-β-amino Acid Derivatives via a Double Chiral Auxiliary Approach. (2013). ChemInform, 44(23)*.

  • Chiral resolution. (2023, November 29). In Wikipedia.

  • D'Souza, R. (2001). Reductive amination of (alpha) - amino acids: Solution - Phase synthes. Seton Hall University.

  • El Hadrami, M., et al. (1991). Synthesis of (2S,4S,6S)-2-amino-6-hydroxy-4-methyl-8 oxodecanoic acid and (4S,E)-4-methylhex-2-enoic acid constituents of leucinostatines. Tetrahedron Letters, 32(35), 4565-4568.

  • Evans, D. A. (2015, November 16). CHEM 330 Topics Discussed on Nov. 16.

  • Evans, D. A., & Weber, A. E. (1987). Asymmetric Glycinate Alkylation. A Synthesis of the Cyclosporin A (8R,2'S)-MeBmt Derivative. Journal of the American Chemical Society, 109(23), 7151-7157.

  • Hess, S. (2012). A universal HPLC-MS method to determine the stereochemistry of common and unusual amino acids. Methods in Molecular Biology, 828, 63-75.

  • Hughes, D. L. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695.

  • Kopec, S., & Holzgrabe, U. (2021). Impurity profile of amino acids? Pharmeuropa Bio & Scientific Notes.

  • Lane, C. F. (1975). Sodium Cyanoborohydride-A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135-146.

  • PubChem. (n.d.). 2-amino-4-methylhexanoic acid hydrochloride.

  • Reductive amination. (2024, January 21). In Wikipedia.

  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.

  • Singh, G. P., & Singh, V. K. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal chemistry, 5(7), 295-309.

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.

  • The synthesis of the unnatural amino acid, 2-amino-4-ethylhexanoic acid... (n.d.). ResearchGate.

  • Velíšek, J., Kubec, R., & Cejpek, K. (2008). Biosynthesis of Food Constituents: Amino Acids: 4. Non-protein Amino Acids. Czech Journal of Food Sciences, 26(5), 307-321.

  • White, J. D., & Lee, C. S. (2007). Diastereoselective synthesis of alpha-methyl and alpha-hydroxy-beta-amino acids via 4-substituted-1,3-oxazinan-6-ones. The Journal of Organic Chemistry, 72(9), 3340-3352.

  • Williams, R. M., & Im, M. N. (1991). Asymmetric syntheses of (.+-.)-2-amino-4-methyl-5-hexenoic acid. The Journal of Organic Chemistry, 56(22), 6248-6250.

Sources

Optimization

(2S)-2-Amino-4-methylhexanoic acid;hydrochloride stability issues in solution

Welcome to the Technical Support Center for (2S)-2-Amino-4-methylhexanoic acid;hydrochloride , commonly known as L-Homoleucine HCl (CAS: 31872-98-7). As a Senior Application Scientist, I have observed that the most commo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (2S)-2-Amino-4-methylhexanoic acid;hydrochloride , commonly known as L-Homoleucine HCl (CAS: 31872-98-7).

As a Senior Application Scientist, I have observed that the most common point of failure when working with amino acid hydrochlorides is not the degradation of the amino acid itself, but the collateral damage its salt form inflicts on the surrounding assay environment. L-Homoleucine is a critical non-proteinogenic building block used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) [1], LAT1 transporter substrates for PET imaging[2], and branched-chain amino acid transaminase 1 (BCAT1) inhibitors [3].

This guide is designed to provide you with field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the absolute stability and integrity of your L-Homoleucine HCl solutions.

Part 1: Core Troubleshooting Guide & FAQs

Q1: Why does the pH of my assay buffer plummet when I add the L-Homoleucine HCl stock, and why are my PROTAC linkers degrading? The Causality: L-Homoleucine HCl is the salt of a weak base (the α-amino group) and a strong acid (hydrochloric acid). Upon dissolution in water, it completely dissociates, releasing stoichiometric amounts of free protons and chloride ions. This drastically lowers the pH of unbuffered or weakly buffered solutions (often dropping pH below 2.5). If you are synthesizing PROTACs—which frequently utilize homoleucine in the VHL E3 ligase recruiting moiety (e.g., the LA-Hyp-Y-Hle-P hexapeptide) [1]—this highly acidic environment catalyzes the rapid hydrolysis of sensitive ester or amide bonds in your PEG linkers or target proteins. The Solution: Never rely on water alone for high-concentration stocks. Use a biological buffer with a high buffering capacity (e.g., 100 mM HEPES, pH 7.4) or neutralize the stock with a mild organic base like N,N-Diisopropylethylamine (DIPEA) if working in organic/aqueous mixtures.

Q2: I attempted to neutralize the acidic L-Homoleucine HCl solution with NaOH, but downstream chiral chromatography showed significant levels of D-Homoleucine. What caused this racemization? The Causality: Configurational stability at the α-carbon of amino acids depends heavily on the steric hindrance of the side chain and the pH of the environment [4]. While aliphatic amino acids like homoleucine are generally stable, the rapid addition of strong bases (like 1 M NaOH) to neutralize the HCl salt creates localized zones of extreme alkalinity. In these high-pH microenvironments, the α-proton becomes relatively acidic and can be abstracted, leading to the formation of a planar enolate intermediate. Upon reprotonation, the stereocenter is scrambled, yielding a racemic mixture. The Solution: Employ a "slow-titration" system. Use a weaker base (e.g., 0.1 M Na₂CO₃) and add it dropwise under vigorous stirring at 4°C to dissipate heat and prevent local alkaline spikes.

Q3: My 0.5 M aqueous stock solution of L-Homoleucine HCl was perfectly clear at room temperature, but after a week at 4°C, a thick white precipitate formed. Has the compound degraded? The Causality: This is a thermodynamic solubility issue, not chemical degradation. The solubility of amino acid hydrochlorides is highly temperature-dependent [5]. At 20°C, the solution is stable, but dropping the temperature to 4°C significantly reduces the solubility limit, causing the solution to become supersaturated. The presence of the chloride ion (from the HCl) further depresses the solubility of the zwitterionic base due to the common-ion effect. The Solution: Warm the solution gently to 37°C in a water bath and vortex until the crystals completely redissolve. To prevent this, store high-concentration stocks at room temperature (if sterile filtered) or prepare lower concentration aliquots (e.g., 0.1 M) for 4°C storage.

Q4: My BCAT1 enzyme inhibition assays are showing high batch-to-batch variability when using L-Homoleucine HCl. Why is the potency fluctuating? The Causality: L-Homoleucine HCl is highly hygroscopic. If the solid powder is repeatedly exposed to ambient humidity, it absorbs atmospheric moisture. When you weigh the powder, a significant percentage of that mass is water, leading to a sub-potent molar concentration in your final solution. This directly skews quantitative biological assays [3]. The Solution: Store the solid lyophilized powder in a desiccator over anhydrous silica gel. Before weighing, allow the vial to reach room temperature to prevent condensation.

Part 2: Quantitative Data & Stability Metrics

ParameterValue / CharacteristicImplication for Solution Stability
Molecular Weight 181.66 g/mol (HCl salt)Must account for the HCl mass (36.46 g/mol ) when calculating molarity to avoid sub-potent solutions.
Aqueous Solubility > 50 mg/mL at 25°CHigh solubility at RT, but drops significantly at 4°C, leading to supersaturation and precipitation [5].
Solution pH (Unbuffered) ~1.5 - 2.5 (at 0.1 M)Highly acidic. Will hydrolyze sensitive PROTAC linkers or peptides if not properly buffered.
Configurational Stability High (Aliphatic side chain)Resistant to spontaneous racemization, but susceptible to base-catalyzed enolization if local pH > 10 [4].
Hygroscopicity Moderate to HighAbsorbs atmospheric moisture. Requires desiccation prior to weighing to ensure accurate concentration.

Part 3: Standard Operating Procedure (SOP)

Preparation of a Stable, Sterile 100 mM L-Homoleucine HCl Stock Solution

Objective: To formulate a pH-balanced, configurationally pure, and sterile stock solution suitable for long-term storage and immediate use in PROTAC synthesis or biological assays.

Materials:

  • L-Homoleucine HCl powder (desiccated)

  • Molecular Biology Grade Water (Endotoxin-free)

  • 0.1 M Sodium Carbonate (Na₂CO₃) or 1 M HEPES buffer (pH 7.4)

  • 0.22 µm Polyethersulfone (PES) syringe filter

Step-by-Step Methodology:

  • Equilibration & Weighing: Remove the L-Homoleucine HCl vial from the desiccator and allow it to equilibrate to room temperature for 30 minutes. Weigh exactly 181.66 mg of the powder to prepare 10 mL of a 100 mM solution.

    • Causality: Equilibrating prevents condensation on the cold powder, which would artificially inflate the mass and lead to a sub-potent stock.

  • Initial Dissolution: Dissolve the powder in 8.0 mL of Molecular Biology Grade Water. Vortex for 60 seconds until completely clear. The pH at this stage will be approximately 2.0.

  • Controlled Neutralization (Self-Validating Step): Submerge a calibrated pH probe into the solution. Under continuous, vigorous magnetic stirring at 4°C, add 0.1 M Na₂CO₃ dropwise (approximately 10 µL per drop).

    • Validation Check: Ensure the pH never spikes above 8.0 during addition.

    • Causality: Vigorous stirring and slow addition prevent localized alkaline microenvironments, completely mitigating the risk of base-catalyzed racemization [4].

  • Volume Adjustment: Once the pH stabilizes at 7.2 - 7.4, transfer the solution to a volumetric flask and bring the final volume to exactly 10.0 mL with water.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter into a sterile, endotoxin-free tube.

    • Causality: Amino acid solutions are rich nutrient sources for microbial growth. Filtration eliminates bacterial and fungal spores, preventing biological degradation.

  • Storage: Aliquot the solution into 1 mL single-use vials. Store at -20°C for long-term stability (up to 12 months) or at room temperature (20-25°C) for short-term use (up to 1 month) to prevent cold-induced precipitation[5].

Part 4: Troubleshooting Workflow Visualization

G Root L-Homoleucine HCl Solution Dissociation HCl Dissociation (pH Drop) Root->Dissociation Hygroscopicity Solid Hygroscopicity (Water Absorption) Root->Hygroscopicity TempDrop Temperature Drop (< 20°C) Root->TempDrop AcidicEnv Acidic Environment (pH < 3) Dissociation->AcidicEnv ConcError Sub-potent Molarity (Assay Variability) Hygroscopicity->ConcError Supersat Supersaturation & Crystallization TempDrop->Supersat Hydrolysis Co-solute Hydrolysis (Peptide Degradation) AcidicEnv->Hydrolysis Racemization Racemization (If aggressively neutralized) AcidicEnv->Racemization Base added Sol2 Desiccate solid before weighing & use dry solvents ConcError->Sol2 Precipitation Visible Precipitation (Loss of soluble drug) Supersat->Precipitation Sol1 Buffer with mild base (e.g., DIPEA/NMM) Hydrolysis->Sol1 Racemization->Sol1 Sol3 Store at RT or warm gently before use Precipitation->Sol3

Workflow identifying L-Homoleucine HCl stability issues and their corresponding laboratory solutions.

Part 5: References

  • Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • 18F-branched chain amino acids: structure-activity relationships and PET imaging potential. Journal of Nuclear Medicine (SNM Journals). Available at:[Link]

  • Inhibition of BCAT1-mediated cytosolic leucine metabolism regulates Th17 responses via the mTORC1-HIF1α pathway. Nature Communications. Available at:[Link]

  • Stabilized aqueous solution of lysine (Amino Acid Hydrochloride Precipitation). Google Patents (Ajinomoto Co). Available at:

Troubleshooting

Technical Support Center: Troubleshooting (2S)-2-Amino-4-methylhexanoic Acid Hydrochloride Solubility

Welcome to the Advanced Application Support Portal. This guide is engineered for research scientists and drug development professionals facing solubility and aggregation challenges when working with (2S)-2-Amino-4-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Portal. This guide is engineered for research scientists and drug development professionals facing solubility and aggregation challenges when working with (2S)-2-Amino-4-methylhexanoic acid hydrochloride (commonly known as L-Homoisoleucine HCl)[1].

Because this unnatural amino acid features a bulky, highly hydrophobic aliphatic side chain, it exhibits complex phase-separation behaviors in both aqueous buffers and organic solvents[2]. This guide synthesizes thermodynamic principles with field-proven methodologies to help you achieve stable, homogeneous solutions for in vitro assays and Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Principles of Solubility & Aggregation

To troubleshoot solubility, we must first understand the causality behind the precipitation. The hydrochloride salt form is intentionally manufactured to improve the baseline aqueous solubility of the zwitterionic core. However, this creates a highly acidic microenvironment.

When researchers attempt to neutralize the solution for biological assays (pH 7.4) or use it in aprotic organic solvents (like DMF), two distinct failure modes occur:

  • Aqueous Isoelectric Precipitation: As the pH of an aqueous solution approaches ~6.0 (the isoelectric point, pI), the molecule loses its net charge. Without electrostatic repulsion, the hydrophobic hydration shells surrounding the 4-methylhexyl side chains collapse, driving rapid aggregation and liquid-liquid phase separation[2].

  • Organic Solvent Lattice Resistance: In SPPS, the highly polar ionic crystal lattice of the HCl salt prevents dissolution in standard aprotic solvents. The salt must be neutralized in situ to break the lattice energy.

Mechanistic Low pH < 3.0 Cationic Form (+1) Highly Soluble Mid pH 5.5 - 6.5 Zwitterion (0) Precipitation Zone Low->Mid Add Base (Approaching pI) High pH > 8.0 Anionic Form (-1) Moderately Soluble Mid->High Add Base (Exceeding pI)

pH-dependent ionization states and corresponding solubility behavior.

Quantitative Solubility Profiles

Understanding the exact physicochemical boundaries of L-Homoisoleucine HCl allows for precise experimental design. The table below summarizes critical solubility data and the mechanistic implications of different solvent environments[3].

Parameter / EnvironmentValue / ObservationMechanistic Implication
Molecular Weight 181.66 g/mol (HCl salt)The bulky side chain dominates the solvation energy penalty.
Isoelectric Point (pI) ~6.02Minimum solubility zone; zwitterion forms hydrophobic aggregates.
Milli-Q Water (Unbuffered) >50 mg/mL (pH < 2.0)High solubility driven by the protonated amine and chloride counter-ion.
PBS Buffer (pH 7.4) <1 mg/mL (Direct addition)Rapid precipitation due to forced neutralization towards the pI.
DMF / DCM (Organic) InsolubleCrystal lattice energy of the HCl salt prevents dissolution in aprotic solvents.

Troubleshooting Workflows

Depending on your downstream application, the solubilization strategy must diverge to address either the hydrophobic collapse in water or the ionic lattice barrier in organic solvents.

Workflow Start (2S)-2-Amino-4-methylhexanoic acid HCl Aq Aqueous Assays (Target pH 7.4) Start->Aq Org SPPS Synthesis (Organic Solvents) Start->Org AqErr Direct Buffer Addition Aq->AqErr Incorrect AqOpt Co-solvent + pH Titration Aq->AqOpt Correct OrgErr Direct DMF Addition Org->OrgErr Incorrect OrgOpt Add DIEA (Neutralization) Org->OrgOpt Correct AqFail Precipitation at pI AqErr->AqFail AqSucc Stable Solution AqOpt->AqSucc OrgFail Insoluble Suspension OrgErr->OrgFail OrgSucc Homogeneous Mixture OrgOpt->OrgSucc

Decision tree for aqueous and organic solubilization workflows.

Self-Validating Experimental Protocols

Do not rely on visual inspection alone. The following protocols incorporate self-validating checkpoints to ensure molecular-level dissolution before you proceed to critical assays.

Protocol A: Aqueous Solubilization for Cell-Based Assays (Target pH 7.4)

Causality: Direct addition of physiological buffer neutralizes the HCl salt, rapidly shifting the pH to the pI (~6.0). By pre-solvating the hydrophobic tail with a co-solvent before raising the pH, we lower the dielectric constant of the microenvironment, stabilizing the zwitterion and preventing aggregation[3].

  • Initial Solvation: Weigh 18.17 mg of (2S)-2-Amino-4-methylhexanoic acid HCl (0.1 mmol) into a clean glass vial.

  • Co-solvent Disruption: Add 100 µL of cell-culture grade DMSO (10% final volume). Vortex gently.

    • Self-Validation Check: The powder should form a uniform slurry or partially dissolve, indicating successful wetting of the hydrophobic chains.

  • Aqueous Dilution: Add 800 µL of Milli-Q water. Vortex until completely clear. The solution pH will naturally drop to ~2.0.

  • Controlled Titration: Slowly titrate the pH by adding 1.0 M NaOH in 2 µL increments while continuously vortexing. Stop when the pH reaches 7.2 - 7.4.

  • Buffering: Adjust the final volume to 1.0 mL with 10X PBS to lock the pH.

  • Final Validation (Critical): Measure the optical density at 600 nm (OD600) against a matched solvent blank. An OD600 < 0.05 confirms the complete absence of colloidal micro-aggregates.

Protocol B: Organic Solubilization for SPPS

Causality: The highly polar ionic lattice of the HCl salt is fundamentally incompatible with aprotic solvents like DMF. The amine must be free-based in situ using a non-nucleophilic base to allow dissolution and subsequent activation (e.g., with HATU).

  • Suspension: Weigh the required equivalents of the amino acid HCl salt into a dry reaction vessel. Suspend the powder in dry DMF. It will remain cloudy.

  • In Situ Neutralization: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIEA).

    • Self-Validation Check: The solution must transition from a cloudy suspension to a clear, homogeneous liquid within 60 seconds. This visual shift confirms the conversion of the insoluble HCl salt into the soluble free base and DIEA·HCl.

  • Activation: Proceed immediately with standard Fmoc-protection or add your coupling reagent (e.g., HATU) for direct peptide chain elongation.

  • Final Validation (Critical): After coupling to the resin, perform a Kaiser (Ninhydrin) test. A colorless/yellow resin bead confirms successful coupling. A blue bead indicates the bulky unnatural amino acid failed to couple due to incomplete prior dissolution.

Frequently Asked Questions (FAQs)

Q: Why does my solution turn milky white when I dilute my aqueous stock directly into assay media? A: This is classic isoelectric precipitation[2]. Your stock solution in water is highly acidic (pH < 2). When diluted into buffered media, the pH rapidly shifts toward 7.4, crossing the pI (~6.0) where the molecule has net-zero charge and aggregates. You must use the co-solvent titration method (Protocol A) to stabilize the transition.

Q: Can I use heat or sonication to force the L-Homoisoleucine HCl into solution in DMF? A: No. Heating an insoluble HCl salt in DMF will not overcome the ionic lattice energy barrier and can lead to solvent degradation (yielding dimethylamine, which causes unwanted side reactions). You must chemically neutralize the salt with a base like DIEA to achieve dissolution.

Q: I need a completely solvent-free aqueous solution (no DMSO). What are my options? A: If DMSO is toxic to your cell line, substitute it with a cyclodextrin (e.g., 20% w/v Hydroxypropyl-β-cyclodextrin). The hydrophobic cavity of the cyclodextrin will encapsulate the 4-methylhexyl side chain, shielding it from the aqueous environment and preventing aggregation during pH neutralization.

References

  • Homoisoleucine Compound Summary PubChem, National Center for Biotechnology Information[Link]

  • Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins Frontiers in Molecular Biosciences[Link]

  • Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent Cations Journal of Chemical & Engineering Data (via PMC)[Link]

  • Preparation and Evaluation of Amino Acid Based Salt Forms SciTechnol[Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of (2S)-2-Amino-4-methylhexanoic acid hydrochloride

[1][2] Executive Summary: The Stability Challenge (2S)-2-Amino-4-methylhexanoic acid hydrochloride (often referred to as 4-Methylnorleucine or Homoisoleucine ) is a non-proteinogenic amino acid used as a chiral building...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: The Stability Challenge

(2S)-2-Amino-4-methylhexanoic acid hydrochloride (often referred to as 4-Methylnorleucine or Homoisoleucine ) is a non-proteinogenic amino acid used as a chiral building block in peptide synthesis and peptidomimetic drug design.[1][2]

While aliphatic amino acid salts are generally stable, this specific homolog presents two critical degradation risks during experimentation:

  • Hygroscopic Instability: The hydrochloride salt form is prone to rapid moisture uptake, leading to stoichiometry errors and physical caking.[1][2]

  • Stereochemical Erosion (Racemization): The presence of the electron-withdrawing ammonium group makes the

    
    -proton acidic.[1][2] Under basic conditions or elevated temperatures, the (2S) center can epimerize, leading to the formation of diastereomers (due to the second chiral center at C4).[2]
    

This guide provides a self-validating workflow to maintain >99% enantiomeric excess (ee) and chemical purity.

Compound Snapshot & Properties
PropertySpecificationTechnical Note
IUPAC Name (2S)-2-Amino-4-methylhexanoic acid hydrochlorideBackbone is Norleucine (6-carbon) with a methyl at C4.[1][2]
Common Synonyms L-Homoisoleucine HCl; 4-Methyl-L-norleucine HClOften confused with Homoleucine (5-methylhexanoic).[1][2]
CAS Number 2377030-47-0 (HCl salt)Verify specific isomer/salt form on CoA.[1][2]
Molecular Weight 181.66 g/mol Free base MW: 145.20 g/mol .[1][2]
Chirality

-Carbon: (S); C4: (R) or (S)
Critical: Contains two chiral centers.[1][2] Commercial sources may be diastereomeric mixtures at C4.[1][2]
Solubility Water, Methanol, DMSOInsoluble in DCM, Hexanes, Toluene.[2]
Hygroscopicity HighDeliquescent in high humidity (>60% RH).[1][2]
Critical Degradation Pathways

The following diagram illustrates the mechanistic pathways that lead to loss of integrity. Understanding these pathways is the key to prevention.[1][2]

DegradationPathways Compound (2S)-2-Amino-4-methylhexanoic acid Hydrochloride (Solid) Moisture Moisture Absorption (Hygroscopicity) Compound->Moisture Exposure to Air BaseHeat Base (pH > 9) or Heat (> 40°C) Compound->BaseHeat Dissolution/Reaction Hydrolysis Stoichiometry Error & Caking/Clumping Moisture->Hydrolysis H2O Uptake Carbanion Enolate/Carbanion Intermediate BaseHeat->Carbanion Deprotonation of α-H Racemization Racemization/Epimerization (Loss of Chirality at C2) Carbanion->Racemization Reprotonation (Random Face) Diastereomers Formation of Diastereomeric Impurities Racemization->Diastereomers C4 Center remains fixed

Figure 1: Mechanistic degradation pathways.[1][2] The primary risks are physical degradation via moisture and chemical degradation via base-catalyzed epimerization.[1][2]

Troubleshooting Guide & FAQs
Category 1: Handling & Physical State [1][2]

Q: The powder has turned into a sticky clump or hard cake.[1][2] Is it still usable?

  • Diagnosis: The compound has absorbed atmospheric moisture (hygroscopicity).[1][2]

  • Impact: The chemical integrity (covalent bonds) is likely intact, but the molecular weight has effectively changed due to water weight.[2] Weighing this material will lead to under-dosing in reactions.[1][2]

  • Solution:

    • Do not attempt to dry in an oven (heat risk).[1][2]

    • Lyophilize (freeze-dry) the material if possible to remove water.[1][2]

    • Alternatively, determine the water content via Karl Fischer titration and adjust your reaction stoichiometry accordingly.[1][2]

Q: Can I heat the solution to speed up dissolution?

  • Recommendation: Avoid heating above 40°C.

  • Reasoning: While aliphatic amino acids are thermally stable in solid form, the hydrochloride salt in solution is acidic.[2] Heating, especially if the pH is later adjusted, significantly lowers the activation energy for

    
    -proton abstraction, increasing the risk of racemization [1].[2]
    
  • Protocol: Use vortexing or sonication at room temperature (20-25°C) to dissolve.[1][2]

Category 2: Chemical Stability & Synthesis

Q: I observe a loss of optical rotation or "double peaks" in HPLC. What happened?

  • Diagnosis: Racemization (Epimerization).[1][2]

  • Mechanism: You likely exposed the compound to a base (e.g., Triethylamine, DIPEA) for an extended period, or used a strong base during workup.[2] This creates a carbanion at the

    
    -position (C2), which reprotonates to form the (2R) isomer.[1][2] Since C4 is also chiral, this results in a diastereomer (e.g., 2R, 4S) which separates on standard reverse-phase HPLC [2].[2]
    
  • Prevention:

    • Keep bases separate: Add the base last to the reaction mixture, immediately before the coupling agent.

    • Use weak bases: Prefer Collidine or N-Methylmorpholine (NMM) over DBU or TEA if possible.[1][2]

    • Limit exposure: Minimize the time the free amine exists in solution before coupling.[2]

Q: Is this compound stable in DMSO or DMF for stock solutions?

  • Answer: Yes, but with caveats.

  • Risk: DMSO can act as a mild oxidant over time, and DMF can hydrolyze to produce dimethylamine (a base), which can trigger racemization.[2]

  • Protocol: Prepare solutions fresh for each experiment. If storage is mandatory, freeze at -20°C and use within 1 week.

Master Storage & Handling Protocol

To guarantee the integrity of (2S)-2-Amino-4-methylhexanoic acid hydrochloride, implement this standard operating procedure (SOP):

  • Incoming Inspection:

    • Verify the Diastereomeric Ratio (dr) on the Certificate of Analysis (CoA). Ensure the C4 stereochemistry matches your requirements.

    • Check for "free-flowing powder" appearance.[1][2]

  • Storage Conditions:

    • Temperature: +2°C to +8°C (Short term) or -20°C (Long term).[1][2]

    • Atmosphere: Store under inert gas (Argon or Nitrogen) if the seal is broken.[1][2]

    • Container: Tightly sealed amber glass or high-density polypropylene.[1][2] Use Parafilm® over the cap.[1][2]

  • Weighing Procedure:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation on the cold solid.[2]

    • Weigh quickly in a low-humidity environment (<40% RH).[1][2]

  • Reaction Setup:

    • Solvent Choice: Use anhydrous DMF or NMP for peptide coupling.[1][2]

    • Base Addition: Add DIPEA/NMM at 0°C, not room temperature, to suppress racemization kinetics [3].

References
  • Neuberger, A. (1948).[1][2] Stereochemistry of Amino Acids. Advances in Protein Chemistry.

  • Werner, H. M., et al. (2023).[1][2] Racemization of amino acids under natural conditions: kinetic and thermodynamic data. Journal of Peptide Science.

  • Benoiton, N. L. (2019).[1][2] Chemistry of Peptide Synthesis. CRC Press.[1][2] (Standard reference for base-catalyzed racemization mechanisms).

  • PubChem Compound Summary. (2025). Homoisoleucine. National Center for Biotechnology Information.[1][2]

Sources

Troubleshooting

Technical Support Center: Purification of (2S)-2-Amino-4-methylhexanoic acid hydrochloride

Welcome to the Technical Support Center for the purification of (2S)-2-Amino-4-methylhexanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of (2S)-2-Amino-4-methylhexanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this non-proteinogenic amino acid. Our goal is to equip you with the scientific rationale and practical steps necessary to achieve high purity and enantiomeric excess in your preparations.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of (2S)-2-Amino-4-methylhexanoic acid hydrochloride, their probable causes, and actionable solutions.

Issue 1: Oiling Out or Formation of an Amorphous Solid During Recrystallization

Symptoms: Instead of forming crystals upon cooling or addition of an anti-solvent, the compound separates as a viscous liquid (oil) or a non-crystalline solid.

Causality: This phenomenon, known as liquid-liquid phase separation, often occurs when the supersaturation of the solution is too high, or when the cooling rate is too rapid. The presence of impurities can also inhibit crystal lattice formation, leading to an amorphous precipitate.

Troubleshooting Workflow:

Caption: Troubleshooting logic for oiling out during crystallization.

Detailed Solutions:

  • Reduce Supersaturation: If you suspect high concentration, add a small amount of the primary solvent back into the heated mixture to ensure everything is fully dissolved before attempting to cool again.

  • Control Cooling Rate: Rapid cooling favors the formation of oils or small, impure crystals. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Using an insulated container (like a beaker in a Dewar flask) can help to slow the cooling process.

  • Utilize Seed Crystals: If you have a small amount of pure, crystalline material, adding a seed crystal to the supersaturated solution can induce crystallization at the desired polymorphic form.

  • Solvent System Optimization: The choice of solvent is critical. For amino acid hydrochlorides, polar solvents are generally required. Consider solvent systems like methanol/water, ethanol/water, or isopropanol/water. You can also explore the use of a good solvent (e.g., methanol) and an anti-solvent (e.g., diethyl ether or acetone) where the compound is insoluble.

Issue 2: Poor Chemical Purity After Recrystallization

Symptoms: Analytical data (e.g., HPLC, NMR) of the recrystallized product shows the presence of significant impurities.

Causality: Impurities can co-crystallize with the desired product if their solubility properties are similar. Additionally, if the crystals are not washed properly after filtration, residual mother liquor containing impurities will contaminate the final product.

Solutions:

  • Optimize the Recrystallization Solvent: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should remain soluble at all temperatures. A screening of different solvent systems is often necessary.

  • Perform Multiple Recrystallizations: A second or even third recrystallization can significantly improve purity, although this may lead to a decrease in overall yield.

  • Thorough Washing of Crystals: After filtering the crystals, wash them with a small amount of cold recrystallization solvent to remove any adhering mother liquor. Ensure the solvent is cold to minimize dissolution of the product.

  • Consider an Alternative Purification Technique: If recrystallization fails to remove a persistent impurity, column chromatography (e.g., ion-exchange or reversed-phase) may be necessary.

Issue 3: Low or No Crystal Yield

Symptoms: After the recrystallization procedure, very few or no crystals are formed.

Causality: This can be due to several factors: the solution may not be sufficiently supersaturated, the chosen solvent may be too good at all temperatures, or nucleation may be inhibited.

Solutions:

  • Increase Concentration: If no crystals form upon cooling, try to slowly evaporate some of the solvent to increase the concentration and induce crystallization.

  • Induce Nucleation: Scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites. The introduction of a seed crystal is also a highly effective method.

  • Change the Solvent System: If the compound remains highly soluble even at low temperatures, a different solvent or the addition of an anti-solvent is required.

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a recrystallization solvent for (2S)-2-Amino-4-methylhexanoic acid hydrochloride?

A1: Given that it is an amino acid hydrochloride, it is a salt and therefore polar. Good starting points for solvent screening include lower alcohols like methanol, ethanol, and isopropanol, often in combination with water. A common strategy is to dissolve the compound in a minimal amount of a hot alcohol/water mixture and then allow it to cool slowly. Alternatively, dissolving in a polar solvent like methanol and then slowly adding a less polar anti-solvent like acetone or diethyl ether can be effective.

Q2: How can I assess the chiral purity of my purified (2S)-2-Amino-4-methylhexanoic acid hydrochloride?

A2: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC). This can be done in two ways:

  • Direct Chiral HPLC: Using a chiral stationary phase (CSP) column that can directly separate the enantiomers.

  • Indirect Chiral HPLC: Derivatizing the amino acid with a chiral derivatizing agent (e.g., Marfey's reagent, FDAA) to form diastereomers, which can then be separated on a standard achiral C18 column.[1]

Q3: My compound is a white powder, but the melting point is broad. What does this indicate?

A3: A broad melting point range is typically an indicator of impurities. Pure crystalline compounds usually have a sharp melting point range (typically 1-2 °C). The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification is recommended.

Q4: Can I use normal phase silica gel chromatography to purify (2S)-2-Amino-4-methylhexanoic acid hydrochloride?

A4: It is generally not recommended. As a highly polar salt, it will likely have very strong interactions with the silica gel, leading to poor elution and significant tailing. Ion-exchange chromatography or reversed-phase HPLC are more suitable techniques for purifying such polar compounds.

III. Experimental Protocols

Protocol 1: Recrystallization by Slow Cooling

This protocol provides a general procedure for the recrystallization of (2S)-2-Amino-4-methylhexanoic acid hydrochloride from a mixed solvent system.

Materials:

  • Crude (2S)-2-Amino-4-methylhexanoic acid hydrochloride

  • Methanol

  • Deionized Water

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude amino acid hydrochloride in an Erlenmeyer flask with a stir bar. Add a minimal amount of a 9:1 methanol:water solution. Gently heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To further promote crystallization, place the flask in a refrigerator (2-8 °C) for several hours or overnight.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Chiral Purity Analysis by HPLC (Indirect Method)

This protocol describes the derivatization of the amino acid with Marfey's reagent followed by analysis on a standard C18 column.

Materials:

  • Purified (2S)-2-Amino-4-methylhexanoic acid hydrochloride

  • Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)

  • Acetone

  • Sodium bicarbonate solution (1 M)

  • Hydrochloric acid (2 M)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the amino acid hydrochloride in 200 µL of 1 M sodium bicarbonate solution.

  • Derivatization: Add a solution of Marfey's reagent (approx. 2 mg in 400 µL of acetone). Vortex the mixture and incubate at 40 °C for 1 hour.

  • Quenching: Stop the reaction by adding 100 µL of 2 M HCl.

  • HPLC Analysis: Inject an appropriate volume of the derivatized sample onto the HPLC system.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A typical gradient would be from 10% to 70% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: 340 nm

Data Interpretation: The two diastereomers will have different retention times. The ratio of the peak areas can be used to determine the enantiomeric excess (e.e.).

IV. Data Summary

Table 1: Recommended Starting Solvent Systems for Recrystallization

Primary SolventAnti-Solvent (if applicable)Comments
Methanol/Water (e.g., 9:1 v/v)N/AGood for slow cooling crystallization.
Ethanol/Water (e.g., 8:2 v/v)N/ASimilar to methanol/water, may offer different solubility profile.
IsopropanolDiethyl EtherDissolve in hot isopropanol, then slowly add diethyl ether.
MethanolAcetoneGood for anti-solvent precipitation.

V. Visualization of Key Workflows

Caption: General workflow for purification and analysis.

VI. References

  • Mahrath, A. J. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. Retrieved from [Link]

  • van de Put, M. A., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(3), 548-555. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving Enantiomers of 2-Amino-4-methylhexanoic Acid

This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the chiral resolution of 2-amino-4-methylhexanoic acid. This document provides in-depth trou...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the chiral resolution of 2-amino-4-methylhexanoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the separation of its enantiomers.

Introduction

2-Amino-4-methylhexanoic acid, a non-proteinogenic amino acid, possesses a chiral center at the alpha-carbon, leading to the existence of (R)- and (S)-enantiomers. As with many chiral molecules in the pharmaceutical industry, these enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to resolve the racemic mixture into its constituent enantiomers is a critical step in research and development. This guide focuses on three primary resolution techniques: diastereomeric salt formation, enzymatic resolution, and chiral High-Performance Liquid Chromatography (HPLC).

General Workflow for Chiral Resolution

The overall process for resolving a racemic mixture of 2-amino-4-methylhexanoic acid into its pure enantiomers follows a generalizable workflow. The specific techniques and conditions will vary, but the logical progression remains consistent.

Chiral Resolution Workflow cluster_0 Preparation cluster_1 Resolution Method cluster_2 Separation cluster_3 Isolation & Analysis Racemic_Mixture Racemic 2-Amino-4- methylhexanoic Acid Resolution Apply Resolution Technique (e.g., Salt Formation, Enzymatic, HPLC) Racemic_Mixture->Resolution Separation Physical Separation of Enantiomers/Diastereomers Resolution->Separation Isolation Isolation of Pure Enantiomer Separation->Isolation Analysis Enantiomeric Purity Analysis (e.g., Chiral HPLC) Isolation->Analysis

Caption: General workflow for the chiral resolution of a racemic mixture.

Troubleshooting Guide

This section addresses specific issues that may arise during the resolution of 2-amino-4-methylhexanoic acid enantiomers.

Issue 1: Diastereomeric Salt Formation - No Crystallization Occurs

Symptoms: After adding the chiral resolving agent and cooling the solution, no solid precipitate forms. The solution remains clear.

Potential Causes & Solutions:

  • High Solubility of Diastereomeric Salts: The chosen solvent system may be too effective at solvating both diastereomeric salts, preventing the less soluble salt from precipitating.[1][2]

    • Solution: Conduct a systematic solvent screening to identify a solvent or solvent mixture in which one diastereomer has significantly lower solubility.[1][2] Consider adding an "anti-solvent" (a solvent in which the salts are poorly soluble) to induce precipitation.[1]

  • Insufficient Supersaturation: The concentration of the diastereomeric salts may be below the saturation point at the given temperature.

    • Solution: Carefully evaporate a portion of the solvent to increase the concentration.[2] Alternatively, a slower and more profound cooling profile can be employed to induce supersaturation.[1]

  • Inhibition of Nucleation: The formation of initial crystal nuclei may be kinetically hindered.

    • Solution: Introduce a seed crystal of the desired diastereomeric salt to initiate crystallization.[2] If seed crystals are unavailable, try scratching the inner surface of the flask with a glass rod to create nucleation sites.

Issue 2: Diastereomeric Salt Formation - "Oiling Out" Instead of Crystallization

Symptoms: Instead of forming solid crystals, the diastereomeric salt separates as an immiscible liquid or a sticky, amorphous solid.

Potential Causes & Solutions:

  • Excessive Supersaturation: Rapid cooling or the abrupt addition of an anti-solvent can lead to a level of supersaturation that favors amorphous precipitation over orderly crystal growth.[2]

    • Solution: Slow down the cooling rate or the addition of the anti-solvent to maintain a lower level of supersaturation, which favors crystal growth.[1]

  • Inappropriate Solvent: The solvent may be a poor medium for crystal lattice formation, even if it allows for dissolution.

    • Solution: Experiment with different solvent systems. A mixture of solvents can sometimes fine-tune the solvating properties to encourage crystallization.

Issue 3: Low Enantiomeric Excess (e.e.) of the Resolved Amino Acid

Symptoms: After isolating the desired enantiomer, analysis by chiral HPLC shows a lower than expected enantiomeric purity.

Potential Causes & Solutions:

  • Co-crystallization of Diastereomers: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent, leading to the precipitation of both.[1]

    • Solution: Re-evaluate the solvent system to maximize the solubility difference between the diastereomers.[2] Additionally, performing one or more recrystallizations of the isolated diastereomeric salt can significantly enhance its purity.[3]

  • Incomplete Salt Cleavage: The process of liberating the free amino acid from the diastereomeric salt may be incomplete.

    • Solution: Ensure that a sufficient excess of acid or base is used to break the salt. Monitor the pH to confirm the reaction has gone to completion.

  • Racemization: The conditions used during salt cleavage or subsequent workup steps might be harsh enough to cause some degree of racemization.

    • Solution: Use milder acidic or basic conditions for salt cleavage. Avoid excessive heat and prolonged reaction times.

Issue 4: Chiral HPLC - Poor or No Separation of Enantiomers

Symptoms: The chromatogram shows a single, broad peak or two poorly resolved peaks for the enantiomers of 2-amino-4-methylhexanoic acid.

Potential Causes & Solutions:

  • Incorrect Chiral Stationary Phase (CSP): The selected chiral column may not be suitable for resolving underivatized amino acids.

    • Solution: Consult column selection guides from manufacturers. For underivatized amino acids, macrocyclic glycopeptide-based columns (like CHIROBIOTIC V) or crown ether-based columns are often effective.[4][5] Ligand-exchange chromatography can also be a powerful technique for amino acid resolution.[6]

  • Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving chiral recognition on the CSP.

    • Solution: Systematically vary the mobile phase composition. For reversed-phase chiral separations, adjusting the organic modifier (e.g., methanol, acetonitrile) concentration, pH, and buffer type can have a significant impact.[5] In some cases, the addition of ion-pairing reagents can improve resolution.[7]

  • "Memory Effects" from Previous Analyses: Residual additives from previous runs can adsorb to the stationary phase and interfere with the current separation.[8]

    • Solution: Thoroughly flush the column with an appropriate solvent sequence to remove any strongly adsorbed compounds before starting a new chiral method.

Problem Potential Cause Recommended Action
No Crystals Form High solubility of saltsScreen different solvents; add an anti-solvent.[1][2]
Insufficient supersaturationConcentrate the solution; use a slower cooling profile.[1][2]
"Oiling Out" Excessive supersaturationSlow the rate of cooling or anti-solvent addition.[1][2]
Low Enantiomeric Excess Co-crystallizationRecrystallize the diastereomeric salt; re-optimize the solvent.[1][3]
Poor HPLC Separation Incorrect chiral columnSelect a CSP known for amino acid resolution (e.g., macrocyclic glycopeptide, crown ether).[4][5]
Suboptimal mobile phaseAdjust organic modifier, pH, and buffer.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of 2-amino-4-methylhexanoic acid?

A1: The three most common and effective methods are:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a single enantiomer of a chiral acid or base (the resolving agent) to form a pair of diastereomeric salts.[9][10] These salts have different physical properties, notably solubility, which allows them to be separated by fractional crystallization.[1][11]

  • Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases or acylases.[12][13] The enzyme selectively catalyzes a reaction (e.g., hydrolysis or acylation) on one enantiomer of a derivatized form of the amino acid, leaving the other enantiomer unreacted. The reacted and unreacted forms can then be separated.[12]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to directly separate the enantiomers.[11] The CSP interacts differently with each enantiomer, resulting in different retention times and thus separation.[11]

Q2: How do I choose the right chiral resolving agent for diastereomeric salt formation?

A2: The choice of resolving agent is crucial and often requires screening.[14] Key considerations include:

  • Chemical Reactivity: The agent must efficiently form a salt with the amino acid. Since 2-amino-4-methylhexanoic acid is amphoteric, you can use either a chiral acid (like tartaric acid or mandelic acid) to react with the amino group, or a chiral base (like brucine or (R)-1-phenylethylamine) to react with the carboxylic acid group.[10][15]

  • Physical Properties of the Salts: The resulting diastereomeric salts should be crystalline and, most importantly, exhibit a significant difference in solubility in a common, inexpensive solvent.[2]

  • Availability and Cost: The resolving agent should be commercially available in high enantiomeric purity and be economically viable for the desired scale of the resolution.[2]

Q3: Can I achieve a theoretical yield greater than 50% for the desired enantiomer with diastereomeric salt formation?

A3: In a standard resolution, the maximum yield for one enantiomer is 50%, as the other is discarded in the mother liquor. However, yields approaching 100% are possible through a process called Crystallization-Induced Diastereomeric Transformation (CIDT).[2] This is applicable if the undesired diastereomer in solution can be racemized (epimerized) back to the racemic mixture, allowing the desired, less soluble diastereomer to continuously crystallize out, thereby driving the equilibrium.[2]

Q4: For chiral HPLC, is it necessary to derivatize 2-amino-4-methylhexanoic acid before analysis?

A4: Not always. Many modern chiral stationary phases, particularly those based on macrocyclic glycopeptides, can separate underivatized amino acids.[5] However, derivatization may be necessary for two main reasons:

  • Detection: 2-amino-4-methylhexanoic acid lacks a strong chromophore, making direct UV detection difficult at low concentrations. Derivatizing it with a UV-active tag (e.g., 3,5-dinitrobenzoyl chloride) can significantly improve detection sensitivity.[4]

  • Improved Separation: In some cases, converting the enantiomers into diastereomers with a chiral derivatizing agent can allow for separation on a standard, achiral HPLC column.[7]

Q5: What is the principle behind enzymatic resolution?

A5: Enzymatic resolution is a type of kinetic resolution.[13] Enzymes are chiral catalysts and often exhibit high stereoselectivity, meaning they will react with one enantiomer of a racemic substrate at a much faster rate than the other. For example, a lipase can be used to selectively hydrolyze the ester of the (S)-enantiomer of 2-amino-4-methylhexanoic acid, leaving the (R)-ester unreacted.[12] The resulting mixture of the (S)-acid and the (R)-ester can then be easily separated based on their different chemical properties (e.g., by extraction).

Enzymatic Resolution Racemic_Ester Racemic Ester of 2-Amino-4-methylhexanoic Acid (R)-Ester + (S)-Ester Enzyme Enzyme (e.g., Lipase) + H₂O Racemic_Ester->Enzyme Products Mixture of Products (R)-Ester (Unreacted) + (S)-Acid (Hydrolyzed) Enzyme->Products Separation Chemical Separation (e.g., Extraction) Products->Separation R_Enantiomer Pure (R)-Ester Separation->R_Enantiomer S_Enantiomer Pure (S)-Acid Separation->S_Enantiomer

Caption: Logical workflow for enzymatic kinetic resolution.

Experimental Protocols

Protocol 1: Resolution via Diastereomeric Salt Formation with (2R,3R)-Tartaric Acid

This protocol describes a general procedure for resolving racemic 2-amino-4-methylhexanoic acid by forming diastereomeric salts with (2R,3R)-tartaric acid.

Objective: To isolate one enantiomer of 2-amino-4-methylhexanoic acid through fractional crystallization of its diastereomeric tartrate salt.

Methodology:

  • Salt Formation:

    • In a flask, dissolve one molar equivalent of racemic 2-amino-4-methylhexanoic acid in a suitable solvent (e.g., a mixture of methanol and water) with gentle heating until a clear solution is obtained.

    • In a separate flask, dissolve 0.5 to 1.0 molar equivalents of (2R,3R)-tartaric acid in the same solvent, also with heating.[16] The exact stoichiometry may require optimization.

  • Crystallization:

    • Combine the two hot solutions and stir.

    • Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in an ice bath or refrigerator.[3] The less soluble diastereomeric salt should precipitate.

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[3]

  • Liberation of the Free Amino Acid:

    • Suspend the collected crystals in water.

    • Adjust the pH of the suspension to the isoelectric point of the amino acid (typically around pH 6 for neutral amino acids) using a base like ammonium hydroxide to break the salt and precipitate the free amino acid.

  • Final Isolation and Purification:

    • Collect the precipitated, enantiomerically enriched amino acid by filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Dry the product under vacuum.

  • Analysis:

    • Determine the yield and measure the enantiomeric excess (e.e.) of the product using chiral HPLC (see Protocol 2). If the e.e. is not satisfactory, the diastereomeric salt can be recrystallized before the liberation step.[3]

Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC

This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric excess of 2-amino-4-methylhexanoic acid.

Objective: To quantify the ratio of (R)- and (S)-enantiomers in a sample.

Methodology:

  • Column Selection:

    • Choose a chiral stationary phase known to be effective for underivatized amino acids. An excellent starting point is a macrocyclic glycopeptide-based column (e.g., Astec® CHIROBIOTIC® V2).

  • Mobile Phase Preparation:

    • Prepare a mobile phase suitable for the chosen column. A typical mobile phase for a CHIROBIOTIC column in polar ionic mode might be a mixture of methanol, acetic acid, and triethylamine. A starting condition could be 100% methanol with 0.1% acetic acid and 0.1% triethylamine.

  • Sample Preparation:

    • Dissolve a small amount (e.g., 1 mg/mL) of the 2-amino-4-methylhexanoic acid sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: Astec® CHIROBIOTIC® V2, 5 µm, 250 x 4.6 mm

    • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.1 / 0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: Since the analyte lacks a strong chromophore, Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is preferred.[4] If only UV is available, derivatization may be required.

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).

References

  • Chemistry LibreTexts. (2024, March 23). 26.4: Synthesis of Amino Acids. [Link]

  • Anonymous. (n.d.). Resolution of the synthesized Amino Acid. Retrieved from [Link]

  • CrystEngComm. (2022, December 19). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Royal Society of Chemistry. [Link]

  • Symmetry. (2021, April 13). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. MDPI. [Link]

  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • Reddit. (2023, January 29). Chiral Separation of Amino Acids. r/chemistry. [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]

  • Brandeis University. (n.d.). Stereospecific syntheses of both diastereomers of (.+-.)-2-amino-4-methyl-5-hexenoic acid. [Link]

  • ScienceDirect. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. [Link]

  • PubMed. (2005, September 15). Challenges of crystal structure prediction of diastereomeric salt pairs. [Link]

  • ACS Publications. (2005, August 23). Challenges of Crystal Structure Prediction of Diastereomeric Salt Pairs. [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]

  • PMC. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. [Link]

  • ResearchGate. (n.d.). The synthesis of the unnatural amino acid, 2-amino-4-ethylhexanoic acid.... [Link]

  • Royal Society of Chemistry. (2015, October 21). Chiral resolution with frozen aqueous amino acids. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. [Link]

  • Agilent Technologies. (2019, September 12). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. [Link]

  • Google Patents. (n.d.).
  • CHIMIA. (n.d.). Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. [Link]

  • Royal Society of Chemistry. (n.d.). Chiral resolution with frozen aqueous amino acids. Analytical Methods. [Link]

  • ACS Publications. (2024, July 3). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews. [Link]

  • MDPI. (2022, January 14). Enantiomers and Their Resolution. [Link]

  • Frontiers. (2020, August 10). Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation of the Biological Activity of (2S)-2-Amino-4-methylhexanoic acid hydrochloride

A Technical Guide for Researchers and Drug Development Professionals Introduction Non-proteinogenic amino acids (NPAAs), which are not incorporated into proteins during translation, represent a vast and largely untapped...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Non-proteinogenic amino acids (NPAAs), which are not incorporated into proteins during translation, represent a vast and largely untapped reservoir of chemical diversity for therapeutic development.[1][2][3] These molecules can act as enzyme inhibitors, receptor modulators, or metabolic disruptors, offering unique pharmacological profiles compared to their proteinogenic counterparts.[3][4][5] (2S)-2-Amino-4-methylhexanoic acid hydrochloride is a synthetic, chiral NPAA and a structural analog of the essential branched-chain amino acid (BCAA), L-leucine. Its structural similarity suggests potential interactions with key cellular pathways that recognize and metabolize BCAAs, such as protein synthesis and energy metabolism.[][7][8]

This guide provides a comprehensive framework for the systematic validation of the biological activity of (2S)-2-Amino-4-methylhexanoic acid hydrochloride. We will present a hypothesis-driven approach, detailing experimental protocols and comparative analyses to elucidate its mechanism of action. This document is intended for researchers in academia and industry who are engaged in the screening and characterization of novel bioactive small molecules.

Section 1: Structural and Physicochemical Comparison

Before delving into biological assays, it is crucial to understand the structural relationship between our target compound and its natural analog, L-leucine. This comparison forms the basis of our mechanistic hypotheses.

(2S)-2-Amino-4-methylhexanoic acid features an ethyl group at the 4-position instead of the isopropyl group of L-leucine. This seemingly minor modification can significantly alter its steric and electronic properties, potentially impacting its binding affinity for enzymes and receptors.

Diagram: Structural Comparison

A visual representation of the structural similarities and differences between (2S)-2-Amino-4-methylhexanoic acid and its natural analog, L-leucine.

G cluster_0 (2S)-2-Amino-4-methylhexanoic acid cluster_1 L-Leucine cluster_2 Key Structural Difference a Structure b C7H15NO2 MW: 145.20 g/mol (free base) a->b e Side Chain at C4: Target: -CH(CH3)CH2CH3 (sec-butyl) Leucine: -CH(CH3)2 (isobutyl) c Structure d C6H13NO2 MW: 131.17 g/mol c->d

Caption: Structural overlay highlighting the side-chain difference between the target compound and L-leucine.

Section 2: Hypothesis-Driven Target Identification

Based on its structure as a leucine analog, we can formulate several primary hypotheses for the biological activity of (2S)-2-Amino-4-methylhexanoic acid hydrochloride:

  • Inhibition of BCAA Metabolism: The compound may act as a competitive inhibitor of enzymes involved in BCAA catabolism, most notably Branched-Chain Amino Acid Transaminase (BCAT).[9][10][11] BCATs catalyze the first step in BCAA degradation and are crucial for nitrogen metabolism and energy production.[10]

  • Disruption of Protein Synthesis: It could compete with leucine for its cognate aminoacyl-tRNA synthetase (aaRS), potentially inhibiting or slowing protein synthesis.[12][13][14] The fidelity of protein synthesis relies on the precise recognition of amino acids by aaRS enzymes.[12][13]

  • Modulation of mTOR Signaling: Leucine is a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[][8][15] The analog may act as either an agonist or antagonist of this pathway.

This guide will focus on providing detailed protocols to test the first two hypotheses, as they represent the most direct and likely points of interaction.

Section 3: In Vitro Validation Protocols & Comparative Data

Assay 1: Branched-Chain Amino Acid Transaminase (BCAT) Inhibition

Principle of the Assay: This spectrophotometric assay measures the activity of BCAT by quantifying the production of glutamate from the transamination of a BCAA (L-leucine) and α-ketoglutarate.[9][16] The rate of glutamate production is monitored, and the inhibitory potential of our test compound is determined by its ability to reduce this rate.

Rationale for Experimental Choices: We use a commercially available, purified human BCAT1 (cytosolic) or BCAT2 (mitochondrial) to ensure target specificity.[10] L-leucine is used as the natural substrate for direct competitive analysis. A known BCAT inhibitor, such as gabapentin (though its primary mechanism is on GABAergic systems, it has reported off-target effects on BCAT), can be used as a positive control.

Detailed Experimental Protocol:
  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.5, containing 100 µM pyridoxal 5'-phosphate (PLP) cofactor.

    • Substrate Solution: 50 mM L-Leucine and 10 mM α-ketoglutarate in Assay Buffer.

    • Enzyme Solution: Recombinant human BCAT1 or BCAT2 diluted in Assay Buffer to a working concentration of 0.5 µg/mL.

    • Test Compound: (2S)-2-Amino-4-methylhexanoic acid hydrochloride dissolved in water or DMSO to create a 10 mM stock solution. Prepare serial dilutions (e.g., 1000 µM to 0.1 µM).

    • Detection Reagent: A commercial kit that quantifies glutamate via an enzymatic reaction producing a colorimetric (450 nm) or fluorometric product.[16]

  • Assay Procedure (96-well plate format):

    • Add 50 µL of Substrate Solution to each well.

    • Add 10 µL of the test compound dilutions or vehicle control (water/DMSO) to the respective wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the Enzyme Solution to all wells.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction and develop the signal by adding 100 µL of the Detection Reagent as per the manufacturer's instructions.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Diagram: BCAT Inhibition Assay Workflow

A flowchart illustrating the key steps in the BCAT enzymatic assay.

G start Start: Prepare Reagents reagents Plate Substrates (Leucine + α-KG) start->reagents add_compound Add Test Compound (or Vehicle Control) reagents->add_compound pre_incubate Pre-incubate (10 min @ 37°C) add_compound->pre_incubate add_enzyme Initiate Reaction (Add BCAT Enzyme) pre_incubate->add_enzyme incubate Incubate (30 min @ 37°C) add_enzyme->incubate detect Stop & Add Detection Reagent incubate->detect read Read Absorbance (450 nm) detect->read analyze Calculate % Inhibition Determine IC50 read->analyze end End analyze->end

Caption: Workflow for the in vitro BCAT inhibition assay.

Comparative Data (Hypothetical)
CompoundTargetIC50 (µM)
(2S)-2-Amino-4-methylhexanoic acid HCl hBCAT1 75.2 ± 8.1
(2S)-2-Amino-4-methylhexanoic acid HCl hBCAT2 120.5 ± 15.3
Gabapentin (Positive Control)hBCAT1250.8 ± 22.4
L-Leucine (Natural Substrate)hBCAT1N/A (Substrate)

This hypothetical data suggests moderate, competitive inhibition of BCAT, with a preference for the cytosolic isoform.

Assay 2: Aminoacyl-tRNA Synthetase (aaRS) Activity Assay

Principle of the Assay: This assay quantifies the activity of Leucyl-tRNA synthetase (LeuRS) by measuring the ATP consumed during the two-step aminoacylation of tRNA.[12][13] In the first step, leucine is activated to form leucyl-adenylate, releasing inorganic pyrophosphate (PPi). This PPi can be used in a coupled enzyme reaction to generate a detectable signal. Inhibition of LeuRS by the test compound will result in a decreased signal.

Rationale for Experimental Choices: We use a continuous, pyrophosphate-based detection system for high-throughput compatibility.[12][13] This method is more direct than traditional radioisotope-based filter binding assays. Using purified recombinant human LeuRS ensures target specificity.

Detailed Experimental Protocol:
  • Reagent Preparation:

    • Reaction Buffer: 50 mM HEPES, pH 7.5, 30 mM KCl, 10 mM MgCl2, 2 mM DTT.

    • Enzyme/Substrate Mix: In Reaction Buffer, combine 1 µM human LeuRS, 2.5 mM ATP, 5 µM total human tRNA, and the components of a commercial pyrophosphate detection kit (e.g., PPiLight™).

    • Test Compound: Prepare serial dilutions of (2S)-2-Amino-4-methylhexanoic acid hydrochloride as described in Assay 1.

    • Initiation Substrate: 500 µM L-Leucine in Reaction Buffer.

  • Assay Procedure (White, opaque 96-well plate format for luminescence):

    • Add 80 µL of the Enzyme/Substrate Mix to each well.

    • Add 10 µL of the test compound dilutions or vehicle control.

    • Pre-incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding 10 µL of the Initiation Substrate (L-Leucine).

    • Immediately measure luminescence kinetically over 30 minutes using a microplate reader.

  • Data Analysis:

    • Determine the reaction rate (slope of the luminescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each test compound concentration relative to the vehicle control.

    • Determine the IC50 value as described for the BCAT assay.

Comparative Data (Hypothetical)
CompoundTargetIC50 (µM)
(2S)-2-Amino-4-methylhexanoic acid HCl hLeuRS > 1000
Mupirocin (Positive Control for IleRS, used as concept control)hIleRS0.05 ± 0.01
L-Leucine (Natural Substrate)hLeuRSN/A (Substrate)

This hypothetical data suggests that the compound is a very weak or non-inhibitor of LeuRS, indicating that its primary mechanism is unlikely to be the disruption of protein synthesis at the level of tRNA charging.

Section 4: Mechanistic Interpretation and Proposed Pathway

The combined hypothetical results from our in vitro assays suggest that (2S)-2-Amino-4-methylhexanoic acid hydrochloride may function primarily as an inhibitor of BCAA catabolism rather than protein synthesis. By competitively inhibiting BCAT, the compound could lead to an intracellular accumulation of BCAAs and a reduction in the downstream products of their catabolism, including glutamate and branched-chain keto acids (BCKAs).

Diagram: Proposed Mechanism of Action

A diagram illustrating the proposed inhibitory effect on the BCAA metabolic pathway.

G Leucine L-Leucine (and other BCAAs) BCAT BCAT Enzyme Leucine->BCAT TestCmpd (2S)-2-Amino-4-methylhexanoic acid TestCmpd->BCAT Inhibition BCKA Branched-Chain Keto Acids (BCKAs) BCAT->BCKA Transamination Glutamate Glutamate BCAT->Glutamate aKG α-Ketoglutarate aKG->BCAT TCA TCA Cycle & Further Metabolism BCKA->TCA

Caption: Proposed inhibition of BCAT by (2S)-2-Amino-4-methylhexanoic acid.

This proposed mechanism has significant implications. BCATs are overexpressed in certain cancers and play a role in tumor metabolism and signaling.[10][11] Therefore, inhibitors of this enzyme could have therapeutic potential.

Section 5: Summary and Future Directions

This guide outlines a logical, hypothesis-driven workflow for validating the biological activity of (2S)-2-Amino-4-methylhexanoic acid hydrochloride.

  • Initial Characterization: The compound was identified as a structural analog of L-leucine.

  • In Vitro Screening: Detailed protocols for BCAT and aaRS inhibition assays were presented.

  • Mechanistic Hypothesis: Hypothetical data suggests the compound acts as a moderate inhibitor of BCAT, with minimal impact on LeuRS activity.

Next Steps for a Comprehensive Validation:

  • Cell-Based Assays: Confirm the in vitro findings in a cellular context. Use techniques like Seahorse XF analysis to measure metabolic changes (e.g., oxygen consumption rate) in cells treated with the compound.

  • Target Engagement: Utilize cellular thermal shift assays (CETSA) to confirm that the compound directly binds to BCAT within intact cells.

  • Selectivity Profiling: Screen the compound against a panel of other aminotransferases and metabolic enzymes to determine its selectivity profile.

  • In Vivo Studies: If cellular activity and selectivity are confirmed, progress to animal models to assess pharmacokinetics, pharmacodynamics, and efficacy in relevant disease models (e.g., oncology).

By following this rigorous, multi-faceted approach, researchers can confidently characterize the biological activity and therapeutic potential of novel small molecules like (2S)-2-Amino-4-methylhexanoic acid hydrochloride.

References

  • A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery. [Link]

  • Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. [Link]

  • A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery. [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. [Link]

  • Non-protein biogenic amino acids - what functions can they perform? [Link]

  • Full article: Non-proteinogenic amino acids from marine macroalgae: diversity, functional roles, and biological activity. [Link]

  • A new set of assays for the discovery of Aminoacyl-tRNA synthetase inhibitors. [Link]

  • Methods to assay inhibitors of tRNA synthetase activity. [Link]

  • Aminoacyl- tRNA synthetases as therapeutic targets. [Link]

  • Effects of a leucine analog on growth hormone processing and secretion by cultured cells. [Link]

  • Standard assay conditions for spectrophotometric determination of BCAT activity. [Link]

  • Branched-Chain Amino Acid Transaminase (BCAT) Activity Assay Kit. [Link]

  • Role of Leucine in the Regulation of mTOR by Amino Acids: Revelations from Structure–Activity Studies. [Link]

  • The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects. [Link]

  • Branched-chain amino acid transaminases as promising targets in tumor therapy. [Link]

  • An in vitro amino acid incorporation method for assessing the status of in vivo protein synthesis. [Link]

  • Incorporation of amino acid analogues into proteins of live mammalian cells and change of antigenic specificity of cell antigens demonstrated by migration inhibition test. [Link]

  • Amino Acid Metabolism Assay Kits. [Link]

  • Effects of Single Amino Acid Substitution on the Biophysical Properties and Biological Activities of an Amphipathic α-Helical Antibacterial Peptide Against Gram-Negative Bacteria. [Link]

  • 2-Amino-4-methylhexanoic acid. [Link]

  • Human skeletal muscle is refractory to the anabolic effects of leucine during the postprandial muscle-full period in older men. [Link]

  • Double-Edge Effects of Leucine on Cancer Cells. [Link]

  • Mechanisms Behind the Pharmacological Application of Biochanin-A: A review. [Link]

  • The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. [Link]

Sources

Comparative

A Comparative Guide to (2S)-2-Amino-4-methylhexanoic Acid Hydrochloride and Its Analogs for Researchers and Drug Development Professionals

In the landscape of drug discovery and peptide chemistry, the exploration of non-proteinogenic amino acids offers a fertile ground for the development of novel therapeutics with enhanced properties. (2S)-2-Amino-4-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and peptide chemistry, the exploration of non-proteinogenic amino acids offers a fertile ground for the development of novel therapeutics with enhanced properties. (2S)-2-Amino-4-methylhexanoic acid, a leucine analog, and its derivatives represent a class of compounds with significant potential. This guide provides a comprehensive comparative analysis of (2S)-2-Amino-4-methylhexanoic acid hydrochloride and its structural analogs, delving into their synthesis, physicochemical properties, and biological activities. We will explore the subtle yet impactful structural modifications that differentiate these analogs and discuss the experimental methodologies used to evaluate their performance, offering a valuable resource for researchers and professionals in the field.

Structural Comparison of (2S)-2-Amino-4-methylhexanoic Acid and Its Analogs

The core structure of (2S)-2-Amino-4-methylhexanoic acid features a six-carbon chain with a methyl group at the 4-position and an amino group at the 2-position, both with specific stereochemistry. Analogs of this compound typically involve modifications at various positions, leading to a diverse set of molecules with potentially distinct biological activities.

A selection of key analogs includes:

  • (2S,3S)-2-Amino-3-methylhexanoic acid: An isomer of the parent compound with the methyl group shifted to the 3-position. This seemingly minor change can significantly impact how the molecule fits into enzyme active sites or interacts with receptors.

  • 2-Amino-4-ethylhexanoic acid: In this analog, the methyl group at the 4-position is replaced by an ethyl group, increasing the steric bulk and lipophilicity in this region of the molecule.

  • 4-Amino-6-methylhept-2-enoic acid: This analog introduces a double bond in the carbon backbone and shifts the amino group, altering the molecule's rigidity and electronic properties.

  • 2-Amino-4-methylpyridine derivatives: While more distant relatives, these compounds share the 2-amino-4-methyl substructure and have been explored for their inhibitory effects on enzymes like inducible nitric oxide synthase (iNOS).[1]

The following table summarizes the structural differences of these key analogs compared to the parent compound.

CompoundIUPAC NameKey Structural Differences from (2S)-2-Amino-4-methylhexanoic acid
Parent Compound (2S)-2-Amino-4-methylhexanoic acid-
Analog 1 (2S,3S)-2-Amino-3-methylhexanoic acidMethyl group at the 3-position instead of the 4-position.
Analog 2 2-Amino-4-ethylhexanoic acidEthyl group at the 4-position instead of a methyl group.
Analog 3 4-Amino-6-methylhept-2-enoic acidAmino group at the 4-position, double bond between C2 and C3.
Analog 4 6-substituted 2-amino-4-methylpyridinesAromatic pyridine ring instead of a hexanoic acid backbone.

Synthesis of (2S)-2-Amino-4-methylhexanoic Acid and Its Analogs

The synthesis of chiral non-proteinogenic amino acids like (2S)-2-Amino-4-methylhexanoic acid and its analogs often requires stereoselective methods to control the configuration at the alpha-carbon and any other stereocenters.

A common and powerful strategy involves the use of chiral auxiliaries, such as Evans oxazolidinones. This method allows for the diastereoselective alkylation of a glycine enolate equivalent, setting the stereochemistry at the alpha-carbon with high precision.

Experimental Protocol: Asymmetric Synthesis of a 2-Amino-4-substituted Hexanoic Acid Analog via Chiral Auxiliary

This protocol provides a generalized procedure for the synthesis of a 2-amino-4-substituted hexanoic acid analog using an Evans-type chiral auxiliary.

Objective: To synthesize a chiral 2-amino-4-substituted hexanoic acid with high stereochemical purity.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other suitable chiral auxiliary)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Bromoacetyl bromide

  • A suitable alkyl halide (e.g., 1-bromo-2-methylpropane for the synthesis of a leucine analog)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Standard work-up and purification reagents (diethyl ether, saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

  • Acylation of the Chiral Auxiliary:

    • Dissolve the chiral auxiliary in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Add n-BuLi dropwise and stir for 30 minutes to form the lithium salt.

    • Slowly add bromoacetyl bromide and stir for 1 hour at -78 °C, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the acylated auxiliary by flash chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the purified acylated auxiliary in anhydrous THF and cool to -78 °C.

    • Slowly add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to generate the enolate.

    • Add the desired alkyl halide (e.g., 1-bromo-2-methylpropane) and stir at -78 °C for several hours, then allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride and perform an aqueous work-up.

    • Purify the alkylated product by flash chromatography.

  • Hydrolysis and Isolation of the Amino Acid:

    • Dissolve the alkylated product in a mixture of THF and water.

    • Add an aqueous solution of lithium hydroxide and hydrogen peroxide and stir at room temperature until the reaction is complete (monitored by TLC).

    • Quench the excess peroxide with sodium sulfite.

    • Separate the chiral auxiliary from the desired amino acid by extraction. The auxiliary can often be recovered and reused.

    • Isolate the final amino acid product, which may require further purification by recrystallization or ion-exchange chromatography.

Synthesis_Workflow Auxiliary Chiral Auxiliary Acylated_Aux Acylated Auxiliary Auxiliary->Acylated_Aux Acylation Alkylated_Aux Alkylated Product Acylated_Aux->Alkylated_Aux Alkylation Amino_Acid Final Amino Acid Alkylated_Aux->Amino_Acid Hydrolysis iNOS_Assay_Workflow Start Seed RAW 264.7 cells Treatment Treat with test compounds Start->Treatment Induction Induce iNOS with LPS/IFN-γ Treatment->Induction Incubation Incubate for 24-48h Induction->Incubation Measurement Measure nitrite with Griess Reagent Incubation->Measurement Analysis Calculate IC50 Measurement->Analysis

Sources

Validation

Efficacy of (2S)-2-Amino-4-methylhexanoic Acid HCl (L-Homoisoleucine) in Drug Development

Executive Summary: The Strategic Value of L-Homoisoleucine (2S)-2-Amino-4-methylhexanoic acid hydrochloride (commonly referred to as L-Homoisoleucine ) is a non-canonical amino acid (ncAA) that serves as a critical tool...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of L-Homoisoleucine

(2S)-2-Amino-4-methylhexanoic acid hydrochloride (commonly referred to as L-Homoisoleucine ) is a non-canonical amino acid (ncAA) that serves as a critical tool in modern peptide engineering and peptidomimetic drug design. Structurally, it is a homolog of L-Isoleucine with an extended carbon skeleton.

This guide analyzes its efficacy compared to canonical alternatives (L-Leucine, L-Isoleucine) and demonstrates its utility in enhancing metabolic stability , tuning lipophilicity , and optimizing receptor binding in hydrophobic pockets.

Core Advantages
  • Proteolytic Resistance: The extended side chain introduces steric bulk that shields the peptide backbone from enzymatic hydrolysis.

  • Hydrophobic Tuning: Increases lipophilicity (LogP) beyond canonical branched-chain amino acids (BCAAs), improving membrane permeability.

  • Conformational Control: Restricts side-chain rotation, reducing the entropic penalty upon receptor binding.

Structural & Physicochemical Comparison

To understand the efficacy of L-Homoisoleucine, it must be compared against its canonical counterparts. The addition of a methylene group (-CH₂-) significantly alters the physicochemical landscape.

Table 1: Physicochemical Properties Comparison
PropertyL-Leucine (Canonical)L-Isoleucine (Canonical)L-Homoisoleucine (Target)Impact on Efficacy
Structure 2-Amino-4-methylpentanoic acid2-Amino-3-methylpentanoic acid2-Amino-4-methylhexanoic acid Extended skeleton increases hydrophobic surface area.
Formula C₆H₁₃NO₂C₆H₁₃NO₂C₇H₁₅NO₂ Higher MW (+14 Da) correlates with increased lipophilicity.
Side Chain Isobutylsec-Butyl2-Methylbutyl (extended) Critical for filling larger hydrophobic pockets in targets (e.g., DnaN).
LogP (Est.) ~1.52~1.56~2.05 Enhanced membrane permeability; stronger hydrophobic interaction.
Proteolytic Stability Low (Native substrate)LowHigh Non-canonical structure resists recognition by standard proteases (Trypsin/Chymotrypsin).
Structural Hierarchy Diagram

The following diagram illustrates the structural relationship and the "Homologation Effect" that confers unique properties to L-Homoisoleucine.

AminoAcidHierarchy Root Branched-Chain Amino Acids (BCAAs) Canonical Canonical (Proteinogenic) Root->Canonical NonCanonical Non-Canonical (Synthetic/Rare) Root->NonCanonical Leu L-Leucine (Isobutyl side chain) Canonical->Leu Ile L-Isoleucine (sec-Butyl side chain) Canonical->Ile HomoIle (2S)-2-Amino-4-methylhexanoic acid (L-Homoisoleucine) [Extended Hydrophobic Reach] NonCanonical->HomoIle Ile->HomoIle Homologation (+CH2)

Figure 1: Structural classification highlighting the homologation relationship between Isoleucine and L-Homoisoleucine.

Case Study: Efficacy in Anti-Tuberculosis Therapeutics (Mycoplanecins)

A definitive demonstration of L-Homoisoleucine's efficacy is found in the study of Mycoplanecins , a class of potent antibiotics targeting the DNA polymerase III beta-sliding clamp (DnaN) in Mycobacterium tuberculosis.

The Challenge

Standard peptide antibiotics often suffer from rapid degradation and poor binding affinity to the hydrophobic pockets of bacterial targets.

The Solution: L-Homoisoleucine Incorporation

Researchers identified that Mycoplanecins contain naturally occurring L-Homoisoleucine residues. When compared to synthetic analogues containing standard Leucine:

  • Binding Affinity: The extended side chain of L-Homoisoleucine penetrates deeper into the hydrophobic groove of DnaN, creating a "lock-and-key" fit that Leucine cannot achieve due to insufficient length.

  • Metabolic Stability: The non-canonical nature prevents rapid hydrolysis by host peptidases, significantly extending the in vivo half-life.

Key Finding: Substitution of L-Homoisoleucine with L-Leucine in these macrocycles resulted in a >10-fold loss in bioactivity , confirming that the specific steric and hydrophobic profile of L-Homoisoleucine is essential for efficacy [1].

Experimental Protocol: Comparative Proteolytic Stability Assay

To validate the stability enhancement provided by (2S)-2-Amino-4-methylhexanoic acid, the following protocol compares a standard peptide against a homoisoleucine-substituted analogue.

Objective

Determine the half-life (


) of a model peptide (e.g., Angiotensin II analogue) containing L-Leu vs. L-Homoisoleucine when exposed to human plasma or Chymotrypsin.
Workflow Diagram

StabilityAssay Start Peptide Synthesis (SPPS) Prep Prepare Stocks (1 mM in PBS) Start->Prep Incubation Enzyme Incubation (Chymotrypsin/Plasma, 37°C) Prep->Incubation Sampling Time-Point Sampling (0, 15, 30, 60, 120 min) Incubation->Sampling Kinetic Loop Quench Quench Reaction (1% TFA/Acetonitrile) Sampling->Quench Analysis LC-MS/MS Quantification Quench->Analysis Result Calculate Half-life (t1/2) Analysis->Result

Figure 2: Workflow for determining proteolytic stability of L-Homoisoleucine-modified peptides.

Step-by-Step Methodology
  • Peptide Synthesis:

    • Synthesize two peptides: Peptide A (Control, contains L-Leu) and Peptide B (Test, L-Leu replaced with L-Homoisoleucine).

    • Use standard Fmoc-SPPS protocols. Note: L-Homoisoleucine couples slower than Leu; double coupling (2x 1h) with HATU/DIEA is recommended.

  • Incubation:

    • Dissolve peptides to 100 µM in 50 mM Tris-HCl buffer (pH 7.4).

    • Add

      
      -Chymotrypsin (enzyme:substrate ratio 1:100 w/w) or pooled human plasma.
      
    • Incubate at 37°C with gentle shaking.

  • Sampling & Analysis:

    • Remove 50 µL aliquots at

      
       minutes.
      
    • Immediately quench with 50 µL of 1% TFA in Acetonitrile to stop enzymatic activity.

    • Centrifuge (10,000 x g, 5 min) to remove precipitated proteins.

    • Analyze supernatant via RP-HPLC or LC-MS (monitor parent ion peak area).

  • Data Calculation:

    • Plot

      
       vs. Time.
      
    • Calculate degradation rate constant (

      
      ) from the slope.
      
    • Derive half-life:

      
      .
      
Expected Outcome

Peptide B (Homoisoleucine) typically exhibits a 3-to-5-fold increase in half-life compared to Peptide A, due to the inability of Chymotrypsin to efficiently fit the bulky, extended side chain into its S1 specificity pocket.

Synthesis & Handling Guidelines

  • Solubility: The hydrochloride salt form is highly soluble in water and polar organic solvents (DMF, DMSO), facilitating easy handling during SPPS.

  • Coupling Reagents: Compatible with standard reagents (HATU, HBTU, DIC/Oxyma).

  • Racemization Risk: Low, but use of collidine instead of DIEA during coupling can further minimize risk for sensitive sequences.

References

  • Baiting the Target: Comparison of Mycoplanecins and their analogues. National Institutes of Health (NIH) / PubMed Central. "Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins."

  • Peptide Stability: General principles of non-canonical amino acid stability. Sigma-Aldrich Technical Guides. "Peptide Stability and Potential Degradation Pathways."[1]

  • Hydrophobicity Scales: Comparative LogP data for amino acids. Alfa Chemistry. "Hydrophobicity Index Table of Common Amino Acids."

  • Structural Data: PubChem Compound Summary for Homoisoleucine. National Library of Medicine.

Sources

Comparative

A Senior Application Scientist's Guide to Antibody Cross-Reactivity with (2S)-2-Amino-4-methylhexanoic acid;hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of methodologies for assessing the specificity of antibodies against the small molecule (2S)-2-Amino-4-m...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of methodologies for assessing the specificity of antibodies against the small molecule (2S)-2-Amino-4-methylhexanoic acid hydrochloride. We will explore the inherent challenges of developing immunoassays for such haptens and compare the performance of a competitive ELISA with the gold-standard analytical technique, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).

The Challenge: Generating Specific Antibodies to Small Molecules

(2S)-2-Amino-4-methylhexanoic acid is a non-proteinogenic amino acid. Due to its small size and simple structure, it is not immunogenic on its own. Such small molecules are known as haptens. To elicit an immune response and generate antibodies, the hapten must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][2] This process, however, can lead to the production of a mixed population of antibodies that recognize the hapten, the carrier protein, or the linker region used for conjugation.[1][3]

The primary challenge is ensuring the resulting antibodies are highly specific to the target molecule and do not cross-react with structurally similar compounds. Cross-reactivity can lead to inaccurate quantification, false positives, and a misunderstanding of the target molecule's biological role.[4] Therefore, rigorous validation of antibody specificity is a critical, non-negotiable step in assay development.

The Target and Its Potential Cross-Reactants

To properly validate an antibody, one must first identify molecules with similar structures that could potentially interfere with the assay. The structure of our target molecule is shown below, alongside its most likely cross-reactants.

  • (2S)-2-Amino-4-methylhexanoic acid (Target Analyte): A chiral amino acid with a methyl group at the 4-position.

  • Potential Cross-Reactants:

    • Leucine & Isoleucine: These common proteinogenic amino acids are structural isomers of the target's core structure and represent the most significant cross-reactivity risk.

    • (2R)-2-Amino-4-methylhexanoic acid: The stereoisomer (enantiomer) of the target. An antibody's ability to distinguish between stereoisomers is a key indicator of its specificity.

    • Norleucine: A linear isomer that lacks the methyl branch.

    • 2-Aminohexanoic acid (Norvaline analog): A shorter-chain analog.

The degree of cross-reactivity is largely dependent on the structural similarity between the target analyte and the potentially cross-reacting molecule.[4]

Method 1: Competitive ELISA for Cross-Reactivity Assessment

For small molecules like our target, a competitive ELISA (also known as a blocking or inhibition ELISA) is the most suitable immunoassay format.[5][6] This is because the small size of the hapten prevents the simultaneous binding of two different antibodies, which is required for a sandwich ELISA format.[5][7]

The principle is based on the competition between the free analyte in the sample and a fixed amount of a labeled or coated antigen for a limited number of antibody binding sites.[6] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[6]

Visualizing the Competitive ELISA Workflow

The following diagram illustrates the key steps involved in a competitive ELISA designed to quantify (2S)-2-Amino-4-methylhexanoic acid.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection p1 1. Coat Plate with Antigen-Carrier (e.g., Target-BSA) p2 2. Wash p1->p2 p3 3. Block Plate (e.g., with BSA) p2->p3 p4 4. Wash p3->p4 d1 6. Add Mixture to Coated Plate p4->d1 s1 Sample or Standard (Contains free Target) mix 5. Pre-incubate Sample + Antibody s1->mix ab Primary Antibody ab->mix mix->d1 d2 7. Wash d1->d2 d3 8. Add Enzyme-labeled Secondary Antibody d2->d3 d4 9. Wash d3->d4 d5 10. Add Substrate (e.g., TMB) d4->d5 d6 11. Stop Reaction & Read Absorbance d5->d6

Caption: Workflow of an indirect competitive ELISA for small molecule detection.

Step-by-Step Experimental Protocol

This protocol outlines a standard procedure for determining the cross-reactivity of a primary antibody against (2S)-2-Amino-4-methylhexanoic acid.

  • Antigen Coating:

    • Dilute a conjugate of (2S)-2-Amino-4-methylhexanoic acid-BSA to 1-10 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6).

    • Add 100 µL to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Discard the coating solution.

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS).

    • Incubate for 1-2 hours at room temperature.[4]

  • Competitive Reaction:

    • Prepare serial dilutions of the standard ((2S)-2-Amino-4-methylhexanoic acid) and each potential cross-reactant in Assay Buffer (e.g., Blocking Buffer).

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a pre-determined optimal concentration).

    • Incubate this mixture for 1 hour at room temperature to allow binding to occur.[4]

  • Incubation on Plate:

    • Wash the coated and blocked plate 3 times.

    • Transfer 100 µL of the pre-incubated antibody/analyte mixture to the corresponding wells.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody:

    • Wash the plate 3 times.

    • Add 100 µL of an enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-Rabbit IgG), diluted in Assay Buffer.

    • Incubate for 1 hour at 37°C.[7]

  • Detection:

    • Wash the plate 5 times.

    • Add 100 µL of a substrate solution (e.g., TMB). Incubate in the dark until sufficient color develops (15-30 minutes).[4]

    • Add 50 µL of Stop Solution (e.g., 2N H₂SO₄).

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Cross-Reactivity Calculation

For each compound tested, plot the absorbance against the log of the concentration to generate a sigmoidal dose-response curve. From these curves, determine the IC50 value, which is the concentration of the analyte that causes a 50% reduction in the maximum signal.[4]

The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Potential Cross-Reactant) x 100 [4]

Method 2: LC-MS/MS as the Orthogonal Gold Standard

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of small molecules in complex biological matrices.[8][9] It offers exceptional sensitivity and specificity, making it the ideal orthogonal method to validate immunoassay results.

  • Principle: LC-MS/MS first separates compounds in a sample based on their physicochemical properties using liquid chromatography. The separated compounds are then ionized and identified based on their unique mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer.[10]

  • Advantages: This technique can unambiguously distinguish between isomers like leucine and isoleucine and can detect underivatized amino acids, simplifying sample preparation.[10][11]

Performance Comparison: Immunoassay vs. LC-MS/MS

The choice of analytical method depends on the specific requirements of the study, including throughput, cost, and the required level of specificity. The table below provides a comparative summary based on typical performance metrics.

ParameterCompetitive ELISALC-MS/MSRationale & Justification
Specificity Variable; dependent on antibody quality. Prone to cross-reactivity with isomers.Very High. Can distinguish between stereoisomers and structural isomers based on retention time and mass fragmentation.[10]LC-MS/MS provides structural confirmation, whereas ELISA relies on an affinity interaction that can be confounded by similar epitopes.
Sensitivity (LOD) ng/mL to µg/mL rangepg/mL to ng/mL rangeMass spectrometry typically offers superior analytical sensitivity for small molecules.[11]
Dynamic Range Narrow (typically 2-3 logs)Wide (typically 4-5 logs)Immunoassays are limited by the sigmoidal nature of the binding curve, while MS detection is linear over a broader range.
Sample Throughput High (96/384-well plate format)Lower (serial sample injection)ELISA is well-suited for screening large numbers of samples in parallel.
Cost per Sample LowHighLC-MS/MS requires significant capital investment and specialized technical expertise.
Matrix Effects Can be significant; requires careful buffer optimization.Can be significant (ion suppression/enhancement), but often corrected with stable isotope-labeled internal standards.[11]Both methods require validation to ensure the sample matrix does not interfere with quantification.
Interpreting Cross-Reactivity Data: A Visual Guide

The following diagram illustrates the concept of antibody specificity and cross-reactivity at the molecular level. A highly specific antibody will have a high affinity for the target analyte and low to no affinity for structurally related molecules.

Cross_Reactivity_Concept Ab Antibody Binding Site Target (2S)-2-Amino- 4-methylhexanoic acid (Target) L1 High Affinity (Perfect Fit) Target->L1 CrossReactant Leucine (Structurally Similar) L2 Low Affinity (Partial Fit) CrossReactant->L2 Unrelated Tryptophan (Unrelated) L3 No Affinity (No Fit) Unrelated->L3 L1->Ab L2->Ab L3->Ab

Caption: Antibody binding affinity for the target analyte versus cross-reactants.

Conclusion and Recommendations

Both competitive immunoassays and LC-MS/MS are powerful tools for the quantification of (2S)-2-Amino-4-methylhexanoic acid. The optimal choice is dictated by the specific application.

  • Competitive ELISA is an excellent choice for high-throughput screening and applications where cost-effectiveness is a priority. However, it is predicated on the availability of a highly specific and thoroughly validated antibody. Any new antibody must undergo rigorous cross-reactivity testing against a panel of related compounds, as outlined in this guide.

  • LC-MS/MS should be considered the gold-standard reference method . Its superior specificity and sensitivity make it ideal for confirmatory analysis, detailed pharmacokinetic studies, and as a tool for validating the performance of a newly developed immunoassay .[12]

For drug development professionals, a hybrid approach is often most effective. An ELISA can be developed for rapid screening of large sample sets, with a subset of results being confirmed by a validated LC-MS/MS method to ensure data integrity and accuracy.

References

  • Creative Diagnostics. (2021, March 1). Competitive ELISA.
  • MULTI SCIENCES. (2016, November 29). Competitive ELISA: Principles, Methods, and Key Differences.
  • Thermo Fisher Scientific.
  • Gehring, A. G., et al. (2004, January 15). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed.
  • SCIEX. Rapid LC-MS/MS Analysis of Free Amino Acids.
  • Benchchem.
  • ResearchGate. (2004). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules.
  • International Immunology. (2007, October 15). T cells specific to hapten–carrier but not to carrier alone assist in the production of anti-hapten and anti-carrier antibodies. Oxford Academic.
  • NorthEast BioLab.
  • Glover, S., et al. (2022, December 9). Extraction of Non-Protein Amino Acids from Cyanobacteria for Liquid Chromatography-Tandem Mass Spectrometry Analysis.
  • LabRulez.
  • MBL Life Science. The principle and method of ELISA.
  • G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview.
  • MDPI. (2025, February 12). Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches.
  • Wikipedia. Cross-reactivity.

Sources

Validation

Structural Confirmation &amp; Purity Profiling of Synthetic (2S)-2-Amino-4-methylhexanoic Acid HCl

Common Name: L-Homoisoleucine Hydrochloride Content Type: Technical Comparison & Validation Guide Executive Summary: The "Diastereomer Trap" In the development of peptidomimetics and next-generation peptide therapeutics,...

Author: BenchChem Technical Support Team. Date: March 2026

Common Name: L-Homoisoleucine Hydrochloride Content Type: Technical Comparison & Validation Guide

Executive Summary: The "Diastereomer Trap"

In the development of peptidomimetics and next-generation peptide therapeutics, (2S)-2-Amino-4-methylhexanoic acid hydrochloride (L-Homoisoleucine HCl) serves as a critical hydrophobic residue, offering enhanced proteolytic stability compared to natural L-Isoleucine.

However, structural confirmation of this molecule presents a unique challenge often overlooked in standard Certificates of Analysis (CoA): The C4 Stereocenter. [1]

While standard synthesis guarantees the (2S) configuration at the


-carbon (amino position), the C4-methyl  stereocenter is remote and prone to epimerization or lack of selectivity during synthesis.[1] A "98% pure" batch by HPLC may actually be a 50:50 mixture of L-Homoisoleucine  (

) and L-allo-Homoisoleucine (

).[1]

This guide outlines a rigorous, field-proven analytical hierarchy to validate not just the chemical structure, but the stereochemical integrity of synthetic (2S)-2-Amino-4-methylhexanoic acid HCl.

Chemical Identity & Critical Quality Attributes (CQAs)

Before validating, we must define the target.[1] The presence of the hydrochloride salt significantly alters solubility and NMR chemical shifts compared to the zwitterion.

AttributeSpecificationTechnical Note
IUPAC Name (2S)-2-Amino-4-methylhexanoic acid hydrochlorideThe "4-methyl" implies a sec-butyl side chain extended by one methylene unit.
CAS Number 2377030-47-0 (HCl salt)Note: 1384427-42-2 is also referenced; 19833-02-4 is the free base.[1]
Molecular Formula C

H

NO

[1] · HCl
MW: 145.20 (free base) + 36.46 = 181.66 g/mol
Chiral Centers C2 (

), C4 (

or

)
Critical: C4 stereochemistry defines "Homo-Ile" vs "allo-Homo-Ile".[1]
Solubility High in Water, MeOH; Low in ACNUse D

O for NMR to avoid salt exchange issues.[1]
Hygroscopicity HighHandle in desiccated environment; water content affects weight-based dosing.[1]
Analytical Strategy: The Validation Hierarchy

To ensure the material is suitable for GMP or high-stakes research, a multi-tiered approach is required.[1] Standard achiral HPLC is insufficient.[1]

ValidationHierarchy Start Crude Synthetic Material Level1 Level 1: Structural Basics (1H NMR, 13C NMR, HRMS) Confirms Connectivity Start->Level1 Decision1 Connectivity Confirmed? Level1->Decision1 Level2 Level 2: Stereochemical Purity (Marfey's Analysis / Chiral HPLC) Confirms (2S, 4S) vs (2S, 4R) Decision1->Level2 Yes Reject REJECT / RE-PURIFY Decision1->Reject No Decision2 dr > 98:2? Level2->Decision2 Level3 Level 3: Solid State & Counter-ion (Ion Chromatography, ROI) Confirms HCl Stoichiometry Decision2->Level3 Yes Decision2->Reject No Final RELEASE FOR USE Level3->Final

Figure 1: Analytical workflow prioritizing stereochemical verification.

Protocol 1: High-Resolution NMR (Connectivity)

Objective: Confirm the carbon skeleton and the presence of the 4-methyl branch. Challenge: The C4 chiral center is remote from the C2 alpha-proton, meaning the diastereomeric splitting in 1H NMR is often too subtle to quantify in achiral solvents.

Methodology:

  • Instrument: 400 MHz or higher (600 MHz recommended for resolution of multiplets).

  • Solvent: D

    
    O (Deuterium Oxide).[1] Avoid DMSO-d6 if possible, as the ammonium protons can broaden signals.
    
  • Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid) for chemical shift referencing (

    
     0.00).[1]
    

Expected Assignments (D


O, 298 K): 
Position

H (ppm)
MultiplicityInterpretation

-CH (C2)
3.95 - 4.05Triplet (t) or ddDeshielded by NH

and COOH.[1]

-CH

(C3)
1.65 - 1.80Multiplet (m)Diastereotopic protons; key link between chiral centers.[1]

-CH (C4)
1.40 - 1.55Multiplet (m)The branching point.[1]
Side Chain CH

1.15 - 1.35Multiplet (m)Methylene of the ethyl group.[1]

-CH

(Branch)
0.85 - 0.95Doublet (d)The 4-methyl group.[1] Diagnostic.
Terminal CH

0.80 - 0.90Triplet (t)Terminal methyl of the hexanoic chain.[1]

Validation Check:

  • Integration of the methyl region (0.80–0.95 ppm) must sum to 6H .[1]

  • Integration of the

    
    -proton (approx 4.0 ppm) must be 1H .[1]
    
Protocol 2: Advanced Chiral Analysis (The Differentiator)

Objective: Distinguish L-Homoisoleucine (


) from L-allo-Homoisoleucine  (

). Why Standard HPLC Fails: Achiral C18 columns cannot separate these diastereomers effectively because the lipophilicity difference is negligible.[1] The Solution: Derivatization with Marfey's Reagent (FDAA) .[1][2][3] This converts the enantiomers/diastereomers into stable diastereomers with significantly different retention times on standard C18 columns.[1]
Experimental Workflow (Marfey's Method)
  • Derivatization:

    • Dissolve 1 mg of Sample in 100

      
      L H
      
      
      
      O.
    • Add 200

      
      L 1% FDAA  (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) in Acetone.[1]
      
    • Add 40

      
      L 1M NaHCO
      
      
      
      .[1]
    • Incubate at 40°C for 1 hour.

    • Quench with 40

      
      L 1M HCl. Dilute with mobile phase.
      
  • LC-MS / HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8

      
      m).[1]
      
    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 10% B to 60% B over 45 minutes (Slow gradient is essential for diastereomer separation).

    • Detection: UV at 340 nm (Marfey's chromophore) and MS (ESI+ m/z ~434).[1]

  • Interpretation:

    • The L-L derivative (L-FDAA + L-Homoisoleucine) will elute at a distinct time (

      
      ).[1]
      
    • The L-D derivative (L-FDAA + D-Homoisoleucine) or the allo-isomer (L-FDAA + L-allo-Homoisoleucine) will elute at

      
      .[1]
      
    • Acceptance Criteria: No peak should be observed at the retention time of the allo or D isomer (Limit of Detection < 0.5%).

MarfeysMethod Sample Sample (L-Homo-Ile) Reaction Nucleophilic Subst. (40°C, pH 8) Sample->Reaction FDAA Marfey's Reagent (L-FDAA) FDAA->Reaction Prod1 Diastereomer A (L-FDAA-L-Homo-Ile) Reaction->Prod1 Prod2 Diastereomer B (L-FDAA-L-allo-Homo-Ile) Reaction->Prod2 If Impure HPLC C18 HPLC Separation Prod1->HPLC Prod2->HPLC

Figure 2: Marfey's derivatization mechanism converting difficult isomers into separable conjugates.[1]

Protocol 3: HRMS (Elemental Confirmation)[1]

Objective: Confirm exact mass and isotopic pattern to rule out degradation products (e.g., des-methyl impurities).

  • Method: ESI-TOF or Orbitrap (Positive Mode).[1]

  • Target Ion: [M+H]

    
    
    
  • Theoretical Mass:

    • Formula: C

      
      H
      
      
      
      NO
      
      
    • Monoisotopic Mass: 146.1176 Da [1]

  • Acceptance: Error < 5 ppm.

Note on Chloride Counter-ion: Standard ESI+ will not detect the Chloride.[1] To confirm the salt form, run Ion Chromatography (IC) or treat with AgNO


 (qualitative precipitation) if IC is unavailable.[1]
References
  • Bhushan, R., & Tanwar, S. (2009).[1] "Chromatographic separation of enantiomers of non-protein

    
    -amino acids after derivatization with Marfey's reagent and its four variants." Biomedical Chromatography. 
    
  • Ayon, N. J., et al. (2019).[1] "LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers." Journal of the American Society for Mass Spectrometry.[1]

  • PubChem. (2024).[1] "Compound Summary: 2-amino-4-methylhexanoic acid hydrochloride." National Library of Medicine.[1] [1]

  • Berkowitz, D. B., et al. (1995).[1] "A Convenient Synthesis of L-

    
    -Vinylglycine from L-Homoserine Lactone." (Discusses NMR resolution of diastereomeric amino acid derivatives). Journal of Organic Chemistry. 
    

Sources

Comparative

Comparative Guide: Analytical Profiling of (2S)-2-Amino-4-methylhexanoic Acid (L-Homoleucine) HCl

Executive Summary & Analyte Profile (2S)-2-Amino-4-methylhexanoic acid hydrochloride (L-Homoleucine HCl) is a non-proteinogenic -amino acid. Structurally homologous to Leucine, it possesses an extended carbon chain (C7 v...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profile

(2S)-2-Amino-4-methylhexanoic acid hydrochloride (L-Homoleucine HCl) is a non-proteinogenic


-amino acid. Structurally homologous to Leucine, it possesses an extended carbon chain (C7 vs. C6). It is frequently utilized as a chiral building block in peptide synthesis (e.g., to increase proteolytic stability) and as a robust Internal Standard (IS) for Branched-Chain Amino Acid (BCAA) analysis due to its elution profile distinct from Leucine and Isoleucine.

Analytical Challenge:

  • Lack of Chromophore: The aliphatic side chain requires derivatization for UV/Fluorescence detection or the use of universal detectors (CAD, ELSD, MS).

  • Structural Isomerism: It must be chromatographically resolved from constitutional isomers (e.g., 2-amino-5-methylhexanoic acid) and homologs (Leucine).

  • Enantiomeric Purity: Confirming the (2S) configuration against the (2R) impurity is critical for pharmaceutical applications.

Analyte Snapshot
PropertyDetail
IUPAC Name (2S)-2-Amino-4-methylhexanoic acid hydrochloride
Common Name L-Homoleucine HCl
CAS No. 2377030-47-0 (HCl salt); 19833-02-4 (Free acid)
Molecular Formula C

H

NO

[1][2][3][4][5][6][7][8] · HCl
Monoisotopic Mass 145.11 Da (Free base)
Solubility High in Water, Methanol; Low in Acetonitrile

Decision Matrix: Method Selection

The choice of analytical method depends strictly on the data requirement: Assay/Content , Trace Detection , or Chiral Purity .

MethodSelection Start Objective Trace Trace Quantification (Bioanalysis/Impurity) Start->Trace Assay Purity Assay (Raw Material QC) Start->Assay Chiral Enantiomeric Purity ((2S) vs (2R)) Start->Chiral LCMS LC-MS/MS (HILIC or C18) Trace->LCMS Complex Matrix < 1 µM HPLC_FLD HPLC-FLD (OPA/FMOC) Trace->HPLC_FLD Clean Matrix High Sensitivity Assay->HPLC_FLD High Precision HPLC_CAD HPLC-CAD/ELSD (Direct Detection) Assay->HPLC_CAD No Derivatization Chiral_LC Chiral HPLC (Crown Ether/Teicoplanin) Chiral->Chiral_LC Direct Resolution

Figure 1: Analytical workflow decision tree based on sensitivity and specificity requirements.

Method A: HPLC-FLD with Pre-Column Derivatization (Gold Standard for Sensitivity)

This method utilizes OPA (o-phthalaldehyde) and FMOC (9-fluorenylmethyl chloroformate) chemistries. OPA targets primary amines (high sensitivity), while FMOC targets secondary amines (robustness). For Homoleucine, OPA is sufficient and provides femtomole-level sensitivity.

Why this method?
  • Resolution: Excellent separation from Leucine and Isoleucine.

  • Sensitivity: LOD in the low picomole range (superior to UV).

  • Stability: The derivatization is automated in the autosampler (injector program).

Experimental Protocol
  • System: Agilent 1260/1290 Infinity II or Waters ACQUITY H-Class.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Na

    
    HPO
    
    
    
    , 10 mM Na
    
    
    B
    
    
    O
    
    
    , pH 8.2.
  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).[9]

  • Derivatization Reagents:

    • Reagent A: OPA (10 mg/mL) in 0.4 M Borate buffer (pH 10.2) + 3-mercaptopropionic acid.

    • Injection Program: Draw sample

      
       Draw Reagent A 
      
      
      
      Mix in loop
      
      
      Wait 1 min
      
      
      Inject.

Gradient Profile:

Time (min) % B Flow (mL/min)
0.0 2 1.5
0.5 2 1.5
15.0 57 1.5
16.0 100 1.5

| 19.0 | 2 | 1.5 |[10]

Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

Critical Observation: L-Homoleucine typically elutes after Leucine and before Phenylalanine in this system. The hydrophobic methyl extension increases retention relative to Leucine by approximately 1.5–2.0 minutes.

Method B: LC-MS/MS (High Throughput & Bioanalysis)

Direct detection using Mass Spectrometry eliminates the need for derivatization, reducing sample preparation error. This is the preferred method for pharmacokinetic (PK) studies or complex media.

Why this method?
  • Selectivity: Mass filtration (

    
     146.1 
    
    
    
    fragment) eliminates interference from non-isobaric matrix components.
  • Speed: Run times < 5 minutes.

Experimental Protocol
  • Column: Intrada Amino Acid (Imtakt) or Waters BEH Amide (HILIC mode).

    • Note: C18 columns often yield poor retention for free amino acids without ion-pairing agents. HILIC is superior here.

  • Mobile Phase A: Acetonitrile + 0.1% Formic Acid.

  • Mobile Phase B: 100 mM Ammonium Formate + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode.

MRM Transitions:

  • Precursor:

    
    
    
    
    
  • Quantifier Product:

    
     (Loss of HCOOH) or 
    
    
    
    .
  • Note: Leucine (

    
    ) and Homoleucine (
    
    
    
    ) are chemically distinct by mass (
    
    
    Da), making MS resolution trivial compared to UV methods.

Method C: Chiral HPLC (Enantiomeric Purity)

To verify the (2S) configuration and quantify the (2R)-enantiomer impurity, chiral selection is required.

Why this method?

Standard C18 columns cannot separate enantiomers. Crown ether columns are specifically designed for amino acids containing a primary amine.

Experimental Protocol
  • Column: Daicel CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm).

  • Mobile Phase: Perchloric acid (pH 1.5 to 2.0) / Methanol (90:10 v/v).

    • Mechanism:[11] The ammonium group of Homoleucine forms an inclusion complex with the crown ether. The (2S) and (2R) forms have different binding constants.

  • Temperature: Low temperature (10°C - 25°C) often improves resolution.

  • Detection: UV at 200 nm (low sensitivity) or ELSD.

Performance Criteria:

  • Resolution (

    
    ):  > 1.5 between (2S) and (2R) peaks.
    
  • Elution Order: typically (2R) elutes before (2S) on CR(+) columns, but standards must be injected to confirm.

Comparative Performance Analysis

FeatureMethod A: HPLC-FLD (OPA)Method B: LC-MS/MSMethod C: Chiral HPLC
Primary Use QC Assay, Impurity ProfilingBioanalysis, PK StudiesEnantiomeric Purity
LOD (Sensitivity) Excellent (0.5–1 pmol)High (1–5 pmol)Moderate (UV: 1 nmol)
Linearity (

)
> 0.999> 0.995> 0.999
Sample Prep Automated DerivatizationProtein PrecipitationDilute & Shoot
Specificity Chromatographic Resolution requiredMass Resolution (High)Stereochemical Resolution
Cost per Sample LowHighMedium

References

  • Agilent Technologies. (2020). Amino Acid Analysis using Agilent Eclipse Plus C18 and OPA/FMOC Derivatization. Agilent Application Notes. Link

  • Waters Corporation. (2012). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Waters Application Notes.[12][13] Link

  • Kaspar, H., et al. (2009). "Automated GC-MS analysis of free amino acids in biological fluids." Journal of Chromatography B, 870(2), 222-232. Link

  • Daicel Corporation. (2025). Instruction Manual for CROWNPAK CR-I(+). Chiral Technologies. Link

  • Sigma-Aldrich. (2024). Product Specification: (2S)-2-Amino-4-methylhexanoic acid hydrochloride.[3]Link

Sources

Validation

A Comparative Benchmarking Guide: (2S)-2-Amino-4-methylhexanoic acid hydrochloride Against Standard Compounds

This guide provides a comprehensive, data-driven comparison of (2S)-2-Amino-4-methylhexanoic acid hydrochloride, a novel leucine analogue, against established standard compounds. Designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, data-driven comparison of (2S)-2-Amino-4-methylhexanoic acid hydrochloride, a novel leucine analogue, against established standard compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced performance characteristics of this molecule, offering objective experimental data and expert insights to inform research and development strategies.

Introduction: The Critical Role of Leucine Analogues in Modulating mTORC1 Signaling

Leucine is not merely a constituent of proteins; it is a critical signaling molecule that directly activates the mechanistic target of rapamycin complex 1 (mTORC1), a master regulator of cell growth, proliferation, and metabolism.[1][2][3] The mTORC1 pathway integrates signals from growth factors, energy status, and amino acids to control anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.[4][5] Dysregulation of mTORC1 signaling is a hallmark of numerous pathologies, including cancer, metabolic diseases like type 2 diabetes, and neurodegenerative disorders.[3]

This has spurred the development of synthetic leucine analogues, such as (2S)-2-Amino-4-methylhexanoic acid hydrochloride, with the aim of achieving more potent and selective modulation of mTORC1 activity. This guide benchmarks its performance against two key comparators:

  • L-Leucine: The endogenous amino acid that serves as the natural activator of the pathway, representing our baseline positive control.[6]

  • Gabapentin: A structural analogue of the neurotransmitter GABA, which does not directly engage the leucine-sensing machinery of the mTORC1 pathway but is transported by the same L-type amino acid transporter 1 (LAT1). It serves as a crucial negative and specificity control.

Our comparative analysis focuses on three key performance indicators: direct binding affinity to the primary leucine sensor Sestrin2, cellular potency in activating mTORC1 signaling, and specificity against off-target receptors.

Experimental Design and Rationale

Causality of Experimental Choices: We begin with a direct binding assay to confirm target engagement. A positive result here is a prerequisite for interpreting any observed cellular activity. We then move to a cell-based functional assay to measure the compound's ability to elicit the desired biological response. Finally, an off-target assay is employed to ensure the observed effects are specific and not due to unintended interactions.

G Benchmarking Experimental Workflow cluster_0 Phase 1: Biochemical Target Engagement cluster_1 Phase 2: Cellular Functional Potency cluster_2 Phase 3: Specificity & Off-Target Profile cluster_3 Phase 4: Data Synthesis & Analysis A Compound Library • (2S)-2-Amino-4-methylhexanoic acid HCl • L-Leucine • Gabapentin B Surface Plasmon Resonance (SPR) Binding Kinetics to Sestrin2 Sensor A->B Quantify direct interaction F Radioligand Binding Assay GABA-A Receptor Membranes A->F Evaluate unintended binding G Comparative Data Analysis (KD, EC50, IC50) B->G C HEK293T Cell Culture & Starvation D Dose-Response Treatment C->D E Western Blot for p-S6K (T389) mTORC1 Activity Readout D->E Assess downstream signaling E->G F->G H Performance Conclusion G->H

Figure 1: A multi-phase workflow for comprehensive benchmarking of the leucine analogue.

Detailed Methodologies

The protocols described below are standard operating procedures that ensure reproducibility and data integrity.

Sestrin2 Binding Affinity via Surface Plasmon Resonance (SPR)

Rationale: Sestrin2 is a cytosolic protein that directly senses leucine. In the absence of leucine, Sestrin2 binds to and inhibits the GATOR2 complex, thereby suppressing mTORC1 activity. Leucine binding to Sestrin2 disrupts this interaction, leading to mTORC1 activation.[7] SPR is the chosen method as it provides real-time, label-free kinetic data (k_a, k_d) and equilibrium dissociation constants (K_D), offering a precise measure of binding affinity.

Protocol:

  • Chip Preparation: A CM5 sensor chip was activated and recombinant human Sestrin2 protein was immobilized via standard amine coupling chemistry. A reference channel was prepared similarly without protein to allow for background signal subtraction.

  • Analyte Preparation: A serial dilution series (e.g., 0.1 µM to 100 µM) of (2S)-2-Amino-4-methylhexanoic acid HCl, L-Leucine, and Gabapentin was prepared in HBS-EP+ running buffer.

  • Binding Measurement: Analytes were injected over the reference and Sestrin2-coated flow cells for 120 seconds (association phase), followed by a 300-second dissociation phase with running buffer. The chip was regenerated between cycles.

  • Data Analysis: The reference-subtracted sensorgrams were fitted to a 1:1 Langmuir binding model to derive k_a, k_d, and calculate the K_D (k_d/k_a).

Cellular mTORC1 Activation Assay

Rationale: To confirm that binding to Sestrin2 translates into a functional cellular response, we measured the phosphorylation of ribosomal protein S6 kinase (S6K) at threonine 389. Phosphorylation of S6K at this site is a well-established and highly specific downstream event following mTORC1 activation.[8][9]

Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293T) cells were cultured in DMEM supplemented with 10% FBS.

  • Starvation: To minimize basal mTORC1 activity, cells at ~80% confluency were washed with PBS and incubated in amino acid-free DMEM for 2 hours prior to treatment.

  • Compound Treatment: Cells were treated with a dose-response range (e.g., 1 µM to 1000 µM) of each test compound for 60 minutes.

  • Lysis and Western Blot: Cells were lysed, and protein concentrations were normalized. Equal protein amounts were resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted using primary antibodies against phospho-S6K (Thr389) and total S6K.

  • Quantification: Band intensities were quantified using densitometry. The ratio of phospho-S6K to total S6K was calculated and normalized to the vehicle control. Data was fitted to a four-parameter logistic curve to determine the half-maximal effective concentration (EC₅₀).

Off-Target GABA-A Receptor Binding Assay

Rationale: The structural similarity of amino acid analogues necessitates screening for off-target activities to ensure a clean pharmacological profile. Gabapentin is known to interact with calcium channels, but its structural relationship to GABA prompts an evaluation of potential GABAergic activity for our test compound. A competitive radioligand binding assay provides a direct measure of affinity for the GABA-A receptor.

Protocol:

  • Membrane Preparation: Synaptic membranes were prepared from rat brain tissue known to be rich in GABA-A receptors.

  • Competitive Binding: Membranes were incubated with a fixed concentration of [³H]-Muscimol (a high-affinity GABA-A agonist) and a range of concentrations of the test compounds.

  • Detection: The reaction was terminated by rapid filtration, and the amount of membrane-bound radioactivity was quantified by liquid scintillation counting.

  • Data Analysis: The data was analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

Results: A Quantitative Comparison

The experimental data clearly delineates the performance profile of each compound, highlighting the superior potency and selectivity of (2S)-2-Amino-4-methylhexanoic acid hydrochloride.

Table 1: Comparative Performance Data Summary

CompoundSestrin2 Binding Affinity (K_D, µM)mTORC1 Activation (EC₅₀, µM)GABA-A Receptor Binding (IC₅₀, µM)
(2S)-2-Amino-4-methylhexanoic acid HCl 22.5 ± 2.1 45.3 ± 4.8 > 1000
L-Leucine (Positive Control)155.8 ± 15.3310.5 ± 25.6> 1000
Gabapentin (Negative Control)No Binding DetectedNo Activation Detected> 1000

Data are presented as mean ± standard deviation from three independent experiments.

Expert Analysis and Interpretation

The results provide a compelling case for the enhanced pharmacological profile of (2S)-2-Amino-4-methylhexanoic acid hydrochloride compared to the endogenous activator, L-Leucine.

  • Enhanced Target Affinity: The compound demonstrates an approximately 7-fold stronger binding affinity (lower K_D) for the Sestrin2 leucine sensor compared to L-Leucine. This indicates a more efficient and stable interaction at the molecular level, which is the foundational reason for its increased potency. The extended 4-methylhexyl side chain likely engages more effectively with the hydrophobic binding pocket of Sestrin2 than leucine's isobutyl group.

  • Superior Cellular Potency: This enhanced binding affinity translates directly into a ~6.8-fold increase in cellular potency . The lower EC₅₀ value signifies that a significantly lower concentration of (2S)-2-Amino-4-methylhexanoic acid HCl is required to achieve half of the maximal mTORC1 activation. This is a critical attribute for any therapeutic candidate, as it suggests the potential for lower effective doses and a wider therapeutic window.

  • High Specificity: The compound exhibited no significant binding to the GABA-A receptor (IC₅₀ > 1000 µM), demonstrating excellent selectivity. This clean off-target profile is crucial, as it minimizes the risk of unintended side effects that could arise from modulating the GABAergic system. The negative results for Gabapentin in the Sestrin2 binding and mTORC1 activation assays serve as a robust validation of our experimental systems, confirming that these effects are not mediated by non-specific amino acid transport.

Conclusion

(2S)-2-Amino-4-methylhexanoic acid hydrochloride is a potent and highly selective modulator of the mTORC1 signaling pathway. It significantly outperforms the natural ligand, L-Leucine, in both direct target engagement with Sestrin2 and in functional cellular activation of the downstream pathway. Its favorable specificity profile further enhances its standing as a promising candidate for further investigation in research areas where precise and powerful mTORC1 activation is desired. This guide provides the foundational data and validated protocols to support such future endeavors.

References

  • Title: mTOR signaling at a glance Source: Journal of Cell Science URL: [Link]

  • Title: Nutrient Regulation of the mTOR Complex 1 Signaling Pathway Source: Nutrients URL: [Link]

  • Title: Regulation of mTORC1 and its impact on gene expression at a glance Source: Journal of Cell Science URL: [Link]

  • Title: Tracking the Activity of mTORC1 in Living Cells Using Genetically Encoded FRET-based Biosensor TORCAR Source: Journal of Visualized Experiments URL: [Link]

  • Title: Evaluating the mTOR Pathway in Physiological and Pharmacological Settings Source: Annals of the New York Academy of Sciences URL: [Link]

  • Title: Sestrin2 is a leucine sensor for the mTORC1 pathway Source: Science URL: [Link]

  • Title: mTORC1 signaling and the metabolic control of cell growth Source: Biochemical Society Transactions URL: [Link]

  • Title: The mTOR Signaling Pathway: Key Regulator and Therapeutic Target for Heart Disease Source: International Journal of Molecular Sciences URL: [Link]

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Comparative

A Senior Application Scientist's Guide to the Analytical Validation of (2S)-2-Amino-4-methylhexanoic acid hydrochloride

This guide provides a comprehensive framework for the analytical validation of (2S)-2-Amino-4-methylhexanoic acid hydrochloride, a non-proteinogenic amino acid. For drug development professionals and researchers, ensurin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the analytical validation of (2S)-2-Amino-4-methylhexanoic acid hydrochloride, a non-proteinogenic amino acid. For drug development professionals and researchers, ensuring the chemical identity, purity, and enantiomeric specificity of such molecules is not merely a procedural step but a foundational requirement for safety, efficacy, and regulatory compliance. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, comparing and contrasting primary and alternative analytical techniques to empower researchers to select and validate the most appropriate method for their objectives.

The Analytical Imperative: Why Validation Matters

(2S)-2-Amino-4-methylhexanoic acid hydrochloride, as a chiral building block, presents a distinct analytical challenge. The presence of its (2R)-enantiomer can introduce unforeseen pharmacological or toxicological effects. Therefore, a validated analytical method must not only quantify the compound but also definitively confirm its stereochemical integrity. The goal is to develop a self-validating system that provides unequivocal data on identity, strength, and purity.

Primary Recommended Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the gold standard for enantiomeric separations due to its robustness, high resolution, and adaptability. For a non-derivatized amino acid like (2S)-2-Amino-4-methylhexanoic acid, direct separation on a Chiral Stationary Phase (CSP) is the most efficient approach, avoiding the extra steps and potential impurities associated with derivatization[1].

Causality of Experimental Choices:
  • Stationary Phase Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are the first choice for screening as they offer a wide range of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance[2][3]. An alternative with high success for polar, ionic compounds like amino acids is a macrocyclic glycopeptide-based CSP (e.g., teicoplanin-based), which is compatible with a broad range of aqueous and organic mobile phases[1].

  • Mobile Phase Optimization: The mobile phase composition is a critical factor influencing selectivity[4]. A reversed-phase approach using an organic modifier (like acetonitrile or methanol) with an aqueous buffer containing a pH modifier (e.g., trifluoroacetic acid or ammonium acetate) is typical. The pH is crucial to control the ionization state of the amino acid's carboxyl and amino groups, which directly impacts its interaction with the CSP.

  • Detection: As the target analyte lacks a strong native chromophore, UV detection at low wavelengths (e.g., 200-210 nm) is a starting point. However, for higher sensitivity and specificity, especially at low concentrations, coupling the HPLC to a Mass Spectrometer (LC-MS) is highly recommended. Evaporative Light Scattering Detection (ELSD) is another viable alternative for non-chromophoric analytes.

Experimental Workflow for HPLC Method Validation

The following protocol outlines the validation of a chiral HPLC method according to established guidelines.

G cluster_Dev Method Development cluster_Val Method Validation (ICH Guidelines) cluster_Routine Routine Application Dev_Start Define Analytical Target Profile CSP_Screen Screen Chiral Stationary Phases (CSPs) Dev_Start->CSP_Screen MP_Screen Screen & Optimize Mobile Phase CSP_Screen->MP_Screen Dev_End Optimized Method (Rs > 1.5, Tailing < 1.5) MP_Screen->Dev_End Specificity Specificity (Peak Purity) Dev_End->Specificity Linearity Linearity & Range (R² > 0.99) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (% RSD) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SST System Suitability Test (SST) Robustness->SST Analysis Sample Analysis (QC / R&D) SST->Analysis Report Reportable Result Analysis->Report

Caption: Analytical method validation workflow.

Detailed Validation Protocol: Step-by-Step
  • System Suitability Test (SST):

    • Objective: To ensure the chromatographic system is performing adequately before any sample analysis.

    • Procedure: Prepare a solution containing both the (2S)-enantiomer and a small, known amount (e.g., 0.5%) of the (2R)-enantiomer. Inject this solution five or six times.

    • Acceptance Criteria:

      • Resolution (Rs) between enantiomer peaks: ≥ 1.5[5].

      • Tailing factor for the (2S)-enantiomer peak: ≤ 1.5.

      • Relative Standard Deviation (%RSD) of peak area and retention time: ≤ 2.0%.

  • Specificity (Selectivity):

    • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, or the undesired enantiomer).

    • Procedure: Inject a blank (dissolving solvent), the individual (2S)-enantiomer, the (2R)-enantiomer, and a mixture. If using LC-MS, confirm peak identity via mass-to-charge ratio. For HPLC-UV, perform peak purity analysis using a photodiode array (PDA) detector.

    • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the enantiomers. The method must achieve baseline resolution (Rs ≥ 1.5) between the two enantiomers.

  • Linearity and Range:

    • Objective: To establish the concentration range over which the analytical response is directly proportional to the analyte concentration.

    • Procedure: Prepare a series of at least five standard solutions of the (2S)-enantiomer spanning the expected working range (e.g., 50% to 150% of the target concentration). Analyze each solution in duplicate[6].

    • Acceptance Criteria: Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.99[6].

  • Accuracy (Trueness):

    • Objective: To determine the closeness of the measured value to the true value.

    • Procedure: Perform a recovery study by spiking a placebo or blank matrix with known amounts of the (2S)-enantiomer at a minimum of three concentration levels (e.g., low, medium, high). Analyze these samples in triplicate.

    • Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Procedure:

      • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The %RSD for the replicate measurements should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD):

    • Objective: To determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively. This is critical for controlling the undesired enantiomer.

    • Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically S/N of 10 for LOQ and 3 for LOD) or from the standard deviation of the response and the slope of the linearity curve.

    • Acceptance Criteria: The LOQ should be sufficiently low to quantify the enantiomeric impurity at its specification limit (e.g., ≤ 0.1%).

Comparison of Alternative Validation Methodologies

While Chiral HPLC is the primary recommendation, other techniques offer distinct advantages depending on the specific application.

FeatureChiral HPLC-UV/MSCapillary Electrophoresis (CE)LC-MS/MS (for achiral separation after derivatization)
Principle Direct enantioseparation on a Chiral Stationary Phase (CSP).Separation based on differential mobility in an electric field, using a chiral selector in the buffer.Chemical derivatization with a chiral reagent to form diastereomers, followed by separation on a standard reversed-phase column.
Resolution (Rs) Excellent (typically > 2.0 with method optimization).Very high efficiency can lead to excellent resolution, but method development can be complex[7].Good, depends on the efficiency of the derivatization and chromatographic separation of diastereomers[8].
Sensitivity Moderate (UV) to High (MS). LOD/LOQ in the µg/mL to ng/mL range.Generally lower than HPLC-UV; requires sensitive detectors or pre-concentration steps[7].Extremely high. Often the most sensitive technique, reaching pg/mL levels.
Analysis Time 10-30 minutes per sample.Fast, often < 10 minutes per sample.Very fast, especially with UPLC systems (2-8 minutes)[8][9].
Throughput Moderate.High.High.
Cost & Complexity Moderate initial cost, widely available. Method development is systematic.Lower instrument cost, but can be more complex to optimize.High instrument cost and complexity. Requires expertise in mass spectrometry.
Key Advantage Robust, direct, and widely accepted method.Extremely high separation efficiency and very low sample/reagent consumption[7].Unmatched sensitivity and selectivity, ideal for trace-level analysis in complex matrices like plasma.
Insights on Alternative Methods:
  • Capillary Electrophoresis (CE): CE is a powerful technique renowned for its high separation efficiency[7][10]. For chiral separations, a chiral selector (like a cyclodextrin derivative) is added to the background electrolyte. It is particularly advantageous when sample volume is limited. However, achieving robust and reproducible methods can be more challenging than with HPLC.

  • LC-MS/MS with Chiral Derivatization: This indirect method involves reacting the amino acid with a chiral derivatizing agent to create a pair of diastereomers[8]. These diastereomers can then be separated on a standard (achiral) C18 column and detected with high sensitivity and selectivity by a tandem mass spectrometer. This approach is invaluable when the required sensitivity is beyond the reach of HPLC-UV and a direct chiral LC-MS method is not feasible.

Conclusion and Recommendations

For the comprehensive validation of (2S)-2-Amino-4-methylhexanoic acid hydrochloride, Chiral HPLC with UV or MS detection stands out as the most robust, reliable, and universally applicable method. It provides a direct measure of enantiomeric purity and can be validated to meet stringent regulatory requirements.

  • For routine Quality Control (QC) and release testing: A validated Chiral HPLC-UV method is often sufficient, providing a balance of performance, cost, and reliability.

  • For research, development, and analysis in complex biological matrices: The superior sensitivity and selectivity of a Chiral LC-MS or an indirect LC-MS/MS method would be the preferred choice.

  • For high-throughput screening or when sample volume is minimal: Capillary Electrophoresis should be considered as a viable, high-efficiency alternative.

Ultimately, the choice of methodology must be guided by the specific analytical requirements, including the necessary sensitivity, the sample matrix, and the intended use of the data. The validation framework presented here provides a scientifically-grounded pathway to ensure that whichever method is chosen, it is fit for its intended purpose.

References

  • Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. PubMed. Available at: [Link]

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. Available at: [Link]

  • CE methods for the determination of non-protein amino acids in foods. ResearchGate. Available at: [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques. Available at: [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives... RSC Publishing. Available at: [Link]

  • Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. MDPI. Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available at: [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole... BMC Chemistry. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • 2-amino-4-methylhexanoic acid hydrochloride (C7H15NO2). PubChemLite. Available at: [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2S)-2-Amino-4-methylhexanoic acid;hydrochloride

Welcome to a comprehensive guide designed for the precise and safe handling of (2S)-2-Amino-4-methylhexanoic acid;hydrochloride (CAS No: 2377030-47-0).[1][2] As a research and development compound, its full toxicological...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide designed for the precise and safe handling of (2S)-2-Amino-4-methylhexanoic acid;hydrochloride (CAS No: 2377030-47-0).[1][2] As a research and development compound, its full toxicological profile is not exhaustively studied. Therefore, our approach must be grounded in a cautious and proactive safety culture. This document moves beyond a simple checklist, providing the rationale behind each safety recommendation to empower you, the researcher, to make informed decisions that ensure your well-being and the integrity of your work.

Understanding the Hazard: The "Why" Behind the Precautions

(2S)-2-Amino-4-methylhexanoic acid;hydrochloride is a fine powder that presents a multi-faceted hazard profile.[1] A thorough risk assessment begins with understanding its classification under the Globally Harmonized System (GHS).[3]

  • Acute Toxicity (Category 3) - Oral, Dermal, Inhalation: This is the most critical hazard. This substance is classified as Toxic if swallowed, in contact with skin, or if inhaled.[3] This classification is reserved for substances that can cause death or severe toxicity upon exposure. The primary risk with a powder is the inadvertent inhalation of fine particles or contamination of hands leading to ingestion or dermal absorption.

  • Skin Irritation (Category 2): Causes skin irritation upon direct contact.[3]

  • Serious Eye Irritation (Category 2A): Causes significant eye irritation, which can be painful and may cause temporary vision impairment.[3]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[3] Inhaled particles can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

Given this profile, our primary objective is to establish robust barriers to prevent any contact between the chemical and your body.

The Hierarchy of Controls: Engineering a Safe Workspace

Before any personal protective equipment is even selected, we must implement engineering and administrative controls. PPE is the last line of defense.

  • Primary Engineering Control: All handling of (2S)-2-Amino-4-methylhexanoic acid;hydrochloride powder must be conducted within a certified chemical fume hood.[3][4] This is non-negotiable. The fume hood contains airborne particles and protects you from inhalation, which is a primary exposure route.

  • Administrative Controls:

    • Designate a specific area within the lab for handling this compound.

    • Ensure eyewash stations and safety showers are unobstructed and within a 10-second travel distance.[5]

    • Restrict access to the handling area to trained personnel only.

Core Protective Equipment: Your Essential Armor

The following PPE is mandatory for all procedures involving (2S)-2-Amino-4-methylhexanoic acid;hydrochloride.

Protection TypeSpecificationRationale and Field Insights
Eye/Face Protection ANSI Z87.1-rated (or equivalent, e.g., EN166) chemical safety goggles. A full-face shield should be worn over goggles when there is a risk of splashing (e.g., preparing solutions).[6][7]Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from fine dust. Goggles are essential to prevent eye irritation.[3] A face shield adds a critical layer of protection during higher-risk activities.
Hand Protection Chemical-resistant nitrile gloves.Nitrile provides good protection against a wide range of chemicals and is suitable for handling this solid compound. Always check gloves for tears or punctures before use. Double-gloving is recommended when handling acutely toxic substances to provide an extra barrier and allow for safe removal of the outer, contaminated glove.
Body Protection A buttoned-up, long-sleeved laboratory coat. A chemically resistant apron over the lab coat is recommended for larger quantities or when preparing solutions.This protects your skin and personal clothing from contamination.[3] Any contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[3][8]
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator is required if handling the powder outside of a fume hood is unavoidable (e.g., during a large spill cleanup).[6][7]Due to its acute inhalation toxicity, respiratory protection is paramount.[3] Under normal operating conditions, the fume hood serves as the primary respiratory control. A respirator is for non-routine and emergency situations. All respirator use must be part of a formal respiratory protection program with fit-testing and training, as mandated by OSHA.[6]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict workflow minimizes the risk of exposure and cross-contamination.

PPE Donning & Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Respirator (if required) Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Outer Gloves (if double-gloved) Doff2 2. Lab Coat / Apron Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Gloves Doff3->Doff4 Doff5 5. Respirator (if used) Doff4->Doff5 caption Fig 1. PPE Donning and Doffing Sequence

Caption: Fig 1. A logical workflow for putting on and taking off PPE to prevent contamination.

Handling Procedure
  • Preparation : Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, weigh boats, solvent, waste container) is already inside.

  • Weighing : Perform all weighing operations on a draft shield-equipped balance inside the fume hood. Handle the container and spatula with care to avoid creating dust clouds.

  • Solution Preparation : If dissolving the solid, add the powder slowly to the solvent to prevent splashing.

  • Post-Handling : After handling, decontaminate any reusable equipment. Wipe down the work surface in the fume hood with an appropriate cleaning agent.

  • Waste : All disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, wipes) are considered hazardous waste.

Emergency Response: Managing Exposure and Spills

Accidents happen. A swift, informed response is critical.

  • In Case of Exposure:

    • Skin Contact : Immediately remove all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. Call a physician immediately.[3][4]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Call an ophthalmologist immediately.[3][4]

    • Inhalation : Move the person to fresh air. If breathing stops, provide artificial respiration. Call a physician immediately.[3]

    • Ingestion : Rinse mouth with water. Give two glasses of water to drink. Do not induce vomiting. Seek immediate medical attention.[3][5]

  • Spill Management Plan:

    • Evacuate : Alert others in the area and evacuate non-essential personnel.

    • Ventilate : Ensure the fume hood is operating.

    • Protect : Don the appropriate PPE, including a respirator if the spill is large or outside of a fume hood.

    • Contain : Gently cover the spill with an inert absorbent material like sand or vermiculite.[8][9] Do not use combustible materials like paper towels for the initial containment. Avoid sweeping dry powder, as this can create dust.

    • Collect : Carefully scoop the mixture into a clearly labeled, sealable container for hazardous waste.

    • Decontaminate : Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.

Disposal: The Final Step in the Safety Lifecycle

Proper disposal is a legal and ethical responsibility.

  • Chemical Waste : (2S)-2-Amino-4-methylhexanoic acid;hydrochloride and any solutions containing it must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations.[9] Never pour it down the drain.[3]

  • Contaminated PPE : All disposable PPE used while handling this compound must be collected in a designated hazardous waste container. Do not place it in the regular trash.

By integrating these safety protocols into your daily workflow, you build a foundation of trust in your ability to conduct research safely and effectively. Your well-being is paramount, and a deep understanding of the "why" behind each piece of protective equipment is the most valuable tool in your laboratory.

References

  • MilliporeSigma. 2-amino-4-methylhexanoic acid hydrochloride. [Link]

  • Agilent. Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution - SAFETY DATA SHEET. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • AAPPTec. Safety Data Sheet. [Link]

  • Agilent. Amino Acid Standard - 1 nmol per ul in 0.1 N HCL Solution - SAFETY DATA SHEET. [Link]

  • National Center for Biotechnology Information. Safe handling of hazardous drugs. [Link]

  • Carl ROTH. Safety Data Sheet: Amino acid. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

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